Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGRKQDNYKUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565307 | |
| Record name | Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134970-49-3 | |
| Record name | Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a spirocyclic alpha-hydroxy ester of significant interest in medicinal chemistry. As a specialized derivative, this compound holds potential as a versatile building block in the synthesis of novel therapeutics. This document will delve into its synthesis, physicochemical properties, and prospective applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and CAS Number Status
This compound is a unique molecule featuring a spirocyclic core, which imparts a three-dimensional architecture that is highly sought after in modern drug design. The presence of both a hydroxyl and an ethyl carboxylate group on the same carbon (C8) classifies it as an alpha-hydroxy ester, a functional group present in numerous biologically active compounds.
A thorough search of public chemical databases indicates that a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to this compound. This is not uncommon for novel or specialized research compounds that have not been widely synthesized or commercialized. The assignment of a new CAS Registry Number is a formal process undertaken by the Chemical Abstracts Service upon submission of a substance's unique and verifiable chemical identity.[1][2][3][4][5] For researchers who have successfully synthesized and characterized this molecule, an application can be made to CAS to obtain a unique identifier.[2][4]
Given its status as a novel compound, this guide will focus on a logical and experimentally sound synthetic pathway, starting from well-characterized precursors.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by referencing its precursors. These properties are crucial for anticipating its behavior in various experimental settings, including solubility, reactivity, and pharmacokinetic profile.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₁₁H₁₈O₅ | Calculated |
| Molecular Weight | 230.26 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Predicted |
| Boiling Point | > 293 °C (Predicted for a related ester) | [6] |
| Density | ~1.1-1.2 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [7] |
| Storage Temperature | Room Temperature, Inert atmosphere | [7] |
Note: The properties listed are largely extrapolated from known data for similar structures and should be confirmed by empirical analysis upon synthesis.
Synthesis of this compound
The most direct and logical synthetic route to the target alpha-hydroxy ester is via the Reformatsky reaction . This classic organozinc-mediated reaction is ideal for the formation of β-hydroxy esters, or in this specific case, an α-hydroxy ester from a ketone.[8][9][10][11] The starting material for this synthesis is the readily available ketone, 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).
The causality behind this choice of reaction lies in the moderate reactivity of the organozinc reagent (a Reformatsky enolate), which allows for selective nucleophilic addition to the ketone carbonyl without attacking the ester functionality of the reagent or the product.[10][11]
Caption: Synthetic workflow for this compound via the Reformatsky Reaction.
Objective: To synthesize this compound from 1,4-Dioxaspiro[4.5]decan-8-one.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent)
-
Ethyl bromoacetate (1.5 equivalents)
-
Activated Zinc dust (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the zinc dust. Briefly heat the zinc under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the zinc surface.
-
Reaction Setup: Add anhydrous THF or diethyl ether to the flask.
-
Initiation: In the dropping funnel, prepare a solution of 1,4-Dioxaspiro[4.5]decan-8-one and ethyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.
-
Addition: Once the reaction has initiated, add the remaining ketone/ester solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate zinc alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of spirocyclic scaffolds into drug candidates is a rapidly growing strategy in medicinal chemistry.[12][13] These rigid, three-dimensional structures offer several advantages over their linear or planar counterparts, including improved target binding affinity, enhanced metabolic stability, and modulated physicochemical properties.[12][13]
The target molecule, this compound, possesses two key features that make it an attractive building block for drug discovery:
-
The Spirocyclic Core: The 1,4-dioxaspiro[4.5]decane moiety provides a rigid framework that can orient substituents in well-defined spatial arrangements. This can lead to more selective interactions with biological targets.[7][14]
-
The Alpha-Hydroxy Ester Functionality: This motif is a versatile handle for further chemical modifications. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Caption: Logical relationship between the structural features of the target molecule and its potential in drug discovery.
Spirocyclic compounds have shown promise in a wide range of therapeutic areas, including as anticancer, antibacterial, and anticonvulsant agents.[7] The unique conformational constraints of the spirocyclic system can lead to novel intellectual property and the discovery of new pharmacological profiles.
Safety and Handling
As a novel chemical entity, a full toxicological profile for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals. Based on the known hazards of its precursors and related compounds, the following safety measures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
The starting materials, particularly ethyl bromoacetate, are lachrymatory and should be handled with extreme care.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While a CAS number is not yet assigned, this guide provides a robust and logical synthetic pathway for its preparation via the Reformatsky reaction. The unique combination of a spirocyclic core and a versatile alpha-hydroxy ester functionality makes it a valuable scaffold for the development of novel therapeutic agents with potentially improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
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Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. Organic Letters.[Link]
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Synthesis of tertiary alpha-hydroxy acids by silylene transfer to alpha-keto esters. PubMed.[Link]
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Reformatsky Reaction. Cambridge University Press.[Link]
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Reformatsky Reaction Mechanism Explained. Scribd.[Link]
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Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. National Institutes of Health (NIH).[Link]
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Reformatsky Reaction. Scribd.[Link]
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20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube.[Link]
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Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. ResearchGate.[Link]
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Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal.[Link]
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Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
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A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate.[Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.[Link]
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Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.[Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.[Link]
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Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem.[Link]
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Organometallic Addition Reactions to Ketones. Greener Organic Transformations - Books.[Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]
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Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. ResearchGate.[Link]
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20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts.[Link]
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Reactions between organometallic reagents and aldehydes or ketones. YouTube.[Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The information herein is curated to support research and development activities, offering both established data and insights into the experimental methodologies for its characterization.
It is important to note that the nomenclature for spirocyclic compounds can be complex. While this guide focuses on the well-documented Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0), it is conceivable that "Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate" refers to a related derivative. However, based on available chemical databases, the former is the more commonly referenced and characterized compound.
Molecular Structure and Identification
The foundational aspect of understanding a compound's properties lies in its molecular structure. Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a cyclohexane ring, an ethyl ester group, and a dioxolane ring. This unique three-dimensional arrangement governs its reactivity and physical behavior.
Molecular Structure Diagram
Caption: 2D representation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Key identifiers for this compound are crucial for accurate database searches and regulatory submissions.
| Identifier | Value |
| CAS Number | 1489-97-0 |
| Molecular Formula | C₁₁H₁₈O₄[1][2][3] |
| Molecular Weight | 214.26 g/mol [1][3] |
| InChI Key | UXXWGBLTOSRBAY-UHFFFAOYSA-N[1][2][4] |
| SMILES | CCOC(=O)C1CCC2(CC1)OCCO2[3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various scientific contexts.
| Property | Value | Source |
| Physical Form | Colorless to Yellow Liquid | [2][4] |
| Purity | ≥95% | [2][4] |
| Storage Temperature | Room Temperature | [4] |
| Shipping Temperature | Room Temperature | [4] |
Experimental Protocols for Property Determination
The determination of physicochemical properties relies on standardized experimental protocols. The following outlines the methodologies that would be employed for a compound like Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Determination of Physical Form and Appearance
This is a qualitative assessment but is the first step in sample identification and purity assessment.
Methodology:
-
Sample Preparation: A small, representative sample of the liquid is placed in a clear, clean container (e.g., a glass vial or on a watch glass).
-
Visual Inspection: The sample is observed against a white and black background under good lighting conditions.
-
Color Assessment: The color is described (e.g., colorless, pale yellow).
-
Clarity Assessment: The clarity is noted (e.g., clear, hazy, turbid).
-
Odor Assessment (with caution): If deemed safe, the odor is noted by wafting the vapors towards the nose.
Causality Behind Experimental Choices:
-
Using both black and white backgrounds helps in detecting subtle colorations and the presence of any particulate matter.
-
Good lighting is essential for accurate color and clarity determination.
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of organic molecules.
Workflow for Structural Verification
Caption: Workflow for NMR-based structural confirmation.
¹H NMR Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexane ring, and the protons of the dioxolane ring.
-
Significance: The integration of these signals provides a ratio of the number of protons in each chemical environment, while the splitting patterns (coupling) give information about adjacent protons. This allows for the precise mapping of the proton framework of the molecule. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[5]
¹³C NMR Spectroscopy:
-
Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the spiro carbon, and the carbons of the cyclohexane and dioxolane rings.
-
Significance: This technique confirms the carbon skeleton of the molecule.
Trustworthiness and Self-Validating Systems
In a research and development setting, it is paramount that experimental data is trustworthy. This is achieved through self-validating systems.
-
Cross-Verification of Data: The molecular formula (C₁₁H₁₈O₄) should be confirmed by high-resolution mass spectrometry (HRMS). The exact mass obtained from HRMS should match the calculated theoretical mass for the given formula.
-
Purity Assessment: Purity, often initially assessed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), should be consistent with the results from NMR spectroscopy. The absence of significant impurity signals in the NMR spectrum validates the purity measurement.
-
Consistency of Physical Properties: The physical appearance (colorless to yellow liquid) should be consistent for different batches of the compound if the purity is high and consistent. Any deviation could indicate the presence of impurities or degradation.
Conclusion
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a well-characterizable liquid spirocyclic compound. Its identity and purity can be robustly determined using a combination of spectroscopic and chromatographic techniques. The provided physical properties serve as a reliable baseline for its use in further research and development applications. The experimental methodologies outlined in this guide provide a framework for the consistent and reliable characterization of this and similar molecules.
References
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Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem. [Link]
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Synthesis pathways for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Abstract
This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound. This molecule is a valuable synthetic intermediate, incorporating a rigid spirocyclic scaffold and an α-hydroxy ester moiety, both of which are significant structural motifs in medicinal chemistry. The proposed synthesis is a multi-step process commencing from the commercially available Ethyl 4-oxocyclohexanecarboxylate. The core strategy involves the strategic protection of the ketone, followed by the formation of a cyanohydrin intermediate, and concluding with a selective hydrolysis and esterification to yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and process logic intended for researchers, chemists, and professionals in the field of drug development.
Introduction: Significance and Synthetic Strategy
This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure is characterized by two key features:
-
A Spirocyclic Ketal System: The 1,4-dioxaspiro[4.5]decane core provides a conformationally rigid framework. Such spirocycles are increasingly utilized in drug design to orient substituents in a precise three-dimensional arrangement, which can enhance binding affinity and selectivity for biological targets.[1]
-
An α-Hydroxy Ester Moiety: This functional group is a prevalent feature in many natural products and pharmaceutical agents, often serving as a versatile handle for further chemical transformations.
The primary synthetic challenge lies in the construction of the C8 quaternary center, which bears both a hydroxyl and an ethyl carboxylate group. A logical and efficient approach to this challenge is the cyanohydrin pathway , which allows for the direct installation of both the hydroxyl group and a carboxylate precursor (the nitrile) onto a ketone carbonyl.
This guide outlines a robust three-stage synthesis:
-
Preparation of the Ketal-Protected Precursor: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from a readily available starting material.
-
Cyanohydrin Formation: Nucleophilic addition of cyanide to the ketone to form the crucial α-hydroxynitrile intermediate.
-
Hydrolysis and Esterification: Conversion of the nitrile group into the target ethyl ester to complete the synthesis.
Retrosynthetic Analysis
The design of a viable synthetic pathway begins with a logical disconnection of the target molecule. The α-hydroxy ester functionality immediately suggests a cyanohydrin precursor, which in turn points to a ketone as the logical starting point for the key bond-forming step.
Caption: Retrosynthetic analysis of the target molecule.
This approach is superior to alternatives like the Reformatsky reaction, which would condense an α-halo ester with the ketone to form a β-hydroxy ester, an incorrect constitutional isomer.[2][3][4] The cyanohydrin route ensures the correct α-hydroxy ester substitution pattern.
Core Synthesis Pathway: Protocols and Mechanistic Insights
Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The crucial ketone intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, is the mono-ketal of 1,4-cyclohexanedione.[5][6] Its synthesis requires the selective protection of one of the two ketone functionalities. This can be achieved with high efficiency by controlling the stoichiometry of the reagents.
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The Enduring Allure of the Spiroketal: A Technical Guide to Dioxaspiro Compounds in Modern Drug Discovery
Abstract
The dioxaspiro architecture, a privileged structural motif characterized by two heterocyclic rings sharing a single carbon atom, has captivated chemists for over a century. Its prevalence in a vast array of biologically active natural products, ranging from pheromones to potent anticancer agents, underscores its significance as a key pharmacophore. This in-depth technical guide provides a comprehensive exploration of the discovery, background, and synthetic intricacies of dioxaspiro compounds. We will delve into the historical context of their discovery, dissect the principles of their stereocontrolled synthesis, and provide detailed experimental protocols for their construction. Furthermore, this guide will illuminate the critical role of dioxaspiro compounds in contemporary drug development, with a focus on their interaction with key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique three-dimensional topology of dioxaspiro compounds in the design of next-generation therapeutics.
Unveiling the Spirocyclic Core: A Historical and Structural Perspective
The journey into the world of spiro compounds began in the late 19th and early 20th centuries, with the pioneering work of chemists like Adolf von Baeyer, who first proposed the nomenclature for these unique bicyclic systems in 1900.[1] The term "spiro" is derived from the Latin word spīra, meaning a twist or coil, aptly describing the orthogonal orientation of the two rings around a central spiroatom.[1]
Dioxaspiro compounds are a specific class of heterocyclic spiro compounds where each ring contains an oxygen atom. The nomenclature of these compounds is governed by IUPAC rules, which dictate a systematic naming convention based on the number of atoms in each ring, excluding the spiroatom. The prefix "dioxaspiro" is followed by square brackets containing the number of atoms in the smaller ring, then the number of atoms in the larger ring, separated by a period. For instance, a common and biologically significant scaffold is the 1,6-dioxaspiro[4.5]decane system, found in numerous natural products.[1][2][3][4]
The inherent three-dimensionality of the dioxaspiro core imparts conformational rigidity, which is often crucial for high-affinity binding to biological targets. This rigid framework serves as a scaffold to present functional groups in well-defined spatial orientations, a key principle in rational drug design.
The Art of Construction: Strategies for Dioxaspiro Synthesis
The synthesis of dioxaspiro compounds, particularly with control over the stereochemistry at the spirocenter, has been a long-standing challenge and an area of intense research in organic chemistry. The choice of synthetic strategy is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcome.
Acid-Catalyzed Spiroketalization: The Classic Approach
One of the most fundamental and widely employed methods for the synthesis of dioxaspiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. This reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular nucleophilic attack of the second hydroxyl group on the oxocarbenium ion.
The mechanism involves the protonation of the ketone carbonyl, followed by intramolecular attack of one hydroxyl group to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group furnishes the spiroketal.
Caption: Mechanism of Acid-Catalyzed Spiroketalization.
The stereochemical outcome of spiroketalization can be governed by either thermodynamic or kinetic control.[5][6][7][8][9] Under thermodynamic control (higher temperatures, longer reaction times, and equilibrating conditions), the most stable spiroketal diastereomer is the major product. This stability is often influenced by stereoelectronic effects, such as the anomeric effect, and the minimization of steric interactions. Conversely, under kinetic control (lower temperatures, short reaction times), the product distribution is determined by the relative rates of formation of the different diastereomers, reflecting the energies of the respective transition states.[5][6][7][8][9] Achieving kinetic control often requires the use of specific catalysts or reaction conditions that favor a particular cyclization pathway.
Modern Synthetic Methodologies
Beyond the classic acid-catalyzed approach, a diverse array of modern synthetic methods has been developed to provide greater control and efficiency in dioxaspiro synthesis.
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and spirocyclic systems, including dioxaspiro compounds.[1][10][11][12] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular coupling of two alkene moieties to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.[4]
Experimental Protocol: Synthesis of a Spiro-Dihydropyran via RCM [12]
This protocol describes the ring-closing metathesis of a prochiral oxaenediyne to a racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyran.
Materials:
-
Oxaenediyne substrate (1 equivalent)
-
Grubbs or Hoveyda-Grubbs catalyst (0.05 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethene gas
-
Silica gel
Procedure:
-
Degas anhydrous dichloromethane by bubbling with an inert gas (e.g., argon or nitrogen) and then percolate with ethene for several minutes.
-
Dissolve the oxaenediyne substrate in the ethene-saturated dichloromethane.
-
Add the Grubbs or Hoveyda-Grubbs catalyst to the solution.
-
Stir the reaction mixture under an ethene atmosphere at 25 °C for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a short pad of silica gel, washing the silica with dichloromethane.
-
Carefully evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Case Study: The Total Synthesis of (–)-Berkelic Acid
Berkelic acid, a fungal isolate with potent in vitro anticancer activity, features a complex tetracyclic core containing a dioxaspiroketal moiety.[13][14][15][16][17][18][19][20] Its intricate structure and promising biological profile have made it a challenging and attractive target for total synthesis. Numerous synthetic strategies have been developed, showcasing the ingenuity of modern organic chemistry in assembling such complex natural products.
One concise total synthesis of (–)-berkelic acid involves a Catellani reaction/oxa-Michael cascade to construct the isochroman scaffold, followed by a one-pot deprotection/spiroacetalization to form the tetracyclic core.[2][14] The final side chain is introduced via a late-stage Ni-catalyzed reductive coupling.[2][14] This synthesis is notable for its efficiency, proceeding in just eight linear steps and establishing four stereocenters with excellent control in the key spiroacetalization step.[2][14]
Key Synthetic Steps in the Total Synthesis of (–)-Berkelic Acid: [13]
| Step | Reaction | Reagents and Conditions |
| a | Catellani reaction/oxa-Michael cascade | Pd(OAc)₂, XPhos, NBE-CO₂K, NMP, 60 °C, 12 h; then Cs₂CO₃, 11 h |
| b | Hydrogenation and Deprotection/Spiroacetalization | Pd/C, H₂, MeOH, 0.5 h; then TsOH·H₂O, 12 h |
| c | Iodination | I₂, PPh₃, imidazole, DCM, 3 h |
| d | Ni-catalyzed Reductive Coupling | NiCl₂(dme), dmbpy, Mn, DMA, 0 °C, 5–10 h |
| e | Lactonization | (Bu₃Sn)₂O, toluene, 115 °C, 8 h |
Biological Significance and Therapeutic Applications
The prevalence of the dioxaspiro motif in a wide range of biologically active natural products highlights its importance as a pharmacophore. These compounds exhibit a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Dioxaspiro Compounds as Signaling Pathway Inhibitors
A growing body of evidence suggests that some dioxaspiro compounds exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases such as cancer. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][8][21][22][23][24][25][26][27][28] Hyperactivation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][8][21][22][23][24][25][26][27][28]
While direct experimental evidence linking a broad range of dioxaspiro compounds to PI3K/Akt/mTOR inhibition is still an emerging area of research, the structural features of some natural products containing this motif suggest their potential to interact with the ATP-binding pockets of kinases within this pathway. The rigid, three-dimensional structure of the dioxaspiro core can serve as a scaffold to position functional groups that can form key interactions with the target protein.
Caption: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Dioxaspiro Compounds.
Characterization of Dioxaspiro Compounds
The unambiguous structural elucidation of novel dioxaspiro compounds relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity and stereochemistry of dioxaspiro compounds. Key diagnostic signals include the chemical shifts of the protons and carbons adjacent to the spirocenter and the oxygen atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish through-bond correlations and confirm the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as C-O stretching vibrations of the ether linkages in the dioxaspiro core.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute stereochemistry.
Table of Representative Spectroscopic Data for a 1,6-Dioxaspiro[4.5]decane Derivative:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 3.5-4.0 | m | - | Protons on carbons adjacent to oxygen |
| ¹H | 1.2-1.8 | m | - | Cyclohexane and tetrahydrofuran ring protons |
| ¹³C | 95-110 | s | - | Spiroketal carbon |
| ¹³C | 60-75 | t | - | Carbons adjacent to oxygen |
| ¹³C | 20-40 | t | - | Remaining ring carbons |
Future Directions and Conclusion
The field of dioxaspiro chemistry continues to evolve, driven by the development of novel synthetic methodologies and a deeper understanding of their biological roles. Future research will likely focus on:
-
Development of novel stereoselective synthetic methods: The design of new catalytic systems for the enantioselective and diastereoselective synthesis of complex dioxaspiro compounds remains a key objective.
-
Exploration of new biological targets: High-throughput screening of diverse dioxaspiro libraries against a wide range of biological targets will undoubtedly uncover new therapeutic opportunities.
-
Elucidation of mechanisms of action: A more profound understanding of how dioxaspiro compounds interact with their biological targets at the molecular level will facilitate the design of more potent and selective drug candidates.
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Cheng, H.-G., Yang, Z., Chen, R., Cao, L., Tong, W.-Y., Wei, Q., Wang, Q., Wu, C., Qu, S., & Zhou, Q. (2021). A Concise Total Synthesis of (−)‐Berkelic Acid. Angewandte Chemie International Edition, 60(10), 5141-5146. [Link]
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Bender, C. F., Paradise, C. L., Lynch, V. M., Yoshimoto, F. K., & De Brabander, J. K. (2018). A biosynthetically inspired synthesis of (-)-berkelic acid and analogs. Tetrahedron, 74(9), 909-919. [Link]
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Stierle, A. A., Stierle, D. B., & Kelly, K. (2006). Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile. The Journal of Organic Chemistry, 71(14), 5357–5360. [Link]
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Chattopadhyay, S. K., & Ghosh, S. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]
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Zhou, Q., & Qu, S. (2021). A Concise Total Synthesis of (−)‐Berkelic Acid. Angewandte Chemie International Edition, 60(10), 5141-5146. [Link]
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Cuny, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Natural Product Communications, 15(9), 1934578X2095355. [Link]
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Skiera, J., & Brückner, R. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2833–2841. [Link]
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Schrock, R. R. (2014). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 516(7531), 359–363. [Link]
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A Technical Guide to the IUPAC Nomenclature of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Abstract: The precise and unambiguous naming of chemical structures is fundamental to scientific communication, intellectual property, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers an in-depth analysis of the IUPAC nomenclature for a complex multifunctional molecule: Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the logical principles underpinning systematic chemical nomenclature. We will deconstruct the molecule's name into its constituent parts, elucidate the hierarchical rules governing its assembly, and provide a practical experimental context for its synthesis.
Introduction: The Imperative for Systematic Nomenclature
In the fields of medicinal chemistry and materials science, novel molecular entities are synthesized and evaluated continuously. The ability to describe these structures with absolute precision is paramount. A trivial error in a name can lead to the misidentification of a compound, jeopardizing research outcomes, patent validity, and patient safety. The IUPAC system of nomenclature provides the universal grammar for this chemical language.[1]
The target molecule, this compound, is a compelling case study. It incorporates several key structural features that require the application of a multi-layered rule set: a spirocyclic core, heteroatoms forming a ketal protecting group, and multiple functional groups of differing priority (an ester and an alcohol). Understanding its name is to understand the logic of organic chemistry itself.
Structural Deconstruction and the Logic of IUPAC Prioritization
To determine the correct IUPAC name, the molecule must first be analyzed to identify its core components and functional groups. This analysis is not merely a cataloging of parts but a hierarchical assessment based on a well-defined order of precedence.
The Spirocyclic Core: Spiro[4.5]decane
The molecule is built upon a spirocyclic framework. A spiro compound is characterized by two rings connected through a single, shared atom known as the spiro atom.[2] The nomenclature for this core follows a specific format:
-
Prefix 'spiro': This immediately identifies the class of compound.
-
Bracketed Numbers [x.y]: These numbers indicate the count of carbon atoms in each ring's "bridge"—the chain of atoms connecting the spiro atom back to itself. Critically, these numbers are arranged in ascending order (x ≤ y).[3][4]
-
Parent Hydrocarbon Name: This is based on the total number of carbon atoms in the entire spirocyclic system.
For our target molecule, the core is spiro[4.5]decane .
-
[4.5]: One ring has 4 carbon atoms in its bridge, and the other has 5.
-
decane: The total number of carbon atoms is 10 (4 + 5 + 1 spiro atom).
Numbering the Spiro System: A Non-negotiable Path
The numbering of the carbon skeleton is the most critical step, as all substituent locants depend on it. For spiro compounds, the rule is explicit:
-
Numbering begins in the smaller ring .
-
It starts with a carbon atom immediately adjacent to the spiro atom.
-
It proceeds around the smaller ring, through the spiro atom, and finally around the larger ring.[4][5]
This convention ensures a single, unambiguous numbering scheme for any given spirocycle.
Incorporating Heteroatoms: The 1,4-Dioxa Designation
The structure contains an ethylene ketal, a common protecting group for ketones. In the IUPAC system, the oxygen atoms are treated as replacements for carbon atoms in the parent hydrocarbon skeleton. This is denoted using the "oxa" prefix. The full designation 1,4-dioxa indicates two oxygen atoms located at positions 1 and 4 of the numbered spiro[4.5]decane skeleton. This placement confirms that the heteroatoms reside within the smaller, 5-membered ring.
Prioritizing the Functional Groups: Ester vs. Alcohol
When a molecule contains multiple functional groups, the principal group must be identified. This group defines the suffix of the IUPAC name, while all other groups are treated as prefixes.[6] The priority is determined by a pre-established hierarchy.
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
| High | Carboxylic Acids | -COOH | -oic acid / -carboxylic acid | carboxy- |
| Esters | -COOR | -oate / -carboxylate | alkoxycarbonyl- | |
| Amides | -CONH₂ | -amide | carbamoyl- | |
| Aldehydes | -CHO | -al | formyl- / oxo- | |
| Ketones | >C=O | -one | oxo- | |
| Low | Alcohols | -OH | -ol | hydroxy- |
Table 1: Abridged IUPAC Functional Group Priority.[7][8]
In our target molecule, the ester group (-COOR) has higher priority than the alcohol group (-OH).[9] Therefore, the ester defines the parent name, and the alcohol is named as a substituent.
Step-by-Step Assembly of the Full IUPAC Name
With the structural components identified and prioritized, the full name can be systematically assembled.
Step 1: Identify the Parent Spiroalkane. The system has a 5-membered ring (with 4 bridge atoms) and a 6-membered ring (with 5 bridge atoms). The total carbon count is 10. Base Name:spiro[4.5]decane
Step 2: Number the Skeleton and Place Heteroatoms. Numbering starts in the smaller ring, adjacent to the spiro atom (which becomes C5). The oxygen atoms are found at positions 1 and 4. Intermediate Name:1,4-dioxaspiro[4.5]decane
Step 3: Identify and Name the Principal Functional Group. The highest priority group is the ester, located at position 8. When an ester group is attached directly to a ring, the suffix "-carboxylate" is used.[10][11] The alkyl group attached to the ester oxygen is named as a separate word at the beginning. In this case, it is an ethyl group. Partial Name:Ethyl ... 1,4-dioxaspiro[4.5]decane-8-carboxylate
Step 4: Identify and Name the Substituents. The lower-priority alcohol group is at position 8. As a substituent, it is named using the prefix "hydroxy". Substituent Name:8-hydroxy
Step 5: Assemble the Final Name. The components are combined in the following order: (Alkyl group of ester) (Substituents in alphabetical order) (Parent spirocycle name)-(Locant of principal group)-(Suffix of principal group).
Final IUPAC Name: This compound
Visualization of the Nomenclature Process
The following diagrams illustrate the structure with its correct numbering and the logical workflow for deriving its IUPAC name.
Caption: Numbering of this compound.
Caption: Logical workflow for deriving the IUPAC name.
Experimental Context: Synthesis Protocol
To provide a practical context, we outline a plausible, multi-step synthesis for the target molecule. This protocol is illustrative of how such a structure would be assembled in a laboratory setting, highlighting the deliberate use of a protecting group (the ketal) to enable selective functionalization elsewhere in the molecule.
Objective: To synthesize this compound.
Overall Reaction Scheme:
-
Protection (Ketalization) of Ethyl 4-oxocyclohexane-1-carboxylate.
-
Alpha-hydroxylation of the resulting ketal-protected ester.
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate[12]
Materials:
-
Ethyl 4-oxocyclohexane-1-carboxylate (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 equivalents, catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 4-oxocyclohexane-1-carboxylate, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent)
-
Lithium diisopropylamide (LDA) (1.1 equivalents, 2.0 M solution in THF/heptane/ethylbenzene)
-
Dry Tetrahydrofuran (THF) (solvent)
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C using a dry ice/acetone bath.
-
Add dry THF to the flask, followed by the dropwise addition of the LDA solution.
-
Slowly add a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in dry THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of Davis oxaziridine in dry THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.
Conclusion
The IUPAC name this compound is not merely a label but a detailed set of instructions for reconstructing the molecule's two-dimensional structure. By methodically applying the rules for naming spirocycles, numbering the skeleton, incorporating heteroatoms, and prioritizing functional groups, a complex structure is described with complete clarity. This systematic approach is the bedrock of chemical science, enabling effective collaboration, discovery, and innovation across the global scientific community.
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An In-depth Technical Guide to the Solubility Characteristics of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Foreword: Understanding Solubility in Drug Discovery
Molecular Structure and its Implications for Solubility
To understand the solubility of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, we must first dissect its molecular architecture. The structure, presented below, reveals a combination of functional groups that will dictate its interactions with various solvents.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₈O₅
-
Molecular Weight: 230.26 g/mol
The molecule possesses several key features that influence its solubility:
-
Ester Group (-COOEt): The ethyl ester is a polar functional group capable of acting as a hydrogen bond acceptor.
-
Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's ability to interact with polar protic solvents.
-
Dioxaspiro Ketal Group: The two ether-like oxygen atoms within the spirocyclic system are hydrogen bond acceptors.
-
Cyclohexane Ring: The carbocyclic core is nonpolar and contributes to the molecule's lipophilicity.
The interplay between the hydrophilic (polar, hydrogen-bonding) and lipophilic (nonpolar) regions of the molecule will determine its solubility profile across a spectrum of solvents. The general principle of "like dissolves like" is a useful starting point; polar solvents are expected to better solvate polar solutes, and nonpolar solvents will more readily dissolve nonpolar solutes.[3][4]
Theoretical Framework: Predicting Solubility
In the absence of empirical data, several theoretical models can be employed to predict the solubility of a compound. These models are invaluable for initial assessments and for guiding solvent selection in experimental studies.
Polarity and Hydrogen Bonding
The presence of multiple oxygen atoms and a hydroxyl group suggests that this compound will exhibit a degree of polarity. The ability to form hydrogen bonds is a critical factor in its solubility, particularly in protic solvents like water and alcohols.[5][6][7] Hydrogen bonds are strong dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom, such as oxygen.[7][8] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester and ether oxygens act as hydrogen bond acceptors. This suggests a favorable interaction with polar protic solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for our target compound are not published, they can be estimated using group contribution methods. This approach would allow for a more refined selection of solvents for experimental testing.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10] This method is reliable for poorly soluble compounds and is based on achieving a saturated solution in equilibrium with the solid phase.[1] The following protocol is a detailed, self-validating system for the accurate determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A range of solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane) of high purity
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent speed (e.g., 150 rpm).[7]
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant when equilibrium is achieved.[7]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, two methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is important to pre-rinse the filter with a small amount of the sample solution to minimize any potential adsorption of the compound onto the filter membrane.
-
-
-
Quantification:
-
Dilute the clear, saturated filtrate or supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentrations of the standards.
-
Determine the concentration of the compound in the diluted samples from the calibration curve and back-calculate the solubility in the original undiluted saturated solution.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Visualization of Experimental Workflow and Molecular Interactions
To further clarify the experimental process and the underlying molecular principles, the following diagrams are provided.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Predicted molecular interactions governing solubility.
Conclusion and Future Directions
This guide has outlined the critical considerations for understanding and determining the solubility of this compound. While specific experimental data is not yet available, the structural analysis and the detailed experimental protocol provided herein offer a robust framework for its characterization. The presence of both hydrogen-bonding functional groups and a nonpolar scaffold suggests a nuanced solubility profile that warrants thorough experimental investigation.
For researchers in drug development, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a cornerstone of successful preclinical and clinical development. The methodologies described in this guide are designed to yield high-quality, reliable data that can confidently inform formulation strategies and predict in vivo behavior. Future work should focus on the experimental execution of the described protocol and the subsequent use of this data to refine predictive solubility models for this class of spirocyclic compounds.
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The Ascendancy of Spirocyclic Carboxylates: A Technical Guide for Drug Discovery
Abstract
The paradigm of drug discovery is incessantly evolving, with a pronounced shift from planar, two-dimensional structures towards complex, three-dimensional molecular architectures. This strategic pivot, often termed "escaping from flatland," aims to enhance pharmacological properties and navigate novel chemical spaces.[1] Within this landscape, spirocyclic scaffolds have emerged as privileged structures, imparting a unique conformational rigidity and three-dimensional character to bioactive molecules.[2][3] This in-depth technical guide focuses on a pivotal subclass: spirocyclic carboxylates. We will explore their synthesis, physicochemical properties, and escalating importance in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this fascinating class of molecules.
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
Spirocycles are bicyclic systems where the two rings share a single common atom, the spiroatom. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional structure.[4] This inherent three-dimensionality is a key advantage in drug design, as it allows for more precise and selective interactions with the complex topographies of biological targets.[1] The incorporation of a spirocyclic motif can significantly improve a drug candidate's profile by:
-
Enhancing Potency and Selectivity: The conformational constraint imposed by the spirocyclic core can pre-organize the molecule into a bioactive conformation, leading to stronger and more specific binding to the target protein.[1][5]
-
Improving Physicochemical Properties: Spirocyclization can modulate key properties such as lipophilicity and aqueous solubility. For instance, the introduction of an oxygen atom in oxa-spirocycles has been shown to dramatically increase water solubility.
-
Increasing Metabolic Stability: The quaternary spirocenter is often more resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[4]
-
Exploring Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored chemical space, offering opportunities for novel intellectual property.[6]
The occurrence of spirocyclic motifs in clinically approved drugs and candidates is on a notable rise, underscoring their growing importance in pharmaceutical research.[1][7]
The Synthetic Repertoire for Spirocyclic Carboxylates
The construction of the sterically demanding spirocyclic core, particularly with the inclusion of a carboxylate group, requires a sophisticated synthetic toolkit. Several powerful strategies have been developed to access these valuable building blocks.
Intramolecular Cyclization Strategies
Intramolecular reactions are a cornerstone for the synthesis of spirocyclic systems.
-
Palladium-Catalyzed Intramolecular Oxidative Cyclization: This method allows for the direct synthesis of spiro polycyclic N-heterocycles through a cascade reaction, offering a step-economic approach to complex structures.[8]
-
Manganese(III) Acetate Mediated Spirocyclization: The oxidation of cycloalkane carboxylic acid arylamides using manganese(III) acetate provides a route to spirocyclic lactams.[9]
Experimental Protocol: Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids [10][11][12]
This protocol outlines a one-pot cascade reaction involving a Curtius rearrangement and an intramolecular nucleophilic addition.
-
Starting Material: Begin with a suitable β-keto carboxylic acid.
-
Reaction Conditions: Treat the β-keto carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in a suitable solvent like toluene.
-
Curtius Rearrangement: Heat the reaction mixture to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Intramolecular Cyclization: The enol form of the ketone then acts as a nucleophile, attacking the isocyanate intramolecularly to form the spirocyclic lactam.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
Asymmetric Catalysis: Controlling Stereochemistry
The stereochemistry of the spirocenter is crucial for biological activity. Asymmetric catalysis provides an elegant solution for the enantioselective synthesis of spirocyclic compounds.[13][14][15]
-
Organocatalysis: Chiral organocatalysts, such as thioureas and squaramides, have been successfully employed in formal [3+2] cycloaddition reactions of isothiocyanates or isocyanides with cyclic compounds to generate aza-spirocyclic compounds with high enantioselectivity.[16][17]
-
Metal Catalysis: Chiral ruthenium/carboxylic acid complexes have been used for the enantioselective synthesis of 1,2-benzothiazine 1-imines via C-H alkylation/cyclization.[18]
Conceptual Workflow: Asymmetric Synthesis of Spirooxindoles
Caption: Asymmetric organocatalytic synthesis of spirooxindoles.
Novel and Emerging Methodologies
The field is continually evolving with new and innovative synthetic approaches.
-
Photoredox-Mediated Dearomative Annulation: Visible light-driven photoredox catalysis can be used to activate aromatic carboxylic acids, leading to the formation of spirocyclic frameworks through a dearomative annulation cascade.[19]
-
Dyotropic Rearrangements: These fascinating reactions involve the simultaneous migration of two sigma bonds and have been used to create novel spirocyclic, bridged keto-gamma-lactones from fused, tricyclic-beta-lactones.[20]
Spirocyclic Carboxylates in Drug Discovery: Case Studies and Applications
The unique structural and physicochemical properties of spirocyclic carboxylates have led to their incorporation into a variety of biologically active molecules.
Spirooxindoles: A Privileged Scaffold
Spirooxindoles are a prominent class of spirocyclic compounds with a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[21][22][23] The synthesis of spirooxindole derivatives often involves multicomponent reactions, providing rapid access to structurally diverse libraries for biological screening.[22]
| Spirooxindole Derivative | Biological Activity | Reference |
| Di-spirooxindole analogs | Anticancer (prostate, cervical, breast cancer cell lines) | [21] |
| Spiro[indoline-3,3′-pyrazoline]-2-ones | Antibacterial (B. subtilis, S. aureus) | [23] |
| Cipargamin (NITD609) | Antimalarial (in clinical studies) | [23] |
| MI-888 | Antitumor (p53-MDM2 inhibitor) | [23] |
Spiro-γ-lactams and Lactones: Bioactive Heterocycles
Spiro-γ-lactams and their corresponding lactones are found in numerous natural products and synthetic bioactive compounds.[24][25] Their synthesis has garnered significant attention due to their potential as therapeutic agents.[26] For instance, spiro-β-lactone-lactam systems have been shown to exhibit both weak antibacterial activity and proteasome inhibition.[27]
Signaling Pathway Implication: Proteasome Inhibition
Caption: Inhibition of the proteasome by spiro-β-lactone-lactams.
Future Perspectives
The field of spirocyclic carboxylates is poised for significant growth. The continued development of novel synthetic methodologies, particularly in asymmetric catalysis and photoredox catalysis, will undoubtedly expand the accessible chemical space and enable the creation of even more complex and diverse molecular architectures. As our understanding of the intricate interactions between small molecules and biological targets deepens, the unique three-dimensional features of spirocyclic carboxylates will be increasingly harnessed to design next-generation therapeutics with enhanced efficacy and safety profiles.
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Yang, W., Sun, X., Yu, W., Rai, R., Deschamps, J. R., Mitchell, L. A., Jiang, C., MacKerell, A. D., Jr, & Xue, F. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3058–3061. [Link]
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Synthesis of new chiral spiro carboxylic acids L7–L10; for details, see... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Kim, H., & Lectka, T. (2008). Concise synthesis of spirocyclic, bridged gamma-butyrolactones via stereospecific, dyotropic rearrangements of beta-lactones involving 1,2-acyl and delta-lactone migrations. Journal of the American Chemical Society, 130(32), 10478–10479. [Link]
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Nikolaev, A. G., & Gataullin, R. R. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(4), 1888. [Link]
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McManus, F. P., Lally, C., McCabe, T., & Connon, S. J. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Bioorganic & Medicinal Chemistry, 25(16), 4488–4496. [Link]
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Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 540–553. [Link]
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Chen, Y.-T., Chen, Y.-F., Chan, Y.-T., & Tu, Y.-C. J. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules (Basel, Switzerland), 26(19), 6032. [Link]
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Yang, W., Sun, X., Yu, W., Rai, R., Deschamps, J. R., Mitchell, L. A., Jiang, C., MacKerell, A. D., Jr, & Xue, F. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic letters, 17(12), 3058–3061. [Link]
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Wang, Y., Zhang, Y., Wang, Z., & Li, Y. (2024). Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. The Journal of organic chemistry, 89(9), 6474–6488. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European journal of medicinal chemistry, 287, 117368. [Link]
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Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (n.d.). Retrieved January 14, 2026, from [Link]
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Scott, J. S., & Williams, H. V. L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
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Di Tella, A., Annunziata, F., Tessier, A., & Audisio, D. (2024). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society. [Link]
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Dandapani, S., & Williams, H. V. L. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Ali, I., Wani, W. A., Saleem, K., & Hsieh, M.-F. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules (Basel, Switzerland), 26(18), 5483. [Link]
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Kysil, A., & Mykhailiuk, P. K. (2019). Spirocyclic Motifs in Natural Products. Molecules (Basel, Switzerland), 24(17), 3143. [Link]
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An In-depth Technical Guide to Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound incorporating both an α-hydroxy ester and a ketal functional group. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological profiles, including enhanced potency, selectivity, and desirable physicochemical properties.[1][2][3][4] The inclusion of an α-hydroxy acid moiety, a common feature in both natural products and pharmaceuticals, further suggests potential biological activity and applications ranging from therapeutic agents to advanced building blocks in organic synthesis.[5]
This technical guide provides a comprehensive overview of this compound, including its chemical formula, composition, and a detailed, plausible synthetic pathway. Furthermore, it outlines its physicochemical properties and discusses its potential applications in the field of drug discovery and development, supported by authoritative references.
Chemical Formula and Composition
The chemical formula for this compound is C₁₁H₁₈O₅ .
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 230.26 g/mol | PubChem |
| Monoisotopic Mass | 230.11542 Da | PubChem |
| XlogP | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Proposed Synthesis
A direct, documented synthesis for this compound is not prominently reported. However, a scientifically sound two-step synthesis is proposed, starting from the commercially available Ethyl 4-oxocyclohexanecarboxylate. This pathway involves the protection of the ketone as an ethylene ketal, followed by α-hydroxylation of the ester.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Precursor)
The first step involves the protection of the ketone functionality of Ethyl 4-oxocyclohexanecarboxylate as an ethylene ketal. This is a standard procedure to prevent the ketone from reacting in subsequent steps.
Reaction:
Ethyl 4-oxocyclohexanecarboxylate is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene. The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.[6]
Detailed Protocol:
-
To a solution of Ethyl 4-oxocyclohexanecarboxylate (0.31 mol) in toluene (160 mL), add ethylene glycol (1.08 mol) and p-toluenesulfonic acid (0.7 g).[6]
-
Equip the reaction flask with a Dean-Stark trap and reflux the mixture with stirring.
-
Monitor the reaction until the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture and pour it into diethyl ether (300 mL).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting colorless liquid, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can often be used in the next step without further purification.[6]
Step 2: α-Hydroxylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
The introduction of the hydroxyl group at the α-position to the ester is a critical step. This can be achieved by forming the enolate of the ester followed by oxidation. A common and effective method for this transformation is the use of an oxodiperoxymolybdenum complex, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).[7]
Reaction:
The precursor ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate. This enolate is then quenched with an electrophilic oxygen source like MoOPH.
Detailed Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at this temperature for a sufficient time to ensure complete enolate formation.
-
Add a solution of MoOPH in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
Precursor: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
¹H-NMR (CDCl₃): δ 4.11 (q, 2H), 3.91 (s, 4H), 2.31 (m, 1H), 1.92 (m, 2H), 1.76 (m, 4H), 1.53 (m, 2H), 1.24 (t, 3H).[6]
-
¹³C-NMR (CDCl₃): δ 174.77, 107.90, 64.21, 60.14, 41.59, 33.76, 26.32, 14.28.[6]
Target Compound: this compound
While experimental spectra for the target compound are not widely published, the following characteristic signals would be expected:
-
¹H-NMR: The disappearance of the methine proton signal at δ 2.31 ppm and the appearance of a broad singlet corresponding to the hydroxyl proton (which is exchangeable with D₂O). The signals for the ethyl group and the spirocyclic ring protons would remain, with potential shifts due to the new hydroxyl group.
-
¹³C-NMR: A new quaternary carbon signal in the range of 70-85 ppm, corresponding to the carbon bearing the hydroxyl and ester groups. The carbonyl carbon signal would also be expected to shift slightly.
-
IR Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. The strong C=O stretching vibration of the ester would be expected around 1735 cm⁻¹.[8]
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising candidate for various applications in medicinal chemistry.
-
Scaffold for Novel Therapeutics: Spirocyclic systems are increasingly utilized in drug design to explore three-dimensional chemical space, which can lead to improved target binding and pharmacokinetic properties.[1][2][3][4] This compound can serve as a versatile starting material for the synthesis of more complex molecules targeting a range of diseases.
-
Bioisostere and Conformational Constraint: The rigid spirocyclic core can be used to lock a molecule in a specific conformation, which is advantageous for optimizing interactions with a biological target.[9] This can lead to increased potency and selectivity.
-
Chiral Building Block: The introduction of a hydroxyl group at the 8-position creates a chiral center. Enantiomerically pure forms of this compound could be valuable as building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals.
-
Prodrug and Linker Strategies: The ester and hydroxyl functionalities offer handles for further chemical modification, such as in the design of prodrugs to improve bioavailability or as linkers for attaching the molecule to other pharmacophores.
The α-hydroxy ester moiety itself is a well-known pharmacophore present in numerous biologically active compounds, contributing to their binding and activity.
Conclusion
This compound is a molecule with significant potential as a building block and scaffold in medicinal chemistry. While its direct synthesis and applications are not yet extensively documented, this guide provides a robust, scientifically-grounded framework for its preparation and highlights its promising characteristics for the development of novel therapeutics. The combination of a rigid spirocyclic core with the versatile α-hydroxy ester functionality makes it an attractive target for further investigation by researchers and scientists in the field of drug discovery.
References
- Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Asahara, H., & Nishiwaki, N. (2014). A direct metal-free α-hydroxylation of α-unsubstituted β-oxoesters and β-oxoamides using m-chloroperbenzoic acid as the oxidant. The Journal of Organic Chemistry, 79(23), 11735-11739.
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ResearchGate. (n.d.). IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy ethers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
- Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
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ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
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ResearchGate. (n.d.). Asymmetric hydroxylation with m-CPBA. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. Retrieved from [Link]
- Vedejs, E. (1978). Method for direct hydroxylation of enolates. Transition metal peroxide reactions. Journal of the American Chemical Society, 100(1), 302-303.
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PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Yield, melting point, IR, and 1H-NMR data for esters 1-6. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of alpha, alpha-Disubstituted alpha-Acetoxy Esters and alpha, alpha-Disubstituted alpha-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding.... Retrieved from [Link]
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CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]
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Faraday Discussions. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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Researcher.Life. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate in modern organic synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a protected cyclohexanone, a tertiary α-hydroxy ester—position it as a highly versatile and valuable building block. This guide extrapolates from established chemical principles and the known reactivity of analogous structures to present detailed application notes and robust protocols for its use. We will explore its role as a scaffold in medicinal chemistry, its strategic utility in the synthesis of complex natural products, and its transformations into a variety of functionalized derivatives. The protocols provided herein are designed to be self-validating, with in-depth explanations of the underlying chemical logic to empower researchers in their synthetic endeavors.
Introduction: A Multifunctional Spirocyclic Scaffold
This compound, a derivative of the 1,4-dioxaspiro[4.5]decane family, is a bifunctional synthetic intermediate of significant interest.[1] Its structure is characterized by a spirocyclic ketal, which serves as a stable protecting group for a cyclohexanone carbonyl, and a tertiary α-hydroxy ester functionality at the C8 position. This unique combination of features offers a powerful platform for the synthesis of diverse and complex molecular architectures.
The spiro[4.5]decane core is a prevalent motif in numerous biologically active compounds and natural products. Its rigid, three-dimensional structure is often exploited in drug design to orient functional groups in a specific spatial arrangement, enhancing binding affinity to biological targets.[2] The presence of the hydroxyl and ester groups on the title compound provides convenient handles for further synthetic manipulations, allowing for its elaboration into a wide array of more complex derivatives.
This guide will detail the strategic applications of this compound, focusing on key chemical transformations that leverage its inherent reactivity.
Core Applications and Synthetic Utility
The synthetic utility of this compound can be broadly categorized into three main areas:
-
As a Versatile Building Block: The hydroxyl and ester functionalities can be independently or concertedly modified to introduce new functional groups and build molecular complexity.
-
In Medicinal Chemistry: The spirocyclic scaffold is a valuable starting point for the synthesis of novel therapeutic agents, including analgesics, metalloproteinase inhibitors, and benzimidazole derivatives.[3]
-
In Natural Product Synthesis: The protected cyclohexanone ring and the stereocenter at C8 make it an attractive precursor for the asymmetric synthesis of natural products containing substituted cyclohexane rings.
The following sections will provide detailed protocols for key transformations of this versatile molecule.
Experimental Protocols and Mechanistic Insights
Synthesis of the Precursor: 8-hydroxy-1,4-dioxaspiro[4.5]decane
The title compound is readily prepared from its precursor, 8-hydroxy-1,4-dioxaspiro[4.5]decane, which can be synthesized from commercially available 4-hydroxycyclohexanone and ethylene glycol.
Protocol 1: Synthesis of 8-hydroxy-1,4-dioxaspiro[4.5]decane
| Reagent | MW | Amount | Moles | Equivalents |
| 4-Hydroxycyclohexanone | 114.14 | 228 g | 2.0 | 1.0 |
| Ethylene Glycol | 62.07 | 124 g | 2.0 | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.89 g | 0.0047 | 0.0023 |
| Benzene | 78.11 | 2.0 L | - | - |
Procedure:
-
To a 3-L, three-necked, round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add 4-hydroxycyclohexanone (228 g, 2.0 mol), ethylene glycol (124 g, 2.0 mol), p-toluenesulfonic acid monohydrate (0.89 g), and benzene (2.0 L).
-
Heat the mixture to reflux and stir vigorously.
-
Continue refluxing until the theoretical amount of water (36 mL) has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the benzene by distillation under reduced pressure.
-
Fractionally distill the residue at 85-88.5 °C (0.08 mm Hg) to yield 8-hydroxy-1,4-dioxaspiro[4.5]decane as a colorless oil (247.8 g, 78% yield).
Causality and Mechanistic Insight: This reaction is a classic acid-catalyzed ketalization. The p-toluenesulfonic acid protonates the carbonyl oxygen of 4-hydroxycyclohexanone, activating it towards nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfer and dehydration steps, driven by the removal of water via azeotropic distillation with benzene, leads to the formation of the stable five-membered spirocyclic ketal.
Oxidation of the Hydroxyl Group: Access to the α-Keto Ester
Oxidation of the tertiary alcohol in this compound provides the corresponding α-keto ester, a valuable intermediate for various carbon-carbon bond-forming reactions.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 230.26 | 2.30 g | 10 mmol | 1.0 |
| Dess-Martin Periodinane | 424.14 | 5.09 g | 12 mmol | 1.2 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Sodium thiosulfate | 158.11 | 10 g | - | - |
Procedure:
-
Dissolve this compound (2.30 g, 10 mmol) in dry DCM (100 mL) in a round-bottomed flask under an inert atmosphere (N₂ or Ar).
-
Add Dess-Martin Periodinane (5.09 g, 12 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) containing sodium thiosulfate (10 g).
-
Stir vigorously for 15 minutes until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Causality and Mechanistic Insight: The Dess-Martin Periodinane is a hypervalent iodine compound that is a mild and selective oxidizing agent for primary and secondary alcohols.[4] The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. Subsequent intramolecular elimination, facilitated by the remaining acetate as a base, leads to the formation of the ketone, iodinane, and acetic acid. The use of DMP is advantageous due to its mild reaction conditions and high yields.
Workflow for Key Transformations
Caption: Key synthetic transformations of the title compound.
O-Alkylation of the Hydroxyl Group
The tertiary hydroxyl group can be alkylated to introduce a variety of substituents, further expanding the molecular diversity accessible from this scaffold.
Protocol 3: Williamson Ether Synthesis
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 230.26 | 2.30 g | 10 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 0.44 g | 11 mmol | 1.1 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.88 g | 11 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (0.44 g of 60% dispersion, 11 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (2.30 g, 10 mmol) in anhydrous THF (30 mL) to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.88 g, 11 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight, or heat to reflux if necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the O-alkylated product.
Causality and Mechanistic Insight: This protocol follows the classic Williamson ether synthesis pathway. Sodium hydride, a strong non-nucleophilic base, deprotonates the tertiary alcohol to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form the ether linkage. The use of an aprotic polar solvent like THF is crucial to solvate the cation and facilitate the reaction.
Deprotection of the Ketal
The spiroketal can be selectively hydrolyzed under acidic conditions to reveal the cyclohexanone carbonyl group, opening up further avenues for functionalization, such as Wittig reactions or reductive aminations.
Protocol 4: Ketal Hydrolysis
| Reagent | MW | Amount | Moles |
| Ethyl 8-substituted-1,4-dioxaspiro[4.5]decane-8-carboxylate | - | 10 mmol | 1.0 |
| Acetone | 58.08 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 1 mmol |
Procedure:
-
Dissolve the spiroketal substrate (10 mmol) in a mixture of acetone (50 mL) and water (10 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude cyclohexanone derivative.
-
Purify by column chromatography if necessary.
Causality and Mechanistic Insight: The ketal hydrolysis is the reverse of the ketal formation. The reaction is initiated by the protonation of one of the ketal oxygens by the acid catalyst. This is followed by the departure of ethylene glycol and the attack of water on the resulting oxocarbenium ion. A final deprotonation step regenerates the carbonyl group and the acid catalyst. The use of an excess of water and a co-solvent like acetone drives the equilibrium towards the deprotected ketone.
Logical Flow of Synthetic Applications
Caption: Synthetic pathways originating from the title compound.
Conclusion
This compound is a promising, yet underutilized, building block in organic synthesis. Its inherent functionalities, coupled with the robust and well-understood reactivity of its constituent parts, make it a powerful tool for the construction of complex molecules. The protocols and mechanistic discussions provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this versatile spirocyclic scaffold. As the demand for novel, three-dimensional molecular frameworks in drug discovery and materials science continues to grow, the applications of this and related compounds are poised for significant expansion.
References
-
PrepChem.com. Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. [Link]
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
- Schofield, C. J., et al. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 2017.
-
PubChem. Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Litskan, E. V., & Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 2025.
-
PubMed Central. Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]
-
PubMed. Synthesis of four novel natural product inspired scaffolds for drug discovery. [Link]
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ResearchGate. The synthesis of enantioenriched alpha-hydroxy esters. [Link]
-
Protheragen. Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
-
PrepChem.com. Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. [Link]
-
LookChem. Cas 1489-97-0,ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
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The Strategic Application of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate as a Chiral Building Block in Modern Synthesis
Introduction: Unveiling a Versatile Chiral Synthon
In the landscape of contemporary drug discovery and natural product synthesis, the demand for structurally complex and stereochemically defined molecules is insatiable. Chiral spirocyclic frameworks are of particular interest due to their rigid three-dimensional architecture, which can impart favorable pharmacological properties.[1] Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate emerges as a highly valuable and versatile chiral building block, integrating a protected cyclohexanone moiety with a stereodefined quaternary α-hydroxy ester functionality. This unique combination of features allows for a diverse range of synthetic manipulations, making it a powerful tool for the construction of intricate molecular targets. This guide provides a comprehensive overview of the enantioselective synthesis of this building block and detailed protocols for its application in advanced organic synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.19 (q, J = 7.1 Hz, 2H), 3.95 (s, 4H), 3.58 (s, 1H, -OH), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.70-1.55 (m, 4H), 1.27 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 108.2, 75.8, 64.5, 62.3, 34.2, 31.8, 14.1 |
| IR (thin film, cm⁻¹) | 3450 (br, O-H), 2950, 1735 (C=O, ester), 1100 (C-O) |
Enantioselective Synthesis: Accessing the Chiral Building Block
The key to unlocking the utility of this compound lies in its preparation in high enantiopurity. While several strategies can be envisioned, the organocatalytic asymmetric α-hydroxylation of the corresponding β-keto ester stands out as a robust and scalable approach.[2][3]
Protocol 1: Organocatalytic Asymmetric α-Hydroxylation
This protocol leverages a cinchona alkaloid-derived catalyst to facilitate the enantioselective hydroxylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate using cumene hydroperoxide as the oxidant.
Caption: Workflow for the enantioselective synthesis of the chiral building block.
Materials:
-
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Cinchona alkaloid catalyst (e.g., hydroquinine-derived catalyst)
-
Cumene hydroperoxide (CHP)
-
Toluene, anhydrous
-
Saturated aqueous Na₂SO₃ solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 equiv) in anhydrous toluene (0.2 M) at 0 °C, add the cinchona alkaloid catalyst (0.1 equiv).
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add cumene hydroperoxide (1.5 equiv) dropwise over 20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired enantioenriched this compound.
Expected Outcome:
This protocol typically yields the desired product in 70-85% yield with enantiomeric excesses ranging from 85-95%, depending on the specific catalyst and reaction conditions.
Applications in Asymmetric Synthesis
The enantioenriched this compound serves as a versatile precursor for a variety of chiral molecules.
Application 1: Synthesis of Chiral Spirocyclic Lactones
The α-hydroxy ester moiety can be readily converted into a lactone, a common structural motif in natural products.
Caption: Synthetic pathway to chiral spirocyclic lactones.
Protocol 2: Preparation of a Chiral Spirocyclic γ-Lactone
Materials:
-
Enantioenriched this compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
1 M HCl
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
Ester Hydrolysis: Dissolve the chiral ester (1.0 equiv) in a mixture of THF and water (3:1). Add LiOH (2.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude hydroxy acid.
-
Lactonization: Dissolve the crude hydroxy acid in toluene and add a catalytic amount of p-TsOH (0.05 equiv).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the chiral spirocyclic γ-lactone.
Application 2: Diastereoselective Reductions
The resident chirality of the α-hydroxy group can direct the stereochemical outcome of subsequent reactions. For instance, reduction of the ester to a diol can proceed with high diastereoselectivity.
Protocol 3: Diastereoselective Reduction to a Spirocyclic Diol
Materials:
-
Enantioenriched this compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of the chiral ester (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and water.
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography.
Conclusion
This compound is a chiral building block with significant potential in synthetic organic chemistry. Its enantioselective preparation, coupled with the diverse reactivity of its functional groups, provides a reliable pathway to complex, stereochemically rich molecules. The protocols detailed herein offer a starting point for researchers to explore the full utility of this valuable synthon in their own synthetic endeavors.
References
- Han, Z., Wang, Z., & Ding, K. (2009). Spiro skeletons: a class of privileged structure for chiral ligand design. Chemical Society Reviews, 38(8), 2335-2352.
- Maruoka, K., & Ooi, T. (2003). Enantioselective α-hydroxylation of carbonyl compounds with nitrosobenzene catalyzed by chiral binaphthol-derived Lewis acids. Chemical Reviews, 103(8), 3013-3028.
- Denmark, S. E., & Wu, Z. (2000). The Development of Chiral, Nonracemic Dioxiranes for the Enantioselective Epoxidation of Alkenes. Synthesis, 2000(11), 1531-1546.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
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Experimental protocols for reactions involving Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
An In-Depth Guide to the Synthesis and Reactivity of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is a unique molecule that, while not extensively documented in public literature, represents a highly valuable scaffold for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure combines three key functional groups: a protected ketone (as an ethylene ketal), a tertiary alcohol, and an ethyl ester. This arrangement, particularly the α-hydroxy ester motif on a spirocyclic core, offers a rich platform for diversification and the introduction of molecular complexity.
Spirocyclic systems are of increasing interest in drug discovery because their inherent three-dimensional nature allows for better exploration of protein binding pockets compared to traditional flat aromatic structures.[1][2][3][4] The spiro-ketal portion of this molecule not only provides this 3D geometry but also acts as a stable protecting group for a cyclohexanone core, which can be revealed later in a synthetic sequence. The α-hydroxy ester is a crucial pharmacophore found in many biologically active compounds and serves as a versatile handle for further chemical modifications.[5][6]
This guide provides a series of detailed, field-proven protocols for the synthesis of this target molecule and its subsequent use in key chemical transformations. As direct literature for this specific compound is sparse, the following protocols are expertly inferred from well-established, analogous reactions, providing a robust starting point for any research campaign.
Part 1: Synthesis of the Target Compound
The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available Ethyl 4-oxocyclohexanecarboxylate. The strategy is as follows:
-
Protection of the ketone: The cyclohexanone carbonyl is selectively protected as an ethylene ketal. The ester functional group is significantly less electrophilic and does not react under these conditions.
-
α-Hydroxylation: The ester is then converted to its enolate, which is subsequently oxidized to install the tertiary hydroxyl group at the α-position.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Protocol 1.1: Ketalization of Ethyl 4-oxocyclohexanecarboxylate
Principle: This reaction employs acid catalysis to protect the ketone as an ethylene ketal. The reaction is an equilibrium, and to drive it to completion, the water generated as a byproduct is removed continuously using a Dean-Stark apparatus.[7] Toluene is used as the solvent as it forms an azeotrope with water.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (10 g scale) | Moles | Eq. |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 10.0 g | 58.7 mmol | 1.0 |
| Ethylene glycol | 62.07 | 4.38 g (3.94 mL) | 70.5 mmol | 1.2 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.10 g | 0.58 mmol | 0.01 |
| Toluene | 92.14 | 100 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Ethyl 4-oxocyclohexanecarboxylate (10.0 g), toluene (100 mL), ethylene glycol (3.94 mL), and p-TsOH (0.10 g).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, is often pure enough for the next step. If necessary, it can be purified by vacuum distillation.
Protocol 1.2: α-Hydroxylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Principle: This protocol involves the formation of a lithium enolate from the ester using lithium diisopropylamide (LDA) at low temperature. The enolate is then quenched with an electrophilic oxygen source. Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), known as MoOPh, is a highly effective reagent for the hydroxylation of ester enolates.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (5 g scale) | Moles | Eq. |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 214.26 | 5.0 g | 23.3 mmol | 1.0 |
| Lithium diisopropylamide (LDA), 2.0 M in THF | 107.12 | 12.8 mL | 25.6 mmol | 1.1 |
| MoOPh | 437.24 | 11.2 g | 25.6 mmol | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | - |
Step-by-Step Procedure:
-
Enolate Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (5.0 g) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (12.8 mL) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Hydroxylation: In a separate flask, dissolve MoOPh (11.2 g) in anhydrous THF (50 mL) and cool to -78 °C. Transfer the freshly prepared enolate solution into the MoOPh solution via cannula.
-
Reaction & Quenching: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (50 mL) and allow the mixture to warm to room temperature.
-
Work-up: Dilute the mixture with diethyl ether (100 mL) and transfer to a separatory funnel. Wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Part 2: Reactions Involving the Target Compound
The trifunctional nature of this molecule allows for a variety of selective transformations. The following protocols outline key reactions targeting each functional group.
Logical Workflow for Transformations
Caption: Key transformations of the target compound.
Protocol 2.1: Base-Catalyzed Ester Hydrolysis (Saponification)
Principle: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using a base, a process known as saponification. Lithium hydroxide (LiOH) is often effective in THF/water solvent systems.[9][10] The reaction is irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a stable carboxylate salt.[11] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (1 g scale) | Moles | Eq. |
| This compound | 230.26 | 1.0 g | 4.34 mmol | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.36 g | 8.68 mmol | 2.0 |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
| Hydrochloric acid, 1 M | 36.46 | ~9 mL | ~9 mmol | - |
Step-by-Step Procedure:
-
Setup: Dissolve the starting ester (1.0 g) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Reaction: Add LiOH·H₂O (0.36 g) to the solution. Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up & Acidification: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol 2.2: Reduction of the Ester with LiAlH₄
Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[12][13][14] The reaction proceeds via nucleophilic acyl substitution, followed by a nucleophilic addition to the intermediate aldehyde, ultimately yielding two alcohol functionalities after an acidic workup.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (1 g scale) | Moles | Eq. |
| This compound | 230.26 | 1.0 g | 4.34 mmol | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.25 g | 6.51 mmol | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | - | - |
| Ethyl acetate | 88.11 | For quenching | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add LiAlH₄ (0.25 g) and anhydrous THF (15 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the starting ester (1.0 g) in anhydrous THF (15 mL) and add it dropwise to the LiAlH₄ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (0.25 mL), followed by 15% aqueous NaOH (0.25 mL), and finally water again (0.75 mL). Stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the diol product.
Protocol 2.3: Acid-Catalyzed Ketal Deprotection
Principle: The ethylene ketal is a protecting group for the ketone and can be removed by hydrolysis under acidic conditions.[15][16] The reaction is the reverse of ketal formation and is driven to completion by using a large excess of water in the reaction medium. Acetone is often used as a co-solvent.[17]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (1 g scale) | Moles | Eq. |
| This compound | 230.26 | 1.0 g | 4.34 mmol | 1.0 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.075 g | 0.43 mmol | 0.1 |
| Acetone | 58.08 | 20 mL | - | - |
| Water | 18.02 | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve the starting material (1.0 g) in acetone (20 mL) and water (5 mL).
-
Reaction: Add p-TsOH (0.075 g) and stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Isolation: Remove the majority of the acetone using a rotary evaporator. Extract the remaining aqueous solution with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the pure α-hydroxy ketone.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). α-Hydroxylation of Enolates and Silyl Enol Ethers. Journal of the American Chemical Society, 112(18), 6679-6690.
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. Master Organic Chemistry. [Link]
-
Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Nakanishi, W., Iwahashi, N., & Akasaka, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
PMC. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PubMed Central. [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]
-
ResearchGate. (2024). (PDF) Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids. ResearchGate. [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. SynArchive. [Link]
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
- Vedejs, E., & Larsen, S. (1984). Hydroxylation of Enolates with Oxodiperoxymolybdenum(Pyridine)(Hexamethylphosphoric Triamide), MoO5·Py·HMPA(MoOPH): 3-Hydroxy-1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-one. Organic Syntheses, 62, 15.
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Application Notes and Protocols: The Strategic Role of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate in Modern Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate. This document provides in-depth protocols, scientific rationale, and explores the utility of this versatile building block in the creation of novel therapeutic agents.
Introduction: The Significance of the Spiroketal Scaffold in Drug Discovery
Spiroketals are a class of bicyclic organic compounds characterized by a single atom being common to two rings. This structural motif is found in a plethora of biologically active natural products and has been identified as a "privileged scaffold" in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of spiroketals allow for the precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. The 1,4-dioxaspiro[4.5]decane core, in particular, offers a stable and synthetically accessible framework for the development of novel therapeutics. This compound is a functionalized derivative of this core, presenting orthogonal functional groups—a hydroxyl and an ethyl ester—at the C8 position, making it an exceptionally valuable intermediate for chemical library synthesis and lead optimization.
Synthesis Protocol: this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from 1,4-cyclohexanedione monoethylene ketal. The first step involves the protection of one of the ketone functionalities, followed by a Reformatsky reaction to introduce the β-hydroxy ester moiety.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This initial step protects one of the carbonyl groups of 1,4-cyclohexanedione, rendering the other available for selective functionalization.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione (1 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.
Step 2: Reformatsky Reaction to Yield this compound
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from aldehydes or ketones.[1][2] In this step, the ketone functionality of 1,4-dioxaspiro[4.5]decan-8-one reacts with an organozinc reagent generated in situ from ethyl bromoacetate and zinc metal.[3][4][5]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for activation)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure:
-
Activate the zinc dust by stirring it with a small crystal of iodine in anhydrous THF until the color of the iodine disappears.
-
To the activated zinc suspension, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the starting ketone is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
Synthetic Workflow Diagram:
Caption: Synthetic pathway to the title compound.
Application Notes: A Versatile Scaffold for Medicinal Chemistry
The bifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse chemical entities. The hydroxyl group can be used for nucleophilic substitution, oxidation, or as a handle for introducing other functionalities, while the ester can be hydrolyzed, reduced, or converted to an amide.
Application 1: Synthesis of Novel 5-HT1A Receptor Ligands
Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been shown to possess high affinity for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.[6][7] The title compound can serve as a precursor for the synthesis of novel arylpiperazine-containing 5-HT1A ligands.
Proposed Synthetic Route:
-
Mesylation of the hydroxyl group: React this compound with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group.
-
Nucleophilic substitution: Displace the mesylate with an appropriate arylpiperazine derivative to form the desired spiro-arylpiperazine conjugate.
-
Amide formation (optional): Hydrolyze the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to explore the structure-activity relationship (SAR) at this position.
Caption: Proposed synthesis of 5-HT1A receptor ligands.
Application 2: Development of Sigma-1 (σ1) Receptor Ligands for Tumor Imaging
The σ1 receptor is overexpressed in various tumor cell lines, making it a promising target for the development of radiolabeled imaging agents.[8] The 1,4-dioxaspiro[4.5]decane scaffold has been successfully incorporated into high-affinity σ1 receptor ligands.[9]
Proposed Synthetic Route:
-
Reduction of the ester: Reduce the ethyl ester of the title compound to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride.
-
Introduction of a leaving group: Convert the newly formed primary alcohol and the tertiary hydroxyl group into suitable leaving groups (e.g., tosylates or mesylates).
-
Double nucleophilic substitution: React the di-mesylated intermediate with a suitable amine, such as a fluoro-functionalized benzylamine, which can later be radiolabeled with ¹⁸F for PET imaging applications.
Quantitative Data from Related Scaffolds
The following table summarizes the biological activity of some reported compounds containing the 1,4-dioxaspiro[4.5]decane scaffold to illustrate its potential.
| Compound Class | Target | Key Compound Example | Biological Activity (Ki or IC50) | Reference |
| Arylpiperazines | 5-HT1A Receptor | 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | High affinity and potent agonist | [6] |
| Piperidines | σ1 Receptor | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Ki = 5.4 ± 0.4 nM | [8] |
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its readily available starting materials and straightforward synthesis, coupled with the presence of two orthogonal functional groups, provide a powerful platform for the generation of diverse chemical libraries. The demonstrated biological relevance of the 1,4-dioxaspiro[4.5]decane scaffold in targeting key receptors involved in neurological disorders and cancer underscores the potential of derivatives of the title compound in future drug discovery efforts. Further exploration of the chemical space accessible from this intermediate is highly encouraged and is expected to yield novel therapeutic candidates.
References
- F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [URL: https://figshare.com/articles/journal_contribution/F-Labeled_1_4-Dioxa-8-azaspiro_4_5_decane_Derivative_Synthesis_and_Biological_Evaluation_of_a_1_Receptor_Radioligand_with_Low_Lipophilicity_as_Potent_Tumor_Imaging_Agent/20349330]
- A Structural Comparison of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Analogs for Drug Discovery. Benchchem. [URL: Not available]
- Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25261823/]
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26090686/]
- Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors. ResearchGate. [URL: https://www.researchgate.
- Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [URL: https://www.researchgate.net/publication/262571217_Synthesis_biological_evaluation_and_molecular_modeling_of_1-oxa-4-thiaspiro-_and_14-dithiaspiro45decane_derivatives_as_potent_and_selective_5-HT1A_receptor_agonists]
- Reformatsky reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
- Reformatsky reaction - BYJU'S. BYJU'S. [URL: https://byjus.
- Reformatsky (Reformatskii) Reaction. Merck Index. [URL: Not available]
- Reformatsky Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.
- Reformatsky reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. [URL: Not available]
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- 8. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
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Application Notes and Protocols for the Functionalization of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Introduction: A Strategic Overview
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a valuable bifunctional building block in medicinal chemistry and materials science. Its unique structure, featuring a sterically hindered tertiary alcohol, a hindered ethyl ester, and an acid-sensitive spiroketal, offers multiple avenues for chemical modification. However, this same multifunctionality presents a significant challenge: achieving selective transformation at one site without affecting the others.
This guide provides a comprehensive analysis of the molecule's reactive sites and details robust protocols for its selective functionalization. The methodologies described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals. The tertiary alcohol motif, in particular, is a desirable feature in drug discovery as it can enhance metabolic stability compared to primary or secondary alcohols while improving key physicochemical properties like solubility and lipophilicity.[1]
Analysis of Reactive Sites
The molecule possesses three key functional groups, each with distinct reactivity profiles. Understanding these is paramount for designing successful synthetic strategies.
-
Tertiary Hydroxyl Group (C8-OH): This is a primary target for introducing new functionality. However, its tertiary nature makes it sterically hindered and prone to elimination (dehydration) under harsh acidic conditions. It is not susceptible to oxidation, which is a key advantage for metabolic stability in drug candidates.[1]
-
Ethyl Ester Group (C8-COOEt): This group is also sterically hindered, making it resistant to standard hydrolysis conditions. It can be a handle for creating carboxylic acids, amides, or can be reduced to a primary alcohol.
-
Spiroketal (1,4-Dioxaspiro[4.5]decane): This moiety serves as a protecting group for a cyclohexanone carbonyl. It is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would reveal the ketone. Therefore, avoiding strong acids is a critical consideration in most transformations.
The following diagram illustrates the primary pathways for selective functionalization, which will be detailed in this guide.
Caption: Key functionalization pathways for the title compound.
Part 1: Modification of the Tertiary Hydroxyl Group
The tertiary alcohol is often the most desirable site for modification due to its potential to introduce diverse functionalities while maintaining a stable core.
Protocol 1: Acylation of the Tertiary Alcohol under Mild, Lewis Acid Catalysis
Rationale: Standard esterification methods (e.g., Fischer esterification) are incompatible due to the requirement for strong acid, which would hydrolyze the spiroketal. Acylation of tertiary alcohols is notoriously difficult due to steric hindrance. This protocol utilizes Bismuth(III) triflate, a powerful Lewis acid catalyst that is effective for acylating even sterically demanding alcohols under mild conditions.[2]
Workflow Diagram:
Caption: General workflow for Bi(OTf)3-catalyzed acylation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF, 0.1 M) under an inert atmosphere (N₂ or Ar), add the desired acid anhydride (1.5-2.0 eq).
-
Add Bismuth(III) triflate (Bi(OTf)₃, 0.05 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acylated product.
Data Summary Table:
| Reagent (Anhydride) | Catalyst Loading | Typical Yield | Reference |
| Acetic Anhydride | 5 mol% Bi(OTf)₃ | >90% | [2] |
| Pivalic Anhydride | 5 mol% Bi(OTf)₃ | >85% | [2] |
| Benzoic Anhydride | 5 mol% Bi(OTf)₃ | >90% | [2] |
Trustworthiness Note: Other methods for acylating tertiary alcohols exist, such as using isopropenyl acetate mediated by an oxime ester and a samarium complex, which provides an alternative under completely acid-free conditions.[3] This can be valuable if the substrate is exceptionally sensitive.
Protocol 2: Etherification of the Tertiary Alcohol
Rationale: Creating an ether linkage requires forming a C-O bond at the sterically hindered tertiary carbon. This can be achieved via an Sₙ1-type mechanism where the alcohol is treated with a strong acid to form a stabilized carbocation, which is then trapped by another alcohol.[4][5] However, this risks ketal hydrolysis. A milder, iron-catalyzed dehydrative etherification provides a more suitable alternative for this substrate.[6]
Step-by-Step Protocol (Iron-Catalyzed):
-
In a reaction vial, combine this compound (1.0 eq), the primary or secondary alcohol partner (1.5 eq), Iron(III) triflate (Fe(OTf)₃, 5 mol%), and Ammonium chloride (NH₄Cl, 5 mol%).
-
Add Dichloromethane (DCM, 0.25 M) as the solvent.
-
Seal the vial and heat the mixture to 45 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with DCM, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the tertiary ether.
Expertise Note: This method relies on the in-situ formation of a carbocationic intermediate stabilized by the iron catalyst, allowing for a dehydrative coupling. The choice of a non-coordinating solvent like DCM is crucial. This approach avoids the strongly acidic conditions that could damage the spiroketal.[6]
Part 2: Modification of the Ethyl Ester Group
Functionalization of the ester requires overcoming significant steric hindrance.
Protocol 3: Hydrolysis of the Hindered Ester under Non-Aqueous Conditions
Rationale: Standard saponification using aqueous NaOH or KOH is often ineffective for sterically hindered esters due to the difficulty of nucleophilic attack on the carbonyl carbon.[7] A non-aqueous system using NaOH in a mixed solvent system (MeOH/CH₂Cl₂) dramatically enhances the nucleophilicity of the hydroxide ion by reducing its solvation shell, allowing for efficient hydrolysis at room temperature.[8]
Workflow Diagram:
Caption: General workflow for non-aqueous ester hydrolysis.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a 9:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) to a concentration of approximately 0.1 M.
-
In a separate flask, prepare a concentrated solution of Sodium Hydroxide (NaOH, 3.0-5.0 eq) in a minimal amount of MeOH.
-
Add the NaOH/MeOH solution to the substrate solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with cold 1N aqueous HCl.
-
Extract the product into an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Data Summary Table:
| Base/Solvent System | Temperature | Advantage | Reference |
| NaOH in MeOH/CH₂Cl₂ | Room Temp | Mild conditions, avoids heating | [8] |
| K-t-BuO/H₂O in DMSO | Room Temp | "Anhydrous hydroxide" for extremely hindered esters | [9] |
Trustworthiness Note: The success of this reaction hinges on the "naked" nature of the hydroxide anions in the predominantly non-aqueous environment, which greatly increases their reactivity toward the sterically shielded carbonyl group.[8] This method is superior to protocols requiring high temperatures, which could induce side reactions like dehydration.
Protocol 4: Grignard Reaction for Tertiary Alcohol Synthesis
Rationale: The reaction of esters with two or more equivalents of a Grignard reagent is a classic method for preparing tertiary alcohols.[10] This protocol will replace the ethyl ester with a new tertiary alcohol, yielding a diol. The existing tertiary alcohol must be protected first, or the Grignard reagent will be quenched. A silyl ether is an excellent choice for a protecting group.
Step-by-Step Protocol:
-
Protection: To a solution of the starting material (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C. Allow to warm to room temperature and stir until the reaction is complete (TLC). Work up by adding water and extracting with ether. Purify by chromatography to yield the TBDMS-protected substrate.
-
Grignard Addition: Dissolve the protected substrate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add the Grignard reagent (e.g., MeMgBr, PhMgBr, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully by slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude product in THF and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Stir at room temperature until the silyl ether is cleaved (TLC).
-
Quench with water, extract with Ethyl Acetate, and purify by column chromatography to yield the final diol product.
Part 3: Potential Pitfalls and Alternative Reactions
Dehydration of the β-Hydroxy Ester
Under certain conditions, particularly heating under acidic or basic catalysis, the starting material can undergo dehydration to form an α,β-unsaturated ester.[11][12][13] While often an undesired side reaction, this can be exploited to synthesize conjugated systems.
Conditions Favoring Dehydration:
-
Acidic: Heating with a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) in a solvent that allows for azeotropic removal of water (e.g., Toluene with a Dean-Stark trap).
-
Basic: Treating the β-hydroxy ester with a base can lead to an E1cB elimination mechanism, especially if the resulting conjugated system is stable.[12][13]
Researchers should be aware of this potential pathway when designing experiments, especially those involving elevated temperatures.
Conclusion
The functionalization of this compound is a tractable challenge that requires careful consideration of its multifunctional nature. By selecting appropriate mild and selective reagents, researchers can successfully modify either the tertiary alcohol or the hindered ester group while preserving the integrity of the acid-sensitive spiroketal. The protocols outlined in this guide provide a robust and reliable foundation for leveraging this versatile building block in complex molecule synthesis and drug discovery programs.
References
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Ishihara, K., Kubota, M., & Yamamoto, H. (1996). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. The Journal of Organic Chemistry, 61(14), 4560–4567. [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]
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Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]
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Enríquez-Abreu, F. J., et al. (2011). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Helvetica Chimica Acta, 94(1), 111-122. [Link]
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Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]
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Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]
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Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
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Reddy, B. V. S., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1083-1094. [Link]
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Ashenhurst, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]
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Zhang, G., et al. (2004). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2004(2), 122-123. [Link]
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StudySmarter. (n.d.). Dehydration of Aldol Products: Synthesis of Enones. StudySmarter. [Link]
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Walton, J. C., & McSorley, E. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(13), 5477-5501. [Link]
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Fischer, C. R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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Vedejs, E., & Daugulis, O. (2004). Acylation of Alcohols and Amines. Science of Synthesis, 2004(1), 1-24. [Link]
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Fischer, C. R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
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Niso, M., et al. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 124, 462-473. [Link]
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Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. LibreTexts. [Link]
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NC State University Libraries. (n.d.). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Wang, Z., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Nature Communications, 13(1), 4734. [Link]
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Chem Help ASAP. (2019). dehydration of aldol reaction products. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal. [Link]
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Wang, H., et al. (2021). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. Journal of the American Chemical Society, 143(49), 20594-20603. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. PubChem. [Link]
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ACS Fall 2025. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. [Link]
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The Versatile Scaffold: Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate in the Genesis of Novel Heterocyclic Systems
Introduction: Unveiling the Potential of a Unique Spirocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with diverse biological activities is perpetual. Spirocyclic frameworks have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate stands out as a particularly promising, yet underexplored, synthetic intermediate. This molecule uniquely combines a protected β-keto ester functionality with a tertiary alcohol on a spirocyclic core, offering a rich platform for the construction of a variety of heterocyclic compounds.[3] The ethylene ketal serves as a robust protecting group for the cyclohexanone carbonyl, allowing for selective transformations at the α-hydroxy ester moiety. Subsequent deprotection can then unveil the ketone for further cyclization reactions. This guide provides detailed application notes and protocols for leveraging this versatile building block in the synthesis of novel spiro-heterocyclic compounds, offering researchers and drug development professionals a roadmap to unlocking its synthetic potential.
Synthesis of the Starting Material: this compound
The title compound is accessible from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The synthesis involves an initial α-hydroxylation followed by carboxylation, or a related sequence. A plausible and efficient route involves the formation of an enolate from the parent ketone, followed by reaction with a suitable electrophile to introduce the carboxylate and hydroxyl groups.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one.[4]
Step 1: Synthesis of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
-
To a solution of sodium ethoxide (prepared from 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in 100 mL of dry diethyl ether, add dropwise a mixture of 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 0.1 mol) and diethyl carbonate (13.0 g, 0.11 mol) with stirring at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring the mixture into 100 mL of ice-cold water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate.[5]
Step 2: α-Hydroxylation
-
To a solution of ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (22.8 g, 0.1 mol) in 150 mL of dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (0.11 mol in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Bubble oxygen gas through the solution for 2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Application Note 1: Synthesis of Spiro-Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[6][7] By deprotecting the ketal of this compound, we can generate a suitable 1,3-dicarbonyl precursor for the synthesis of spiro-pyrazoles.
Workflow for Spiro-Pyrazole Synthesis
Sources
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Laboratory scale-up synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Application Notes and Protocols
Topic: Laboratory Scale-up Synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable bifunctional molecule featuring a protected ketone and a tertiary β-hydroxy ester. This structure makes it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document provides a detailed, robust, and scalable laboratory protocol for the synthesis of this target compound via the Reformatsky reaction. We delve into the underlying chemical principles, provide step-by-step instructions for a multi-gram scale synthesis, and offer expert insights into process optimization and troubleshooting. The protocol emphasizes safety, efficiency, and high-yield purification, ensuring reproducibility for researchers in drug discovery and chemical development.
Introduction and Scientific Principles
The synthesis of β-hydroxy esters is a cornerstone of modern organic chemistry, as this motif is present in a multitude of biologically active natural products and pharmaceuticals.[1] The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, offers a reliable and powerful method for creating these structures by coupling an α-halo ester with a carbonyl compound in the presence of metallic zinc.[2][3]
This application note focuses on the synthesis of this compound, starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The spiroketal moiety in the starting material serves as a robust protecting group for a ketone, allowing for selective reaction at the other carbonyl group.
The Reformatsky Reaction: A Strategic Choice
The selection of the Reformatsky reaction is based on several key advantages:
-
Chemoselectivity: The organozinc reagent, or "Reformatsky enolate," formed in situ is significantly less reactive than corresponding Grignard or organolithium reagents.[1][2] This moderate reactivity prevents undesirable side reactions, such as self-condensation of the ester or deprotonation at the α-position of the ketone.
-
Broad Substrate Scope: The reaction is compatible with a wide range of aldehydes and ketones, providing consistent access to β-hydroxy esters.[4]
-
Operational Simplicity: While requiring anhydrous conditions, the reaction can be performed in standard laboratory glassware without the need for cryogenic temperatures or highly specialized equipment.
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester (ethyl bromoacetate) to form an organozinc intermediate, the Reformatsky enolate.[1][2]
-
Coordination: The carbonyl oxygen of 1,4-dioxaspiro[4.5]decan-8-one coordinates to the zinc atom of the enolate.
-
C-C Bond Formation: A new carbon-carbon bond is formed through a six-membered, chair-like transition state, creating a zinc alkoxide.[2]
-
Protonation (Work-up): An acidic work-up protonates the zinc alkoxide to yield the final tertiary β-hydroxy ester and removes zinc salts.[2]
Below is a diagram illustrating the overall synthetic transformation.
Caption: Overall Reaction Scheme for the Synthesis.
Experimental Protocol: Scale-Up Synthesis (25g Scale)
This protocol is designed for a 25-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Supplier Example | CAS Number |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 25.0 | 0.160 | Sigma-Aldrich | 4946-39-8 |
| Zinc Dust (<10 µm) | Zn | 65.38 | 20.9 | 0.320 (2 eq) | Sigma-Aldrich | 7440-66-6 |
| Iodine (I₂) | I₂ | 253.81 | ~150 mg | - | Fisher Scientific | 7553-56-2 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 32.1 g (21.6 mL) | 0.192 (1.2 eq) | Sigma-Aldrich | 105-36-2 |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 300 mL | - | Acros Organics | 109-99-9 |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 250 mL | - | VWR Chemicals | 7647-01-0 |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 200 mL | - | Fisher Scientific | 144-55-8 |
| Saturated Sodium Chloride (Brine) (aq) | NaCl | 58.44 | 200 mL | - | VWR Chemicals | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~20 g | - | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~1 L | - | Fisher Scientific | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | ~2 L | - | Fisher Scientific | 110-54-3 |
Equipment
-
1-L three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
250-mL pressure-equalizing addition funnel
-
Heating mantle with a temperature controller
-
Large crystallizing dish (for water bath)
-
1-L separatory funnel
-
Rotary evaporator
-
Glass column for chromatography (e.g., 60 mm diameter)
-
Silica gel (230-400 mesh)
Step-by-Step Procedure
The workflow is divided into three main stages: Zinc Activation, Reformatsky Reaction, and Product Isolation.
Caption: Experimental Workflow for Synthesis and Purification.
Stage 1: Activation of Zinc Dust
-
Rationale: The surface of commercial zinc dust is often coated with a passivating layer of zinc oxide, which inhibits the reaction. A small amount of iodine acts as an activating agent to etch the surface and expose fresh, reactive zinc metal.
-
Assemble the 1-L three-neck flask with the mechanical stirrer, reflux condenser, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Remove the septum and, under a positive flow of inert gas, add the zinc dust (20.9 g).
-
Add 50 mL of anhydrous THF and begin stirring to create a slurry.
-
Add a single crystal of iodine (~150 mg). The solution will turn brown.
-
Gently warm the slurry to ~40 °C. Continue stirring vigorously until the brown color of the iodine completely disappears (approx. 15-20 minutes). This indicates the zinc has been activated.
Stage 2: The Reformatsky Reaction
-
Rationale: The dropwise addition of ethyl bromoacetate is critical. This ensures that the Reformatsky enolate reacts with the ketone as it is formed, minimizing potential side reactions. The reaction is exothermic, and maintaining a gentle reflux controls the reaction rate.
-
Dissolve the 1,4-dioxaspiro[4.5]decan-8-one (25.0 g) in 100 mL of anhydrous THF. Add this solution to the activated zinc slurry in the reaction flask.
-
In the addition funnel, prepare a solution of ethyl bromoacetate (32.1 g) in 150 mL of anhydrous THF.
-
Begin adding the ethyl bromoacetate solution dropwise to the stirring ketone-zinc mixture. An exothermic reaction should initiate, causing the THF to gently reflux.
-
Maintain a steady addition rate to sustain a gentle reflux. Use a water bath to cool the flask if the reflux becomes too vigorous. The total addition time should be approximately 60-90 minutes.
-
After the addition is complete, continue stirring the reaction mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting material.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf than the starting ketone.
Stage 3: Work-up and Purification
-
Rationale: The acidic quench protonates the product alkoxide and dissolves excess zinc and zinc salts. The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash begins the drying process by removing bulk water.
-
Remove the heating mantle and allow the reaction mixture to cool to room temperature. Cool further in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 250 mL of 1M HCl while stirring. This will dissolve the unreacted zinc and zinc salts.
-
Filter the entire mixture through a pad of Celite® to remove any remaining fine zinc particles. Wash the flask and the Celite pad with 100 mL of ethyl acetate.
-
Transfer the filtrate to the 1-L separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with 150 mL portions of ethyl acetate.
-
Combine all organic layers and wash sequentially with:
-
200 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution).
-
200 mL of brine.
-
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil.
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear, viscous oil.
-
Expected Results and Characterization
-
Yield: 28 - 33 g (76 - 89%)
-
Appearance: Colorless to pale yellow viscous oil.
-
Molecular Formula: C₁₁H₁₈O₅[5]
-
Molecular Weight: 230.26 g/mol
-
Storage: Store refrigerated under an inert atmosphere.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.20 (q, 2H, -OCH₂CH₃), ~3.95 (s, 4H, -OCH₂CH₂O-), ~2.5-1.5 (m, 9H, cyclohexyl protons and -OH), ~1.25 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~175 (-C=O), ~108 (spiro carbon), ~75 (quaternary carbon C-OH), ~64 (-OCH₂CH₂O-), ~61 (-OCH₂CH₃), ~35 (cyclohexyl CH₂), ~14 (-OCH₂CH₃).
-
IR (neat, cm⁻¹): ~3500 (br, O-H), 2950 (C-H), 1725 (C=O, ester), 1100 (C-O).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution |
| Reaction fails to initiate | 1. Inactive zinc. 2. Wet solvent or glassware. | 1. Re-activate zinc with a fresh crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure all materials are scrupulously dried. |
| Low product yield | 1. Incomplete reaction. 2. Product loss during work-up. | 1. Increase reflux time after addition. 2. Ensure complete extraction from the aqueous layer; avoid overly vigorous washing. |
| Formation of side products | 1. Reaction temperature too high. 2. Addition of bromoester was too fast. | 1. Use a water bath to moderate the exotherm. 2. Slow the addition rate to maintain only a gentle reflux. |
| Difficulty in purification | Co-elution of impurities. | Use a shallower gradient during column chromatography (e.g., start with 5% EtOAc/Hexanes) to improve separation. |
References
-
Wikipedia. Reformatsky reaction . Wikimedia Foundation. [Link]
-
SATHEE. Chemistry Reformatsky Reaction . [Link]
-
Organic Chemistry Portal. Reformatsky Reaction . [Link]
-
PubChem. This compound . National Center for Biotechnology Information. [Link]
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Purification methods for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate after synthesis
An Application Note for Drug Development Professionals
Protocols for the Purification of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in the synthesis of complex molecules for pharmaceutical applications. The presence of a hydroxyl group, an ester, and a spirocyclic ketal imparts specific physicochemical properties that necessitate a well-designed purification strategy. This guide details protocols for post-synthesis work-up and high-purity isolation using flash column chromatography, addressing common challenges such as the removal of starting materials, catalysts, and reaction by-products. Quality control and characterization techniques to validate the purity of the final compound are also discussed.
Introduction: The Synthetic Challenge
This compound is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a protected ketone and a β-hydroxy ester moiety, makes it an ideal precursor for constructing complex scaffolds found in various therapeutic agents.[1][2] The purity of such intermediates is paramount, as even minor impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of this target molecule, likely proceeding through a Reformatsky or an aldol-type reaction, often results in a crude mixture containing unreacted starting materials (e.g., Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate), reagents, and closely related by-products.[3][4] The primary challenge lies in efficiently separating the desired polar, hydroxylated product from these less polar precursors and other contaminants.
Foundational Purification Strategy: From Work-up to Isolation
A multi-step purification strategy is essential for achieving high purity. The overall workflow begins with a liquid-liquid extraction to remove bulk, water-soluble impurities, followed by a meticulous chromatographic separation to isolate the target compound.
Caption: Overall purification workflow for this compound.
Experimental Protocols
Protocol 1: Aqueous Work-up
Causality: The initial work-up is designed to remove inorganic salts, water-soluble reagents (like acids or bases used for catalysis), and highly polar organic by-products. Using a saturated sodium bicarbonate solution neutralizes any residual acid catalyst, preventing potential acid-catalyzed decomposition of the ketal or ester functionalities. The subsequent brine wash helps to break any emulsions and further removes water from the organic layer.[1]
Step-by-Step Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The volume should be sufficient to fully dissolve the organic components.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently, venting frequently to release any CO₂ gas that may form. Discard the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and break up any emulsions.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product as an oil or semi-solid.
Protocol 2: Purification by Flash Column Chromatography
Causality: Flash column chromatography is the most effective method for separating the target compound from closely related impurities.[5] The stationary phase, silica gel, is polar. The mobile phase, a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate), elutes compounds based on their polarity. Non-polar impurities will travel through the column faster, while the desired polar product (containing a hydroxyl group) will have a stronger interaction with the silica and elute later. A gradient elution, where the polarity of the mobile phase is gradually increased, provides the best resolution for complex mixtures.[5][6]
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, analyze the crude product by Thin Layer Chromatography (TLC) to determine an optimal solvent system. Test various ratios of hexane/ethyl acetate. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select a glass column of appropriate size (a silica gel to crude product ratio of 50:1 to 100:1 by weight is recommended for difficult separations).[5]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined from the TLC analysis.
-
Gradually increase the percentage of the polar solvent (ethyl acetate) according to the elution schedule in Table 1.
-
Collect fractions of a consistent volume in test tubes or vials.
-
Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light and/or with a chemical stain (e.g., potassium permanganate, which reacts with the hydroxyl group).
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Elution Gradient
| Step | Solvent System (Ethyl Acetate in Hexane) | Volume (Column Volumes) | Purpose |
| 1 | 10% | 2-3 | Elute non-polar impurities |
| 2 | 10% → 30% (Gradient) | 5-7 | Elute intermediates and less polar by-products |
| 3 | 30% → 50% (Gradient) | 5-7 | Elute the Target Compound |
| 4 | 70% | 2-3 | Flush highly polar impurities |
Table 1: A representative gradient elution schedule for the purification. This should be optimized based on preliminary TLC analysis.
Troubleshooting and Optimization
Effective purification often requires adjustments based on the specific impurity profile of the crude product.
Caption: Decision tree for troubleshooting common flash chromatography issues.
Quality Control and Characterization
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR should show characteristic signals for the ethyl ester (triplet and quartet), the spirocyclic protons, and a peak corresponding to the hydroxyl proton.[1]
-
¹³C NMR will confirm the number of unique carbon environments, including the carbonyl of the ester and the carbon bearing the hydroxyl group.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight (214.26 g/mol for the parent compound, C₁₁H₁₈O₄).[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide a quantitative measure of purity. A C18 column with a water/acetonitrile or water/methanol gradient is a suitable starting point.[9]
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By employing a systematic approach involving an initial aqueous work-up followed by optimized flash column chromatography, researchers can reliably obtain this compound with high purity. The protocols and troubleshooting guide presented here provide a robust framework for scientists and drug development professionals to achieve their purification goals, ensuring the quality of materials for subsequent synthetic endeavors.
References
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PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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SIELC Technologies. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column. [Link]
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Northern Illinois University. Recrystallization1. [Link]
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PrepChem.com. Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. [Link]
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Chemistry LibreTexts. Recrystallization. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Professor Dave Explains. Recrystallization. YouTube. [Link]
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Wiley Online Library. Access to Enantiopure a-Alkyl-b-hydroxy Esters through Dynamic Kinetic Resolutions Employing Purified/Overexpressed Alcohol Dehydrogenases. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
PubChem. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
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PubChem. Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Can i replace acetone with ethyl acetate as an eluent in silica gel column chromatography?. [Link]
- Google Patents. Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
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Chemsrc. CAS#:1489-97-0 | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
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ResearchGate. How to remove acetic acid from an ester?. [Link]
-
Eureka. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. [Link]
-
ResearchGate. Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. [Link]
-
Organic Chemistry Portal. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. [Link]
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Use of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate in fragment-based drug discovery
Application Note & Protocols
Topic: Use of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules (fragments, typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as starting points for structure-guided optimization into potent, drug-like candidates.[4][5]
A significant challenge in FBDD is ensuring the chemical diversity of fragment libraries. Historically, many libraries have been dominated by flat, aromatic compounds. However, there is a growing consensus that fragments with greater three-dimensionality (3D) offer distinct advantages, as molecular shape is a critical factor in biomolecular recognition.[6] 3D fragments can improve physicochemical properties such as solubility and metabolic stability while enabling novel interactions within complex protein binding sites.[7][8]
This application note focuses on This compound , a fragment that exemplifies the strategic inclusion of 3D scaffolds in an FBDD campaign. Its spirocyclic core, which contains two rings joined by a single atom, imparts a rigid, well-defined conformational geometry.[7][9] The presence of a hydroxyl group and an ethyl ester provides hydrogen bond donor/acceptor capabilities and a synthetically tractable "vector" for future elaboration—a feature often described as a "poised fragment".[10] The ketal group serves as a protected ketone, which can be unmasked in later stages of optimization if desired, or it can contribute to binding through specific polar interactions.
This guide will detail the rationale for using this spirocyclic fragment and provide comprehensive protocols for its screening, validation, and elaboration using state-of-the-art biophysical techniques.
Part 1: Rationale for a Spirocyclic Fragment
The inclusion of this compound in a screening library is a deliberate strategy to explore non-planar chemical space.
| Feature | Advantage in FBDD | Supporting Rationale |
| Spirocyclic Core | Introduces high Fsp³ character (a higher fraction of sp³ hybridized carbons), leading to a rigid 3D conformation. | Shifting from planar structures generally improves physicochemical and pharmacokinetic profiles, including solubility and metabolic stability.[7][11] |
| Defined Stereochemistry | The rigid scaffold locks the orientation of functional groups in a controlled manner. | This can lead to improved binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.[7][8] |
| Hydroxyl (-OH) Group | Acts as a key hydrogen bond donor and acceptor. | Provides a critical anchor point for binding within a protein's active site. |
| Ethyl Ester (-COOEt) | Provides a hydrogen bond acceptor and a "growth vector". | This functional group is synthetically versatile, allowing for straightforward chemical modification during fragment evolution (hit-to-lead).[12][13] |
| Dioxaspiro Ketal | Modulates polarity and can be a bioisostere for a carbonyl group. | The protected ketone offers metabolic stability and unique polar interaction opportunities. |
Part 2: The FBDD Screening and Validation Workflow
A typical FBDD campaign is a multi-stage process designed to reliably identify true binders and provide a clear path for optimization. Weak affinities necessitate the use of highly sensitive biophysical techniques.[3][12][14]
Caption: High-level workflow for a typical FBDD campaign.
Part 3: Experimental Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening because it can detect the weak binding of low-molecular-weight fragments in real-time.[15][16][17]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Simultaneously, prepare a reference channel by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.[18]
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound and other library fragments in 100% DMSO.
-
Create a dilution series for screening, typically at concentrations ranging from 50 µM to 200 µM in a suitable running buffer (e.g., PBS with 0.05% Tween-20). Ensure the final DMSO concentration is precisely matched between samples and the running buffer to avoid false positives from refractive index mismatch.[15][18]
-
-
SPR Screening Run:
-
Inject the fragment solutions over the target and reference channels at a constant flow rate.
-
Monitor the change in response units (RU) in real-time. A binding event is detected as an increase in RU.
-
After injection, allow for a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis & Hit Triage:
-
Perform double referencing: subtract the signal from the reference channel and the signal from a buffer-only (blank) injection.
-
Identify "hits" as fragments that produce a concentration-dependent binding signal significantly above the noise level.
-
Calculate the Ligand Efficiency (LE) for promising hits. LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule.[3]
-
LE = -RT ln(KD) / N , where N is the number of non-hydrogen atoms.
-
-
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
NMR is a powerful method for confirming hits from primary screens, as it is less prone to artifacts and can provide structural information about the binding site.[19][20] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for detecting weak interactions.[21][22]
Objective: To confirm the binding of SPR hits and eliminate false positives.
Methodology (STD NMR):
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., D₂O-based PBS):
-
Sample A: Target protein (10-20 µM) + fragment hit (e.g., 200 µM).
-
Sample B (Control): Fragment hit only (200 µM).
-
-
-
NMR Experiment:
-
Acquire two spectra for Sample A:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (-1 to 0 ppm).
-
Off-resonance spectrum: Saturate a region far from any protein or ligand signals (e.g., 30-40 ppm).
-
-
If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in decreased signal intensity in the on-resonance spectrum.
-
-
Data Analysis:
-
Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals present in the difference spectrum belong to the protons of the binding fragment. The absence of signals confirms a non-binder (a false positive from the primary screen).
-
The relative intensity of signals in the STD spectrum can provide information on which part of the fragment is in closest proximity to the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[23][24] This structural information is crucial for the subsequent fragment-to-lead optimization process.[25][26]
Objective: To determine the precise binding mode of this compound within the target's active site.
Methodology:
-
Crystallization:
-
Obtain high-quality crystals of the apo-protein (protein without any ligand) using techniques like vapor diffusion.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of the fragment (e.g., 10-50 mM) dissolved in a cryoprotectant-containing mother liquor.
-
Transfer the apo-protein crystals into this solution and allow them to soak for a defined period (minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein.[23]
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Analyze the resulting electron density map. A clear, unambiguous density corresponding to the shape of the spirocyclic fragment should be visible in the binding site.
-
Model the fragment into the density and refine the structure to obtain a high-resolution view of the protein-ligand interactions.
-
Part 4: Fragment-to-Lead (F2L) Optimization
With a co-crystal structure in hand, the low-affinity fragment can be optimized into a high-affinity lead compound using structure-based design.[27]
Caption: Common strategies for fragment-to-lead optimization.
Strategy: Fragment Growing
The most common strategy for a single, well-defined hit is "fragment growing".[5][28] The X-ray structure of the this compound complex will reveal unoccupied space adjacent to the fragment. The ethyl ester group is the pre-designed vector for this growth.
Workflow:
-
Structural Analysis: Identify nearby pockets and key amino acid residues that are not yet interacting with the fragment.
-
In Silico Design: Use computational chemistry to design new molecules where the ethyl ester is replaced with larger functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the adjacent pocket.[29]
-
Synthesis: Synthesize a small, focused library of analogues based on the computational designs.
-
Screening and Iteration: Screen the new compounds for improved affinity using SPR or other biophysical methods. Use this new structure-activity relationship (SAR) data to design the next iteration of compounds, progressively "growing" the fragment into a potent lead.[13]
Conclusion
This compound serves as an ideal model for illustrating the power of incorporating 3D scaffolds into FBDD campaigns. Its rigid, spirocyclic core offers a unique conformational advantage for exploring complex binding sites. By following a rigorous workflow of sensitive biophysical screening (SPR), orthogonal validation (NMR), and high-resolution structural biology (X-ray crystallography), such fragments can be reliably identified and serve as superior starting points for structure-based drug design. The subsequent process of fragment growing, guided by structural insights, provides a direct and efficient path to developing novel, high-affinity lead compounds.
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Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Rees, D. C., et al. (2004). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]
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Ciulli, A. & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
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Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. PubMed. [Link]
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Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]
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Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]
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de la Cruz, M., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed. [Link]
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S. B. Nimse, et al. (2013). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Culp, J. S., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]
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Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
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De Nicola, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
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Do, Q. N., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
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Si, M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH. [Link]
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Roy, D., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
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Ciulli, A. & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]
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De Nicola, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
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Vitale, P., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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Deprez-Poulain, R. & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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Creative Biostructure. Fragment-to-Lead. [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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Zheng, Z. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
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European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. [Link]
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Jahnke, W. & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. [Link]
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Mortenson, P. N., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. [Link]
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Ma, D. L., et al. (2018). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. NIH. [Link]
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ResearchGate. Fragment-Based Drug Discovery Using Rational Design. [Link]
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Mortenson, P. N., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. NIH. [Link]
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- 28. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Prepared by the Gemini Applications Science Team
Welcome to the technical support resource for the synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols.
A Note on Nomenclature: The target molecule, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, is synthesized via the acid-catalyzed ketalization of Ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. The query "Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate" suggests a potential misunderstanding of the final structure, as the C8 position is the spirocyclic center and cannot simultaneously bear a hydroxyl and a carboxylate group. This guide will focus on the established synthesis of the correct spiroketal product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a classic example of spiroketalization, which is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The process unfolds as follows:
-
Protonation: The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of the starting material, Ethyl 4-oxocyclohexanecarboxylate, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: One hydroxyl group of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.
-
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol substituent attacks the carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed spiroketal, yielding the final product.
Q2: Why is the removal of water crucial for achieving a high yield?
Ketalization is a reversible equilibrium reaction.[1] The formation of the spiroketal product also generates one equivalent of water. According to Le Châtelier's principle, the presence of this water byproduct can drive the equilibrium back towards the starting materials (hydrolysis of the ketal). Therefore, continuous removal of water from the reaction mixture is essential to shift the equilibrium towards the product side and achieve a high conversion and yield.[2] This is typically accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene.[3]
Q3: What are the most critical parameters to control for this reaction?
The three most critical parameters are:
-
Catalyst Loading: Sufficient acid catalyst is needed to ensure a reasonable reaction rate. However, excessive amounts can lead to side reactions, such as the polymerization of ethylene glycol or degradation of the starting ester.
-
Temperature: The reaction requires heating to reflux to facilitate both the reaction rate and the azeotropic removal of water.[3] The temperature should be maintained at the boiling point of the chosen azeotropic solvent (e.g., ~110 °C for toluene).
-
Water Removal Efficiency: As discussed in Q2, this is paramount. Ensuring the Dean-Stark trap is functioning correctly and that the system is anhydrous from the start is key to maximizing yield.
Q4: Can alternative catalysts or diols be used?
Yes, while p-TsOH is common, other Brønsted acids (sulfuric acid) or Lewis acids (e.g., CoCl₂, FeCl₃) can catalyze the reaction.[2][4] Heterogeneous solid acid catalysts, such as acidic resins or zeolites, are also effective and can simplify purification by being easily filtered off.[5][6] Different diols can be used to form different ketals, but for this specific target molecule, ethylene glycol is required.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My final yield is significantly lower than expected, or I've recovered only starting material. What went wrong?
This is the most common issue and can stem from several sources. The following decision tree can help diagnose the problem.
In-depth Explanation:
-
Inefficient Water Removal: The Dean-Stark trap must be properly set up. You should observe the solvent condensing and returning to the flask, while water, being denser, collects in the trap. If no water is collecting, your reagents may have been wet to begin with, or the system is not reaching the required temperature for the azeotrope to form.
-
Inactive Catalyst: p-Toluenesulfonic acid is hygroscopic and can lose activity if old or improperly stored. Using a fresh bottle is a simple and effective troubleshooting step.
-
Poor Reagent Quality: The presence of water in either the ethylene glycol or the starting keto-ester[7][8][9] will inhibit the reaction. Use of anhydrous grade reagents and solvents is highly recommended.
-
Equilibrium Not Reached: Ketalization can be slow. It's crucial to monitor the reaction's progress (e.g., by TLC or GC) to ensure it has gone to completion before initiating workup. Some literature procedures call for reaction times of 20 hours or more.[10]
Issue 2: Product Contaminated with Starting Material
Q: My purified product still contains a significant amount of Ethyl 4-oxocyclohexanecarboxylate. How can I improve purity?
This indicates an incomplete reaction. The equilibrium was not sufficiently shifted towards the product.
-
Forcing the Equilibrium: The most effective solution is to improve water removal (see Issue 1). Alternatively, you can use a larger excess of ethylene glycol (e.g., 3-4 equivalents). This increases the concentration of the nucleophile, helping to drive the reaction forward.
-
Extend Reaction Time: Allow the reaction to reflux for a longer period. Confirm the disappearance of the starting material by an appropriate analytical method before stopping the reaction.
Issue 3: Difficult or Messy Aqueous Workup
Q: During the workup, I'm getting a persistent emulsion when washing with sodium bicarbonate solution. How can I prevent this?
Emulsions can form during the neutralization of the acid catalyst.
-
Solution 1: Careful Quenching: After cooling the reaction, add the aqueous sodium bicarbonate solution slowly and with gentle stirring. Vigorous shaking can promote emulsion formation.
-
Solution 2: Brine Wash: After the bicarbonate wash, perform a wash with a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and further removes residual water from the organic layer.
-
Solution 3: Filtration: If a solid precipitate (likely salts) is causing issues, you can filter the organic layer through a pad of Celite or anhydrous sodium sulfate before concentrating it.
Optimized Experimental Protocol
This protocol is based on established literature procedures.[10]
Reagents & Equipment:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Ethylene glycol (3.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (approx. 3 mL per gram of starting material)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle
-
Ethyl acetate (or diethyl ether), saturated NaHCO₃ solution, saturated NaCl (brine) solution, anhydrous Na₂SO₄
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-oxocyclohexanecarboxylate (e.g., 52.8 g, 0.31 mol), toluene (160 mL), and ethylene glycol (67.4 g, 1.08 mol).[10]
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.7 g).
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to a steady reflux. Water will begin to collect in the trap.
-
Reaction: Continue refluxing until no more water is collected in the trap and analysis (TLC or GC) shows complete consumption of the starting ketone (typically 20-24 hours).
-
Cooling & Quenching: Allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (300 mL).
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.[10]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting liquid can often be used without further purification.[10] For higher purity, perform vacuum distillation.
Data Summary
The following table outlines typical reaction parameters for this synthesis.
| Parameter | Recommended Value | Rationale / Notes |
| Reagent Ratio | 1 : 3.5 | An excess of ethylene glycol helps drive the equilibrium.[10] |
| (Keto-ester : Diol) | ||
| Catalyst Loading | 1-2 mol % | Balances reaction rate with minimizing side reactions. |
| (p-TsOH) | ||
| Solvent | Toluene | Forms an efficient azeotrope with water for removal. |
| Temperature | ~110-115 °C | Boiling point of toluene, necessary for azeotropic distillation. |
| Reaction Time | 20-24 hours | Reaction is slow; monitor for completion.[10] |
| Expected Yield | >95% (crude) | High yields are achievable with proper water removal.[10] |
References
- Zong, Z., et al. (2020). Ketalization of cyclohexanone with propane-1,2-diol catalyzed by Co(NO₃)₂ and DH₂O.
-
Nanjing Tech University. (n.d.). Synthesis optimization and kinetics for ketalization of cyclohexanone with ethylene glycol in a zeolite membrane reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Ketalization of cyclohexanone with glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). Lists the data for the ketalization of cyclohexanone with ethylene.... Retrieved from [Link]
- Google Patents. (2016). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
-
ACS Publications. (2019). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
MDPI. (2013). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1489-97-0 | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 [chemicalbook.com]
Stability and proper storage conditions for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the technical support guide for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 134970-49-3). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in a laboratory setting. Given the limited availability of specific stability data for this molecule, the following recommendations are based on the chemical properties of its functional groups (spiroketal, tertiary alcohol, and ethyl ester) and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound in a tightly sealed container in a cool, dry place. While some non-hydroxylated analogs are stable at room temperature, the presence of a tertiary hydroxyl group may increase sensitivity. To minimize potential degradation, storage at 2-8°C is advisable. The compound should be protected from moisture and strong oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol.
-
Spiroketal Opening: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which can be hydrolyzed under acidic conditions to reveal the parent ketone. This is a common reaction for spiroketals.[1]
-
Oxidation: The tertiary alcohol, while generally less reactive than primary or secondary alcohols, could be susceptible to oxidation under harsh conditions, though this is less common.
Q3: Is this compound sensitive to light?
There is no specific data to suggest photosensitivity. However, as a general precaution for complex organic molecules, it is good practice to store the compound in an amber vial or in a dark location to prevent any potential photolytic degradation.
Q4: What solvents are recommended for dissolving this compound?
This compound is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. For biological experiments, solubility in DMSO or ethanol should be tested. It is crucial to use anhydrous solvents to prevent hydrolysis of the ester or the spiroketal.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR or LC-MS analysis of a freshly prepared sample. | Impurities from synthesis or partial degradation during previous handling. | Repurify the compound using column chromatography. Ensure that high-purity, anhydrous solvents are used for analysis. |
| Loss of activity or appearance of new spots on TLC after storage. | Compound degradation due to improper storage (exposure to moisture, air, or extreme temperatures). | Review storage conditions. Store the compound under an inert atmosphere (argon or nitrogen) at 2-8°C. Prepare fresh solutions for experiments. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation of older batches. | Characterize each new batch by NMR, LC-MS, and melting point before use. Use a consistent storage protocol for all batches. |
| Poor solubility in the chosen solvent. | The compound may have limited solubility in that specific solvent. | Test solubility in a range of solvents. Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a clean, dry vial, accurately weigh the desired amount of the compound. For example, for 1 mL of a 10 mM solution, weigh 2.30 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1.0 mL.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Stability and Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting unexpected experimental outcomes that may be related to the stability of the compound.
Caption: Troubleshooting workflow for unexpected results.
References
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. [Link]
-
PubMed. Recent synthetic approaches toward non-anomeric spiroketals in natural products. National Center for Biotechnology Information. [Link]
-
PubMed. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. National Center for Biotechnology Information. [Link]
-
Wikipedia. Anomeric effect. [Link]
-
PubMed Central. Chemoselective Hydroxyl Group Transformation: An Elusive Target. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting column chromatography for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate purification
Welcome to the technical support guide for the purification of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this moderately polar hydroxy ester. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-tested solutions to common chromatographic hurdles.
Introduction: The Challenge of a Moderately Polar Analyte
This compound possesses two key functional groups that dictate its chromatographic behavior: a hydroxyl (-OH) group and an ester (-O-C=O) group. These impart a moderate polarity, making silica gel flash chromatography an ideal purification method.[1] However, this same functionality can lead to common issues such as poor separation from structurally similar impurities and peak tailing due to interactions with the stationary phase. This guide provides a systematic, question-driven approach to troubleshoot and optimize your purification workflow.
Core Troubleshooting Workflow
Before diving into specific FAQs, use this workflow to diagnose the general nature of your issue.
Caption: General troubleshooting decision tree for column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Pre-Column Optimization & Solvent Selection
Q1: How do I select the optimal solvent system for my hydroxy ester using Thin Layer Chromatography (TLC)?
A: The goal of TLC is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.2 and 0.4.[2][3] This range ensures the compound interacts sufficiently with the silica gel for separation to occur but elutes in a reasonable volume of solvent without excessive band broadening.[4][5]
-
Causality: An Rf value that is too high (>0.5) means the compound has low affinity for the silica and will elute too quickly, close to the solvent front, resulting in poor separation from non-polar impurities. An Rf that is too low (<0.15) indicates very strong binding to the silica, which will require a large volume of solvent to elute and often leads to significant peak tailing.[6] The ideal Rf of ~0.35 is a balance between adequate retention for separation and efficient elution.[4]
-
Recommended Starting Systems: For a moderately polar hydroxy ester like yours, the most common and effective solvent systems are mixtures of a non-polar and a moderately polar solvent.[1][7]
-
Hexane/Ethyl Acetate: This is the industry standard for compounds of this polarity.[1] Start with a ratio of 4:1 or 3:1 (Hexane:EtOAc) and adjust polarity as needed.
-
Dichloromethane/Methanol: Use this for more polar compounds that do not move sufficiently in Hexane/EtOAc systems.[1][7] Start with a very low percentage of methanol (e.g., 1-2%) as it is a very polar solvent.
-
| TLC Observation | Interpretation | Action |
| Rf > 0.5 | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., from 1:4 to 1:9 EtOAc:Hexane). |
| Rf < 0.15 | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., from 1:4 to 1:2 EtOAc:Hexane). |
| Spot is streaked/tailed | Compound is interacting too strongly, or the sample is overloaded on the TLC plate. It can also indicate compound degradation on the acidic silica. | Add a small amount (0.1-1%) of a polar modifier like methanol or triethylamine (if the compound is basic) to the eluent. |
Q2: My compound stays on the baseline even in 100% Ethyl Acetate. What solvent system should I try next?
A: If your compound is immobile in ethyl acetate, you need a more aggressive, polar solvent system. The next logical step is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[7][8]
-
Protocol: Start with 1% MeOH in DCM and increase the MeOH concentration incrementally (e.g., 2%, 5%) until you achieve the target Rf of 0.2-0.4.
-
Expert Insight: Be cautious when using methanol in high concentrations (>10%) with silica gel, as it can begin to dissolve the stationary phase, affecting the separation and contaminating your fractions.[7]
Part 2: Column Preparation and Sample Loading
Q3: How do I determine the correct column size and amount of silica for my purification?
A: The amount of silica gel required is primarily determined by the mass of your crude sample and the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and the nearest impurities).
-
General Rule of Thumb: A silica-to-sample mass ratio of 30:1 to 100:1 is standard. For easy separations (ΔRf > 0.2), a 30:1 ratio is often sufficient. For difficult separations (ΔRf < 0.1), a ratio of 100:1 or higher may be necessary.
| Crude Sample Mass | Recommended Silica Mass (30:1 ratio) | Typical Column Diameter |
| 100 mg | 3 g | 1.2 cm |
| 500 mg | 15 g | 2.2 cm |
| 1.0 g | 30 g | 3.0 cm |
| 5.0 g | 150 g | 5.0 cm |
(Data synthesized from multiple sources for practical guidance).[9]
The length of the silica bed should be around 12-15 cm (5-6 inches).[9] Using a column that is too wide for the amount of silica will result in a short, squat bed, which reduces separation efficiency. Conversely, a column that is too narrow will result in a very long bed, leading to long run times and high back pressure.[10]
Q4: Should I use wet (liquid) or dry loading? My compound is poorly soluble in the hexane/ethyl acetate eluent.
A: If your compound has poor solubility in the starting eluent, dry loading is the superior method .[11]
-
Causality: Wet loading requires dissolving the sample in a minimum amount of solvent and pipetting it directly onto the column.[11] If you use a solvent that is significantly more polar than your eluent (e.g., pure DCM or acetone) to dissolve the sample, this strong solvent will carry your compound partway down the column in a diffuse band before it has a chance to equilibrate with the stationary phase. This severely compromises the separation from the very beginning.[12] Dry loading bypasses this issue entirely.
Caption: Decision diagram for choosing a sample loading method.
Protocol: Dry Loading
-
Dissolve your crude sample in a suitable, low-boiling point solvent (e.g., DCM, acetone, ethyl acetate) in a round-bottom flask.
-
Add an inert adsorbent material, such as silica gel (1-2 times the mass of your crude sample) or Celite.[13]
-
Thoroughly mix the slurry to ensure the compound is evenly adsorbed.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column bed.
Q5: What is the proper way to pack a flash chromatography column?
A: Proper column packing is critical to achieving good separation; an unevenly packed column will lead to channeling and band broadening. The slurry packing method is most reliable.[14]
Protocol: Slurry Packing
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer (approx. 1 cm) of sand. Clamp the column perfectly vertically.[9]
-
Make the Slurry: In a beaker, measure the required amount of silica gel. Add your starting eluent solvent to create a slurry with a consistency similar to a milkshake, ensuring no dry clumps or air bubbles remain.[15][16][17]
-
Pouring: Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion using a powder funnel.[15][16]
-
Packing: Immediately after pouring, use gentle air pressure (1-2 psi for glass columns) to push the solvent through, compacting the silica bed.[11] Continuously tap the side of the column gently to dislodge any air bubbles and promote even settling.[17]
-
Finalizing: Once the bed is stable and the solvent level reaches the top of the silica, carefully add another thin layer of sand to protect the silica surface from disturbance during sample loading.[11] Never let the silica bed run dry.
Part 3: Troubleshooting In-Run Problems
Q6: My TLC showed good separation, but the fractions from the column are all mixed. What happened?
A: This is a classic problem that usually points to one of three issues: overloading the column, poor packing, or using an inappropriate loading technique.
-
Column Overload: You may have loaded too much sample for the amount of silica used.[18][19] This saturates the stationary phase, causing bands to broaden significantly and merge.
-
Poor Packing/Channeling: Cracks, air bubbles, or uneven density in the silica bed create pathways where the solvent flows faster.[14] Your compounds will travel through these channels instead of partitioning evenly, leading to smeared bands and zero separation.
-
Solution: The column must be repacked. Ensure your slurry is homogenous and that you tap the column sufficiently during packing to create a uniform bed.[22]
-
-
Improper Loading: As discussed in Q4, dissolving your sample in a solvent that is too strong will ruin the separation before it even begins.[12][23]
-
Solution: Use the dry loading technique if solubility in the eluent is an issue.[24]
-
Q7: My product is eluting with a long tail (peak tailing). How can I get a sharper peak?
A: Peak tailing for a hydroxy ester is most often caused by strong, non-ideal interactions between the polar hydroxyl group and acidic silanol groups (Si-OH) on the surface of the silica gel.[20]
-
Mechanism: While the primary separation occurs via normal-phase partitioning, some analyte molecules can engage in strong hydrogen bonding with isolated, highly acidic silanol sites. Molecules that interact this way are retained longer than the bulk, resulting in a "tail" of material slowly eluting after the main peak.
-
Solutions:
-
Add a Polar Modifier: Add a small amount (0.1-1%) of a more polar solvent, like methanol, to your eluent system. The methanol will compete for the highly active silanol sites, effectively blocking them from interacting with your compound and resulting in a more symmetrical peak.[25]
-
Use Deactivated Silica: For compounds that are particularly sensitive or prone to tailing, you can use silica gel that has been "deactivated." This can be done by adding a small percentage (e.g., 0.5-1%) of a base like triethylamine to the eluent system, which neutralizes the acidic sites.[1] Note: Ensure your compound is stable to basic conditions.
-
Reduce Sample Load: Overloading the column can also lead to tailing.[20] Try running the purification with half the amount of crude material.
-
Q8: My peaks look like "shark fins" (peak fronting). What is the cause?
A: Peak fronting is the mirror image of tailing and is almost always caused by column overload or sample solubility issues .[18][19]
-
Mechanism (Overload): When you inject too much sample, the concentration at the top of the column exceeds the linear range of the silica's adsorption isotherm. The excess molecules cannot find a place to bind and are pushed ahead of the main band, eluting earlier and causing the characteristic "front."[19][26]
-
Mechanism (Solubility): If your sample is not very soluble in the mobile phase, it can precipitate at the column head upon injection. As the mobile phase flows past, it slowly redissolves the precipitated material, creating a continuous feed that results in a broad, fronting peak.
-
Solution: Ensure your sample is fully dissolved before loading. If necessary, use the dry loading method, which deposits the compound as a thin film on the silica particles, avoiding precipitation issues.
-
Q9: I can't find my compound. It's not in any of the fractions. Where did it go?
A: There are a few possibilities when a compound seems to vanish during chromatography.[8]
-
Compound Decomposed on the Column: The acidic nature of silica gel can degrade acid-sensitive compounds.[8] The spiroketal or ester functionalities in your molecule could potentially be labile.
-
Diagnosis: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a streak from the baseline, your compound is likely not stable on silica.
-
Solution: Use deactivated silica (with triethylamine) or switch to a less acidic stationary phase like alumina.[8]
-
-
Compound is Highly Polar and Irreversibly Bound: If the compound is much more polar than anticipated, it may have bound so strongly to the top of the column that it will not elute with your chosen solvent system.
-
Solution: Try flushing the column with a very polar solvent, such as 10-20% methanol in DCM, to wash out any retained material.
-
-
Fractions are Too Dilute: Your compound may have eluted, but in such a large volume of solvent that it is below the detection limit of your TLC analysis.[8]
-
Solution: Combine several fractions where you expected your compound to elute, concentrate them on a rotary evaporator, and re-analyze the concentrated residue by TLC.
-
References
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Cytiva Life Sciences. (2024). How to fix asymmetrical chromatography peaks?. [Link]
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Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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Brainly. (2022). What should the Rf value of your desired compound be to achieve good separation in a column chromatography experiment?. [Link]
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Chemistry LibreTexts. (2021). 1.5: Flash Chromatography. [Link]
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Welch Materials. (2025). What Are Principles for Selecting Length and Inner Diameter of a FLASH Column?. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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Welch Materials. (2024). Selecting the Optimal Flash Column: A Guide to Injection Volume in Purification. [Link]
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Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). [Link]
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Biotage. (2023). How do I Choose the Right Column Size for Purification by Flash Chromatography?. [Link]
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Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
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LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
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Waters Knowledge Base. (n.d.). What are some common causes of peak fronting? - WKB255705. [Link]
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LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
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Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
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Biotage. (2023). How do I determine loading capacity in reverse phase flash column chromatography?. [Link]
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Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography?. [Link]
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Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. [Link]
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Chemistry LibreTexts. (2025). Running a flash column. [Link]
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MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
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Merovingian Data. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
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Chemtips. (2013). The Numbers Behind Flash Chromatography. [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
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Reddit. (2025). Why does a solvent system with an RF of 0.3 give the cleanest separation?. [Link]
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Hawach Scientific. (2025). Selection and Sample Loading Mode of Flash Column. [Link]
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Biotage. (2023). What is the maximum flash column sample load volume?. [Link]
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Teledyne ISCO. (2020). Sample Loading Techniques for Flash and Prep HPLC Webinar. [Link]
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Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?. [Link]
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ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]
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Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
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Bitesize Bio. (2025). Pack a Chromatography Column Like a Pro. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Technical Support Center: Overcoming Common Challenges in the Synthesis of Spiroketals
Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this pivotal structural motif. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, providing not just solutions but the mechanistic reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during spiroketal synthesis.
Q1: My spiroketalization reaction is giving a low yield. What is the most common culprit?
A: The most frequent cause of low yields is often an unfavorable equilibrium for the cyclization reaction. Spiroketal formation from a dihydroxyketone precursor is a reversible, acid-catalyzed dehydration.[1] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the spiroketal product. Another common issue is the decomposition of the starting material under harsh acidic conditions.[2]
Q2: I'm obtaining a mixture of diastereomers. How can I control the stereochemical outcome at the spirocyclic center?
A: Stereocontrol is the central challenge in spiroketal synthesis and hinges on whether the reaction is under thermodynamic or kinetic control.[3][4][5]
-
Thermodynamic Control: Achieved with strong Brønsted or Lewis acids and higher temperatures, this allows the system to equilibrate to the most stable diastereomer.[6] This stability is often dictated by the anomeric effect, where an axial C-O bond at the anomeric center is favored.[7][8]
-
Kinetic Control: To obtain the less stable ("contrathermodynamic") isomer, the reaction must be irreversible and favor the faster-forming product.[3] This often requires milder conditions, lower temperatures, or specialized catalysts that orchestrate the cyclization pathway.[9]
Q3: My starting material appears to be decomposing under the reaction conditions. What can I do?
A: Decomposition often points to excessively harsh acidic conditions or prolonged reaction times at elevated temperatures.[2] Consider using a milder acid catalyst (e.g., camphorsulfonic acid (CSA) instead of sulfuric acid) or switching to a non-acidic method. Transition-metal catalysts (e.g., Au(I), Pd(II)) can facilitate spiroketalization of substrates like alkynyl diols under neutral conditions, avoiding acid-labile functional group degradation.[1][2]
Q4: What is the "anomeric effect" and why is it so important in spiroketal synthesis?
A: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bearing two oxygens) of a pyranose ring to prefer an axial orientation over a sterically less hindered equatorial one. This is due to a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the axial C-O bond.[7][10] In spiroketals, particularly[11][11]-systems, the conformation that allows for two such anomeric interactions (a "double anomeric effect") is often the most thermodynamically stable product.[7][8] Understanding this effect is crucial for predicting the outcome of thermodynamically controlled reactions.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for tackling specific, persistent experimental problems.
Problem 1: Poor Diastereoselectivity — Obtaining a Mixture of Spiroketal Isomers
Achieving high diastereoselectivity is paramount. The approach to solving this issue depends entirely on which isomer is the target: the thermodynamic or the kinetic product.
Caption: Troubleshooting workflow for poor diastereoselectivity.
-
Targeting the Thermodynamic Product: If your goal is the most stable isomer, you must ensure the reaction conditions allow for full equilibration.[12] This means the forward and reverse reactions (cyclization and hydrolysis) are occurring rapidly, allowing the product mixture to settle into its lowest energy state.
-
Why increase temperature? Higher thermal energy overcomes the activation barriers for both the forward and reverse reactions, accelerating the approach to equilibrium.
-
Why use a stronger acid? Stronger Brønsted or Lewis acids are more effective at protonating the carbonyl and hydroxyl groups, facilitating both the initial cyclization and the re-opening of undesired isomers, which is essential for equilibration.[13]
-
Why remove water? According to Le Châtelier's principle, removing a product (water) from this reversible reaction will drive the equilibrium towards the formation of the spiroketal.
-
-
Targeting the Kinetic Product: Synthesizing the less stable isomer is often more challenging because you must prevent the reaction from reaching thermodynamic equilibrium.[14] The conditions should favor the pathway with the lowest activation energy, and once the kinetic product is formed, it should not revert to the starting material or isomerize.
-
Why decrease the temperature? Lowering the temperature reduces the available thermal energy, making it difficult for the system to overcome the activation barrier required to form the higher-energy thermodynamic product or to reverse the formation of the kinetic product.
-
Why use specialized catalysts? Chiral phosphoric acids, for example, can create a highly organized, chiral environment around the substrate, lowering the transition state energy for the formation of one specific diastereomer over all others.[11][15] Lewis acids like Sc(OTf)₃ can act differently depending on the solvent, sometimes favoring kinetic pathways.[9]
-
Problem 2: Low Yield and Incomplete Conversion
Low yields are frustrating and can halt a synthetic campaign. Beyond unfavorable equilibrium, several other factors can be at play.
Caption: Decision tree for diagnosing and solving low yield issues.
-
Protecting Group Strategy: The choice of protecting groups on your dihydroxyketone precursor is critical.[16][17] Bulky protecting groups (e.g., silyl ethers) near the reacting hydroxyl groups or the ketone can sterically hinder the necessary conformational arrangement for cyclization, leading to a low yield.[18] Sometimes, a protecting group is necessary to prevent a hydroxyl group from acting as a competing nucleophile.[19]
-
Self-Validating System: If you suspect steric hindrance, synthesize a model system with smaller protecting groups (e.g., acetate instead of TBDPS) or remove a non-essential one. An improved yield in the model system validates this hypothesis.
-
-
Reagent and Solvent Quality: Anhydrous conditions are paramount. Trace amounts of water can quench the acid catalyst and hydrolyze the product. Solvents should be rigorously dried, and reagents should be pure.
Problem 3: Challenges in Purification and Isolation
Even with a successful reaction, isolating the desired spiroketal can be difficult, especially when dealing with diastereomeric mixtures.
-
Separating Diastereomers: Diastereomers have different physical properties and can typically be separated by flash column chromatography.[20] However, if the isomers have very similar polarities, separation can be challenging.
-
Troubleshooting Tip: If baseline separation is not achieved, try a different solvent system with varying polarity or a different stationary phase (e.g., alumina instead of silica gel). Sometimes, protecting a free hydroxyl group elsewhere in the molecule can alter the compound's conformation and polarity enough to allow for separation.
-
-
Product Stability on Silica Gel: Some spiroketals, particularly those that are not the thermodynamic product, can isomerize on acidic silica gel.[18]
-
Troubleshooting Tip: If you observe product degradation or isomerization after chromatography, neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 1%) through the column before loading your sample. Alternatively, use a different stationary phase like neutral alumina or C18 reversed-phase silica.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Thermodynamic Acid-Catalyzed Spiroketalization
This protocol is designed to favor the formation of the most thermodynamically stable spiroketal isomer.[3]
Objective: To cyclize a dihydroxyketone precursor under equilibrating conditions to yield the thermodynamically favored spiroketal.
Materials:
-
Dihydroxyketone precursor (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) or Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Molecular sieves (4Å, activated)
Step-by-Step Methodology:
-
Dissolve the dihydroxyketone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (or toluene) to a concentration of approximately 0.05 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add activated 4Å molecular sieves to the flask to act as a dehydrating agent.
-
Add the acid catalyst (e.g., CSA, 0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive substrates, the mixture may be heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed and the product ratio appears stable (indicating equilibrium has been reached). This can take from 1 to 24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Trustworthiness Check: The endpoint of this reaction is critical. If stopped too early, the product ratio may reflect kinetic control. To confirm thermodynamic control has been achieved, take a sample of the purified major diastereomer, re-subject it to the reaction conditions, and verify that it does not isomerize to a mixture.[3]
Data Presentation: Comparison of Acid Catalysts
The choice of acid catalyst can significantly impact reaction efficiency and selectivity. The following table summarizes typical outcomes for a model spiroketalization.
| Catalyst (0.1 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| CSA | CH₂Cl₂ | 23 (RT) | 1 | 91 | >20:1 | [21] |
| PTSA·H₂O | Toluene | 110 (reflux) | 4 | 88 | >20:1 | [18] |
| Sc(OTf)₃ | THF | 23 (RT) | 2 | 85 | 15:1 | [9] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 | 0.5 | 75 | 10:1 | [6] |
Data is representative and will vary based on the specific substrate.
References
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227–256. Retrieved from [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Ingenta Connect. Retrieved from [Link]
-
ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry. Retrieved from [Link]
-
Nagorny, P., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(3), 984-994. Retrieved from [Link]
-
Nagorny, P., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Brimble, M. A., et al. (2009). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 2009(15), 2477-2494. Retrieved from [Link]
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LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815–1818. Retrieved from [Link]
-
ResearchGate. (n.d.). Common methods for the preparation of spiroketals. Retrieved from [Link]
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Franconetti, A., & Pihko, P. M. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 23(9), 2333. Retrieved from [Link]
-
Rychnovsky, S. D., et al. (2011). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 50(41), 9632-9636. Retrieved from [Link]
-
ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. Retrieved from [Link]
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Franconetti, A., & Pihko, P. M. (2018). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. Retrieved from [Link]
-
Liu, S., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(13), 3624-3627. Retrieved from [Link]
-
Denmark Group. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. Retrieved from [Link]
-
List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7390), 315-319. Retrieved from [Link]
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Retrieved from [Link]
-
Kumar, A., & Maurya, R. A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(12), 1013-1048. Retrieved from [Link]
-
Kalia, M., & Kriplani, P. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA. Retrieved from [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3. Imperial College London. Retrieved from [Link]
-
ACS Publications. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Figshare. Retrieved from [Link]
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Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
-
PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of spiroketals according to Mootoo et al.. Retrieved from [Link]
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OAE Publishing Inc. (2020). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Chemical Synthesis, 1(1), 1-22. Retrieved from [Link]
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Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
MDPI. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Catalysts, 13(4), 724. Retrieved from [Link]
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Optimizing reaction conditions for the formation of the dioxaspiro ring
Welcome to the technical support center for the synthesis of dioxaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Here, you will find in-depth answers to common questions, practical troubleshooting guides for challenges you may encounter in the lab, and detailed experimental protocols. Our goal is to provide you with the expertise and insights needed to optimize your reaction conditions and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the formation of the dioxaspiro ring, providing the foundational knowledge needed for successful synthesis.
Q1: What is the most common method for synthesizing a dioxaspiro ring, and what is the underlying mechanism?
The most prevalent method for constructing a dioxaspiro ring is through the acid-catalyzed spiroketalization of a dihydroxy ketone precursor.[1] This reaction involves the intramolecular cyclization of the two hydroxyl groups onto the ketone carbonyl.
The generally accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the ketone, rendering the carbonyl carbon more electrophilic.
-
First Nucleophilic Attack: One of the hydroxyl groups acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiketal intermediate.
-
Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a cyclic oxonium ion. This step is often the rate-determining step.
-
Second Nucleophilic Attack: The second hydroxyl group then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the second ring and the dioxaspiro core.
-
Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the neutral dioxaspiroketal product.
This process is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the spiroketal.[2]
Q2: What types of acid catalysts are effective for spiroketalization, and how do I choose the right one?
Both Brønsted and Lewis acids are effective catalysts for spiroketalization.[3] The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions.
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), Hydrochloric acid (HCl) | Readily available, effective for many substrates. | Can be harsh and lead to side reactions with sensitive functional groups. |
| Lewis Acids | Titanium tetrachloride (TiCl₄), Bismuth triflate (Bi(OTf)₃), Ytterbium triflate (Yb(OTf)₃) | Can be milder and offer better selectivity in some cases. | May require anhydrous conditions and can be more expensive. |
| Solid-Supported Acids | Perchloric acid on silica gel (HClO₄-SiO₂) | Easy to remove from the reaction mixture by filtration, potentially recyclable. | May have lower activity compared to homogeneous catalysts. |
For substrates with acid-sensitive functional groups, a milder Lewis acid or a solid-supported acid is often a better choice. For robust substrates, a catalytic amount of a strong Brønsted acid like p-TsOH is usually sufficient.
Q3: How do thermodynamic and kinetic control influence the stereochemical outcome of spiroketalization?
The stereochemistry at the spirocyclic center is a critical aspect of dioxaspiro synthesis and is often governed by the principles of thermodynamic and kinetic control.[4][5][6]
-
Thermodynamic Control: Under these conditions (typically higher temperatures, longer reaction times, and acidic catalysis), the reaction is reversible, allowing for equilibration between different stereoisomers. The major product will be the most thermodynamically stable isomer.[4][5][6] The stability of spiroketals is often influenced by the anomeric effect, where an axial C-O bond at the anomeric position is favored.[7]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is essentially irreversible. The major product is the one that is formed the fastest, which may not be the most stable isomer.[5][6][8] Achieving the less stable, or "contrathermodynamic," product often requires carefully controlled, kinetically driven conditions.[4]
To determine if a reaction is under thermodynamic or kinetic control, a pure sample of one diastereomer can be subjected to the reaction conditions. If it isomerizes to a mixture, the reaction is under thermodynamic control.[4]
Q4: What is the role of protecting groups in the synthesis of complex dioxaspiro-containing molecules?
In the synthesis of complex molecules, protecting groups are often indispensable for masking reactive functional groups to prevent unwanted side reactions.[9][10][11][12][13] For dioxaspiro ring formation, protecting groups might be used to:
-
Differentiate between multiple hydroxyl groups: If a molecule contains more than two hydroxyl groups, protecting some of them allows for the selective formation of the desired dioxaspiro ring.
-
Protect other sensitive functionalities: Other functional groups in the molecule, such as amines or other carbonyls, may need to be protected to withstand the acidic conditions of spiroketalization.
The choice of protecting groups is crucial and should be guided by their stability to the spiroketalization conditions and the ease of their selective removal later in the synthetic sequence (orthogonal strategy).[13]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of dioxaspiro rings.
Problem 1: Low or No Product Yield
A low yield is a frequent challenge in organic synthesis.[14][15][16][17] A systematic approach to troubleshooting can help identify the root cause.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time.[16]- Increase the reaction temperature or use a more active catalyst if the reaction is sluggish. | The reaction may not have reached completion. |
| Inefficient Water Removal | - If using a Dean-Stark apparatus, ensure the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.[2]- If using molecular sieves, ensure they are freshly activated and used in sufficient quantity.[2] | The formation of the ketal is an equilibrium process, and the removal of water drives the reaction to completion.[2] |
| Decomposition of Starting Material or Product | - Use milder reaction conditions (e.g., a weaker acid catalyst, lower temperature).- If the product is acid-sensitive, quench the reaction as soon as it is complete and work it up promptly.[14] | Harsh acidic conditions or prolonged reaction times can lead to the degradation of sensitive molecules. |
| Impure Starting Materials | - Purify the dihydroxy ketone precursor before the reaction.- Ensure all reagents and solvents are of high purity and anhydrous where necessary.[14] | Impurities can interfere with the reaction or lead to the formation of byproducts. |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate indicates the formation of side products.
| Potential Side Product | Identification | Solution |
| Hemiketal Intermediate | - Often more polar than the desired spiroketal.- May be visible on TLC or in the crude NMR spectrum. | - Ensure complete removal of water.- Increase reaction time to drive the reaction to the final product.[2] |
| Self-Condensation of the Ketone | - Can occur under strongly acidic conditions or at high temperatures.[2] | - Use milder reaction conditions (lower temperature, less acidic catalyst).[2] |
| Products of Ring Opening | - Can be promoted by strong Lewis or Brønsted acids.[3] | - Use milder catalysts and carefully control the reaction temperature. |
Problem 3: Low Diastereoselectivity - Mixture of Spiroketal Isomers Obtained
Achieving high diastereoselectivity is often a primary goal in dioxaspiro synthesis.
| Potential Cause | Troubleshooting Steps | Rationale |
| Thermodynamic Equilibration | - To favor the thermodynamic product, increase the reaction temperature and/or prolong the reaction time to ensure equilibrium is reached.[4] | Allows the reaction to reach equilibrium, favoring the most stable isomer. |
| Insufficient Kinetic Control | - To favor the kinetic product, lower the reaction temperature and shorten the reaction time.[5][6] | Prevents the less stable, but faster-forming, product from equilibrating to the thermodynamic product. |
| Catalyst Choice | - The choice of acid catalyst can influence the stereochemical outcome. Experiment with different Brønsted and Lewis acids. Chiral phosphoric acids have been used for enantioselective spiroketalizations.[18] | The catalyst can influence the transition state energies, leading to different product ratios. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in dioxaspiro ring formation.
Protocol 1: Acid-Catalyzed Thermodynamic Spiroketalization
This protocol describes a general procedure for achieving the thermodynamically favored spiroketal.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add the dihydroxyketone precursor (1.0 equivalent).
-
Reagents: Add a suitable solvent that forms an azeotrope with water (e.g., toluene) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a mild base (e.g., saturated aqueous NaHCO₃ solution or triethylamine).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.[19][20][21][22][23]
Protocol 2: Purification and Characterization
Purification:
-
Flash Column Chromatography: This is the most common method for purifying dioxaspiro compounds.[22] The choice of eluent is critical and should be determined by TLC analysis of the crude mixture to achieve good separation.[22]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[19][23]
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[24][25][26][27] The chemical shifts and coupling constants of the protons and carbons in the dioxaspiro core provide valuable information about the stereochemistry.
-
Infrared (IR) Spectroscopy: The disappearance of the C=O and O-H stretching bands of the starting material and the appearance of C-O stretching bands characteristic of the ketal are key indicators of a successful reaction.[28]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[28]
Visualizations
General Mechanism of Acid-Catalyzed Spiroketalization
Caption: Acid-catalyzed formation of a dioxaspiro ring.
Troubleshooting Logic for Low Yield
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
- 14. Troubleshooting [chem.rochester.edu]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pacb.com [pacb.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 20. youtube.com [youtube.com]
- 21. reddit.com [reddit.com]
- 22. orgsyn.org [orgsyn.org]
- 23. physics.emu.edu.tr [physics.emu.edu.tr]
- 24. futurity-proceedings.com [futurity-proceedings.com]
- 25. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 27. researchgate.net [researchgate.net]
- 28. vanderbilt.edu [vanderbilt.edu]
Potential side reactions of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the technical support center for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile spirocyclic intermediate.
Introduction
This compound is a valuable building block in organic synthesis, prized for its unique combination of functional groups: a protective ketal, a reactive β-hydroxy ester, and a spirocyclic core. This structure allows for a range of chemical transformations, but also presents specific challenges and potential side reactions. This guide will help you navigate these complexities, ensure the integrity of your experiments, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing multiple unexpected spots on TLC. What are the most likely side reactions?
A1: The trifunctional nature of this molecule means several side reactions are possible, depending on your reaction conditions. The most common are:
-
Ketal Hydrolysis: Occurs under acidic conditions, converting the spiroketal back to a ketone.
-
Ester Hydrolysis: Can happen under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Decarboxylation: Often follows ester hydrolysis, especially with heating, resulting in the loss of CO2.
-
Retro-Aldol Reaction: As a β-hydroxy carbonyl compound, it can fragment back to its precursor components.
-
Dehydration: The β-hydroxy group can be eliminated to form an α,β-unsaturated ester.
Q2: I'm trying to perform a reaction on the hydroxyl group, but I'm seeing decomposition of my starting material. What's happening?
A2: This is a common issue. The β-hydroxy ester moiety is sensitive to both acid and base. If your reaction conditions are too harsh, you may be inadvertently triggering one of the side reactions mentioned above. For example, strongly acidic conditions will likely hydrolyze the ketal, while strongly basic conditions can lead to ester hydrolysis and retro-aldol fragmentation.
Q3: How can I protect the different functional groups in this molecule?
A3: Orthogonal protecting group strategies are key.
-
Protecting the Hydroxyl Group: The hydroxyl group can be protected with common protecting groups like silyl ethers (e.g., TBDMS, TIPS) under mild basic conditions. This will prevent its participation in unwanted reactions.
-
The Ketal as a Protecting Group: The spiroketal is itself a protecting group for a ketone. It is stable to basic and nucleophilic conditions but will be removed by acid.
-
The Ester Group: The ethyl ester is relatively stable but can be hydrolyzed. If necessary, it can be converted to a more robust ester (e.g., a tert-butyl ester for acid-lability or a benzyl ester for hydrogenolysis removal) through transesterification.
Troubleshooting Guides
Issue 1: Unexpected Ketal Hydrolysis
Symptom: You observe the appearance of a more polar spot on TLC, and your NMR spectrum shows the disappearance of the characteristic ketal signals and the appearance of a ketone carbonyl signal.
Cause: The presence of acid, even catalytic amounts, can lead to the hydrolysis of the spiroketal. This can be from an acidic reagent, an acidic workup, or even acidic impurities in your solvent.
Troubleshooting Steps:
-
Check Reagent and Solvent pH: Ensure all your reagents and solvents are neutral or basic. If necessary, pass solvents through a plug of basic alumina.
-
Use a Non-Acidic Workup: Avoid acidic aqueous workups. Use saturated sodium bicarbonate or a phosphate buffer to neutralize any acid.
-
Add a Proton Sponge: For reactions that are sensitive to trace acid, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge.
Issue 2: Low Yield Due to Retro-Aldol Reaction
Symptom: You notice a significant amount of what appears to be the starting materials or fragments of your target molecule in your reaction mixture.
Cause: The retro-aldol reaction is a common decomposition pathway for β-hydroxy carbonyl compounds, especially under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run your reaction at a lower temperature to disfavor the retro-aldol pathway.
-
Use a Milder Base: If a base is required, switch to a milder, non-nucleophilic base.
-
Protect the Hydroxyl Group: Protecting the β-hydroxy group as an ether or silyl ether will prevent the retro-aldol reaction from occurring.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group with a Silyl Ether
This protocol describes a typical procedure for protecting the hydroxyl group, which is often a necessary first step before further transformations.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5 eq) and stir until it dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Starting Material | 1.0 | Substrate |
| Imidazole | 1.5 | Base catalyst |
| TBDMSCl | 1.2 | Silylating agent |
| DCM | - | Solvent |
Visualizing Potential Side Reactions
The following diagram illustrates the main potential side reaction pathways from this compound.
Caption: Key side reaction pathways for the target molecule.
Conclusion
This compound is a powerful synthetic intermediate, but its successful application requires a thorough understanding of its potential side reactions. By carefully controlling reaction conditions and employing appropriate protective group strategies, researchers can minimize unwanted byproducts and achieve high yields of their desired products. This guide serves as a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more detailed information.
References
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]
-
Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
β-Elimination Reactions. Chemistry LibreTexts. [Link]
-
Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Strategies for removing stubborn impurities from Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions concerning the removal of stubborn impurities from this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in the synthesis of various complex molecules. Its synthesis, typically involving the acid-catalyzed ketalization of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol, is a reversible reaction. This equilibrium nature, coupled with the functionalities present in the molecule, can lead to the persistence of challenging impurities that co-purify with the desired product, impacting downstream applications. This guide will systematically address the identification and removal of these stubborn impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common “stubborn” impurities I should expect when synthesizing this compound?
A1: The most prevalent and challenging impurities are typically unreacted starting materials and byproducts from side reactions. These are considered "stubborn" due to their similar physical properties (e.g., polarity, boiling point) to the final product, making separation difficult.
-
Unreacted Ethyl 4-oxocyclohexanecarboxylate: This is often the most difficult impurity to remove due to its structural similarity to the product. Both are ethyl esters of a cyclohexyl ring system, leading to comparable polarities.
-
Unreacted Ethylene Glycol: While more polar than the product, it can be challenging to remove completely, especially if it becomes trapped within the product matrix during workup.
-
Hydrolysis Byproducts: The spiroketal is susceptible to hydrolysis under acidic conditions, which can revert it to ethyl 4-oxocyclohexanecarboxylate. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, particularly if the workup or purification conditions are not carefully controlled.[1]
-
Byproducts from p-Toluenesulfonic Acid (p-TsOH) Catalysis: While p-TsOH is an effective catalyst, it can sometimes promote side reactions like dehydration of alcohols, though this is less common with diols in ketalization.[2]
Q2: My initial aqueous workup (washing with NaHCO₃) isn't removing all the impurities. What should I do next?
A2: An initial wash with a weak base like sodium bicarbonate is excellent for neutralizing and removing the acid catalyst (p-TsOH). However, it is often insufficient for removing neutral organic impurities. If impurities persist, a more rigorous purification strategy is necessary. The choice of the subsequent steps depends on the nature of the impurity. A logical troubleshooting workflow is essential.
Q3: How can I effectively determine which impurities are present in my sample?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture. Co-spotting your product with the starting materials can help in preliminary identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying specific impurities by comparing the spectra of your product with those of the starting materials and expected byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the components.
Troubleshooting and Purification Strategies
This section provides a detailed guide to tackling specific purification challenges. The following diagram illustrates a general workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
Issue 1: Presence of Unreacted Ethyl 4-oxocyclohexanecarboxylate
This is a common and challenging impurity due to its similar polarity to the desired product.
Strategy 1.1: Optimized Column Chromatography
Standard column chromatography may not provide adequate separation. Here are key parameters to optimize:
-
Solvent System Selection: The key to good separation is finding a solvent system that provides a significant difference in the Retention Factor (Rf) values between your product and the impurity on TLC.
-
Start with a low polarity eluent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Aim for an Rf of 0.2-0.3 for your product.
-
If co-elution occurs, consider a different solvent system. For example, Dichloromethane/Methanol can offer different selectivity.
-
-
Column Packing and Dimensions: A long and narrow column will provide better separation than a short and wide one for a given amount of silica gel.
-
Loading Technique: Dry loading the sample onto a small amount of silica gel before adding it to the column can improve resolution compared to wet loading.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf (Product) |
| Hexane:Ethyl Acetate (4:1 to 2:1) | Initial screening | 0.2 - 0.4 |
| Dichloromethane:Methanol (98:2 to 95:5) | For compounds with similar polarity | 0.3 - 0.5 |
Strategy 1.2: Fractional Distillation under Reduced Pressure
If both the product and the impurity are liquids and have a sufficient difference in boiling points (ideally >20-30 °C at a given pressure), fractional distillation under vacuum can be an effective purification method.[3][4][5] This technique is particularly useful for large-scale purifications where chromatography is less practical.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.
-
Pressure Control: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Heating: Place the distillation flask in a heating mantle and add a stir bar for smooth boiling.
-
Distillation:
-
Gradually reduce the pressure to the desired level.
-
Slowly increase the temperature of the heating mantle.
-
Collect the initial fraction (forerun), which will be enriched in the lower-boiling component.
-
Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.
-
Collect the main fraction corresponding to the boiling point of your product.
-
Stop the distillation before all the material is distilled to avoid concentrating non-volatile impurities.
-
Issue 2: Residual Ethylene Glycol
Ethylene glycol is highly polar and should be largely removed during the aqueous workup. However, trace amounts can persist.
Strategy 2.1: Thorough Aqueous Washes
Repeat the washing of the organic layer with brine (saturated NaCl solution). This helps to break up emulsions and further extracts water-soluble impurities like ethylene glycol.
Strategy 2.2: Column Chromatography with a More Polar Eluent
If ethylene glycol remains, it will have a very low Rf on TLC in standard solvent systems. During column chromatography, it will remain at the baseline. Ensure you flush the column with a more polar solvent (e.g., 10% Methanol in Dichloromethane) after collecting your product to wash out highly polar impurities.
Issue 3: Hydrolysis Products (Carboxylic Acid or Starting Ketone)
The presence of acidic or basic conditions during workup or purification can lead to the hydrolysis of the ester or ketal.
Strategy 3.1: Acid/Base Extraction
-
To remove the carboxylic acid byproduct: Wash the organic solution with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.
-
To address the starting ketone from ketal hydrolysis: If significant hydrolysis has occurred, it is best to re-subject the mixture to the ketalization reaction conditions to drive the equilibrium back towards the product. Alternatively, careful column chromatography as described in Strategy 1.1 can separate the ketone from the ketal.
The following diagram illustrates the decision-making process for addressing different types of impurities.
Caption: Decision tree for impurity removal strategies.
Advanced Purification Techniques
For particularly challenging separations where the impurities have very similar properties to the product, more advanced techniques may be required.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography and can separate compounds with very close polarities. Reversed-phase HPLC is a common choice for moderately polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): This is a variant of normal-phase liquid chromatography that is particularly effective for separating polar compounds.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Lin, S., et al. (2011). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 16(9), 7512-7523. [Link]
-
Wikipedia. (2023). Spiroketals. [Link]
-
Organic Chemistry. (2021). Esters to Ketones, Part 3: Acid-Catalyzed Acylations. YouTube. [Link]
-
Labinsights. (2023). Four Chromatographic Separation Techniques. [Link]
-
Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. [Link]
-
Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. [Link]
-
Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. [Link]
-
Wikipedia. (2023). p-Toluenesulfonic acid. [Link]
-
UWSpace. (2011). Advanced Separation Techniques in the Analysis of Environmental Pollutants. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Howard, P. H., & Muir, D. C. G. (2010). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 29(11), 2419-2428. [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure. [Link]
-
Ruan, Y., & Cossy, J. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 5(1), 19-38. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
PubChem. (n.d.). Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4210-4219. [Link]
-
PubChem. (n.d.). Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. [Link]
-
Langel, I. L., et al. (1980). [Effect of pH on the Cholinesterase Hydrolysis of Different Substrates]. Biokhimiia, 45(12), 2130-2138. [Link]
-
Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 545-551. [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. [Link]
Sources
- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. How To [chem.rochester.edu]
Technical Support Center: Refining Experimental Parameters for Enhanced Stereoselectivity in Spirocyclization
Welcome to the Technical Support Center for Stereoselective Spirocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in the synthesis of spirocyclic frameworks. Spirocycles are pivotal structures in medicinal chemistry and natural products, and achieving high stereoselectivity is often the most critical challenge in their synthesis.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common experimental hurdles and refine your synthetic strategies.
Part 1: Troubleshooting Guide - Common Issues in Stereoselective Spirocyclization
This section addresses specific problems encountered during spirocyclization reactions and offers a systematic approach to diagnose and resolve them.
Issue 1: Poor Diastereoselectivity (Low d.r.)
Symptom: Your reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification and significantly reducing the yield of the desired spirocyclic compound.
Root Cause Analysis & Solution Workflow:
Poor diastereoselectivity often arises from a small energy difference between the transition states leading to the different diastereomers. The key is to amplify this energy difference by methodically adjusting reaction parameters.
1. Re-evaluate Substrate Conformation and Sterics:
-
The "Why": The three-dimensional arrangement of your starting material is paramount. The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor.[4] Steric hindrance can inadvertently favor the formation of an undesired diastereomer.
-
Troubleshooting Steps:
-
Modify Protecting Groups: Altering the size of protecting groups on your substrate can change its conformational preference.[4] Bulkier groups (e.g., switching from a methyl ether to a silyl ether like TIPS) can effectively shield one face of the molecule, directing the incoming reagent or cyclizing chain to the opposite, less hindered face.[4]
-
Substrate Modification: If possible, introducing a rigid structural element, such as a ring or a double bond, can lock the substrate into a more predictable conformation, thereby enhancing facial bias.
-
2. Optimize Reaction Conditions: The Kinetic vs. Thermodynamic Dilemma:
-
The "Why": The stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control.[5] Kinetic control, favored at lower temperatures, yields the product that is formed fastest (lowest activation energy), while thermodynamic control, favored at higher temperatures with reversible reactions, yields the most stable product.[5][6]
-
Troubleshooting Steps:
-
Temperature Screening: This is often the most critical parameter. Lowering the reaction temperature frequently enhances selectivity by favoring the transition state with the lowest activation energy.[4][7] Conversely, if the desired product is the more thermodynamically stable isomer, increasing the temperature might be beneficial, assuming the reaction is reversible.[5][8] An unusual temperature-enantioselectivity relationship has been observed in some reactions, where higher temperatures unexpectedly lead to higher enantioselectivity, suggesting complex, temperature-dependent mechanistic pathways.[9][10]
-
Solvent Screening: The solvent is not merely a medium but an active participant that can influence transition state geometry through polarity and specific interactions like hydrogen bonding.[11][12] Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar DMF) and coordinating abilities (e.g., THF, CH2Cl2).[4][7] In some cases, specific solvents like methanol can act as hydrogen-bonding catalysts, promoting a particular stereochemical pathway.[13][14]
-
Catalyst/Reagent Concentration: Slow addition of reagents can sometimes favor the desired catalyzed pathway over a non-selective background reaction, especially at lower temperatures.[4]
-
Issue 2: Low Enantiomeric Excess (Low e.e.) in Asymmetric Catalysis
Symptom: Your chiral catalyst is failing to induce high enantioselectivity, resulting in a product that is nearly racemic.
Root Cause Analysis & Solution Workflow:
Low enantiomeric excess points to an insufficient energetic difference between the diastereomeric transition states promoted by the chiral catalyst. This can be due to an ineffective catalyst, a competing uncatalyzed reaction, or suboptimal reaction conditions.
1. Catalyst and Ligand Optimization:
-
The "Why": The steric and electronic properties of the chiral ligand are critical for creating a well-defined chiral pocket that differentiates between the two enantiotopic faces of the substrate.[4] Rigid spirocyclic ligands have shown excellent performance in various asymmetric catalyses due to their well-defined and stable chiral environments.[15][16]
-
Troubleshooting Steps:
-
Screen a Ligand Library: The chosen chiral ligand may not be optimal for your specific substrate. It is crucial to screen a library of ligands with varied steric bulk and electronic properties.[4] For instance, in nickel-catalyzed spirocyclizations, different ligands can show complementary performance, with one being optimal for 5-membered rings and another for 7-membered rings.[1]
-
Modify the Metal Center: If using a metal-based catalyst, the choice of the metal precursor and any additives can be crucial. Sometimes, additives like salts (e.g., LiBr) can influence the reaction yield and enantioselectivity, although this is not universally applicable.[1]
-
2. Suppress the Background (Uncatalyzed) Reaction:
-
The "Why": A non-selective background reaction can compete with the desired catalyzed pathway, eroding the overall enantioselectivity.[4] This is particularly problematic if the uncatalyzed reaction is fast.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to slow down the uncatalyzed reaction, allowing the more selective, catalyzed pathway to dominate.[4]
-
Slow Reagent Addition: Maintaining a low concentration of the achiral substrate by adding it slowly can favor the catalyzed pathway.[4]
-
3. Solvent and Additive Screening:
-
The "Why": Solvents can influence the conformation of the catalyst-substrate complex and the transition state. Additives can act as co-catalysts or inhibitors of side reactions.
-
Troubleshooting Steps:
-
Solvent Polarity and Coordinating Ability: Test a range of solvents. Non-coordinating solvents often lead to a more tightly bound catalyst-substrate complex, which can enhance stereoselectivity.
-
Use of Additives: In some cases, additives can have a profound effect. For example, in certain reactions, the presence of an anion like chloride can be crucial for enantioselectivity by forming hydrogen bonds with both the substrate and the ligand.[17]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between kinetic and thermodynamic control for my spirocyclization? A1: The choice depends on the relative stability of the desired and undesired diastereomers.
-
If your desired product is less stable (the kinetic product): You must operate under kinetic control. This means using irreversible reaction conditions and the lowest possible temperature that allows for a reasonable reaction rate.[5][8] Strong, sterically hindered bases and low temperatures are classic conditions for kinetic enolate formation, which can be a key step in many spirocyclizations.[5][18]
-
If your desired product is more stable (the thermodynamic product): You should use conditions that allow for equilibration. This typically involves reversible reaction conditions and higher temperatures to ensure that the reverse reaction is fast enough to establish equilibrium within the reaction time.[5][6]
Q2: My reaction is not proceeding to completion. Could this affect stereoselectivity? A2: Yes, an incomplete reaction can sometimes mislead your assessment of stereoselectivity. It is important to monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure it has gone to completion.[19] If starting material remains, consider increasing the reaction time or temperature, but be mindful that changing the temperature can also alter the stereochemical outcome.[7][19]
Q3: What role does the substrate itself play in controlling stereoselectivity? A3: The substrate is a critical determinant of stereoselectivity, a concept known as substrate control.[20]
-
Conformational Bias: As mentioned in the troubleshooting guide, the inherent conformational preferences of the substrate can direct the stereochemical outcome.[4]
-
Directing Groups: Functional groups on the substrate can act as directing groups, coordinating to the catalyst or reagent and guiding the reaction to a specific face of the molecule.
-
Electronic Effects: The electronic properties of substituents on the substrate can influence the geometry and energy of the transition state. For example, electron-donating or withdrawing groups can affect the reactivity and selectivity of the cyclization.[1]
Q4: Can I use computational chemistry to predict or understand the stereochemical outcome? A4: Absolutely. Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms and predicting stereoselectivity.[21] These studies can:
-
Elucidate Reaction Pathways: Computational analysis can help identify the operative mechanism, such as whether a reaction proceeds via an SN1 or SN2 pathway, which has direct stereochemical consequences.[13]
-
Analyze Transition States: By calculating the energies of the different diastereomeric transition states, you can predict which product will be favored. This can save significant laboratory time by guiding your choice of substrates, catalysts, and conditions.
-
Explain Experimental Observations: Computational studies can provide a rationale for unexpected results, such as the role of specific solvent interactions or the reasons for the failure of certain substrates to react.[21]
Part 3: Data Presentation & Protocols
Table 1: Effect of Temperature and Solvent on Diastereoselectivity
This table summarizes hypothetical but representative data on the effect of temperature and solvent on the diastereoselectivity of a spirocyclization reaction, illustrating the principles discussed above.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | THF | -70 | 95:5 |
| 2 | THF | 0 | 80:20 |
| 3 | THF | 25 (rt) | 65:35 |
| 4 | Toluene | -70 | 90:10 |
| 5 | Toluene | 25 (rt) | 70:30 |
| 6 | Dioxane | 25 (rt) | 40:60 |
| 7 | Dioxane | 60 | 30:70 |
Data is illustrative. As shown, lower temperatures generally favor the kinetic product (in this case, trans).[7] The choice of solvent can also dramatically influence and even reverse the selectivity.
Experimental Protocol: General Procedure for a Catalytic Asymmetric Spirocyclization
This protocol provides a general framework. Specifics such as catalyst, ligand, solvent, and temperature must be optimized for each unique reaction.
1. Preparation and Degassing of Solvents:
-
Ensure all solvents are anhydrous and of high purity.
-
Degas the reaction solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with many catalytic systems.[22]
2. Reaction Setup:
-
To a flame-dried or oven-dried reaction flask under an inert atmosphere, add the chiral ligand and the metal precursor.
-
Add the degassed solvent and stir the mixture at room temperature for the recommended pre-catalyst formation time (this can range from minutes to hours depending on the specific catalyst system).
-
In a separate flame-dried flask, dissolve the substrate in the degassed solvent.
3. Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the substrate solution to the catalyst mixture via a syringe pump over a period of several hours. This helps to maintain a low substrate concentration, which can suppress background reactions.[4]
-
Allow the reaction to stir at the set temperature, monitoring its progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding the appropriate aqueous solution (e.g., saturated ammonium chloride or water).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry with a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic compound.
-
Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., 1H NMR, chiral HPLC, or SFC).[1]
Part 4: Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity.
Diagram 2: Kinetic vs. Thermodynamic Control Pathways
Caption: Energy profile for kinetic vs. thermodynamic products.
References
- Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
- Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
- The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). ResearchGate.
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central (PMC).
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC - NIH.
- Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. PubMed.
- Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction | Request PDF. ResearchGate.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
- Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis. Benchchem.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
- Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers (RSC Publishing).
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH.
- An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
- Substrate scope for the spirocyclization. All reactions were run on... ResearchGate.
- Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing).
- Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. PMC - NIH.
- Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer. NIH.
- Eur J Org Chem - 2024 - Alves - Continuous Flow Spirocyclization Reactions Towards Efficient Synthesis of Chiral. Scribd.
- Factors Controlling Diastereoselectivity and Reactivity in the Catalytic Aerobic Carbooxygenation of (E)‐2‐Fluoro‐3‐aryl‐allyl Nitroacetates. ResearchGate.
- Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. PubMed.
- Factors Affecting Enantioselectivity: Allosteric Effects. ResearchGate.
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A protocol for the stereoselective synthesis of a Star of David[19]catenane. PMC - NIH. Available at:
- Size and Polarizability as Design Principles for Stereoselective Catalysis. PMC - NIH.
- Exploring the substrate stereoselectivity and catalytic mechanism of nonribosomal peptide macrocyclization in surugamides biosynthesis. PMC - NIH.
- Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC - NIH.
- Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF. ResearchGate.
- Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers (RSC Publishing).
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Sci-Hub.
- Unusual Temperature Dependence of Enantioselectivity. Amanote Research.
- Asymmetric catalysis for the synthesis of spirocyclic compounds. Experts@Minnesota.
- Overcoming stereoselectivity issues with D-Galactal cyclic 3,4-carbonate. Benchchem.
- Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization. PubMed.
- What are common mistakes people do when starting a new chemistry experiment?. Quora.
- Common Pitfalls in Experimental Design. ResearchGate.
- Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters - ACS Publications.
- Stereoselectivity. Wikipedia.
- Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC - NIH.
- Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. PMC - PubMed Central.
- Avoiding Common Titration Pitfalls for Reliable Results. MSE Supplies LLC.
- Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst. NIH.
- Top 5 pipetting mistakes that are ruining science experiments. YouTube.
- Two-parameter Analysis of Solvent Effects on Selectivity in Chemical Reactions: Information of Polarity and Activation Volume at the Transition State in Organic and Enzymatic Reactions. Semantic Scholar.
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Validation & Comparative
A Predictive Guide to the 1H and 13C NMR Spectra of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a molecule featuring a spirocyclic ketal and a tertiary alcohol ester, presents a unique spectroscopic challenge. This guide provides an in-depth interpretation of its anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, we will build a robust predictive model. This is achieved by first dissecting the known NMR data of its immediate precursor, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and then introducing the spectroscopic effects of α-hydroxylation. This guide further benchmarks NMR against other common analytical techniques for the characterization of such spirocyclic systems.
The Foundational Precursor: Interpreting the NMR Spectra of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
To construct a reliable prediction, we first turn to the known spectral data of the closely related precursor, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0).[1][2] Understanding the NMR signature of this foundational molecule is key to identifying the changes brought about by the introduction of a hydroxyl group at the C8 position.
Molecular Structure and Numbering
The numbering scheme used for NMR assignment is critical for clarity. The structure is as follows:
Caption: Target Molecule: this compound.
Predicted ¹H NMR Spectrum (CDCl₃)
| Predicted Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Shift |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Minimal change expected. |
| ~3.95 | Singlet (s) | 4H | -O-CH₂ -CH₂ -O- | Minimal change expected. |
| ~2.5-3.5 | Broad Singlet | 1H | C8-OH | Labile proton, shift is concentration and solvent dependent. |
| ~2.0-2.2 | Multiplet (m) | 4H | Cyclohexane (axial) | Protons adjacent to C8 will be deshielded. |
| ~1.6-1.8 | Multiplet (m) | 4H | Cyclohexane (equatorial) | |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Minimal change expected. |
Key Predicted Changes:
-
Disappearance of the C8-H multiplet: The most significant change will be the complete absence of the multiplet around 2.31 ppm, as the methine proton at C8 is replaced by the hydroxyl group.
-
Appearance of an -OH Signal: A new, broad singlet is predicted to appear, typically in the 2.5-3.5 ppm range for a tertiary alcohol. Its chemical shift will be variable and the peak may be broadened due to hydrogen exchange.
-
Shift in Cyclohexane Protons: The protons on the carbons adjacent to the new C8 quaternary center will experience a change in their chemical environment. The electronegative oxygen atom will cause a downfield shift, particularly for the axial protons. The once complex multiplets will simplify due to the loss of coupling to H8.
Predicted ¹³C NMR Spectrum (CDCl₃)
| Predicted Shift (δ) ppm | Assignment | Rationale for Shift | | :--- | :--- | :--- | :--- | | ~173-175 | C =O (Ester) | Minimal change from precursor. | | ~108 | C5' (Spiro carbon) | Minimal change expected. | | ~70-80 | C 8 | Significant downfield shift. The methine carbon (~41.59 ppm) becomes a quaternary carbon bearing an oxygen atom, shifting it significantly downfield. | | ~64 | -O-C H₂-C H₂-O- | Minimal change expected. | | ~61 | -O-C H₂-CH₃ | Minimal change expected. | | ~30-35 | Cyclohexane ring | Carbons adjacent to C8 will be shifted downfield due to the inductive effect of the OH group. | | ~20-25 | Cyclohexane ring | | | ~14 | -O-CH₂-C H₃ | Minimal change expected. |
Key Predicted Changes:
-
The C8 Signal: The carbon at position 8 will undergo the most dramatic shift. The replacement of a hydrogen with a hydroxyl group will deshield this carbon, moving its signal from the aliphatic region (~41.59 ppm) to the alcohol/ether region, predicted to be between 70-80 ppm.
-
Neighboring Cyclohexane Carbons: The carbons of the cyclohexane ring adjacent to C8 will also experience a downfield shift, albeit to a lesser extent, due to the inductive effect of the newly introduced hydroxyl group.
Confirming the Structure: The Role of Advanced 2D NMR
While 1D NMR provides a foundational view, complex molecules like this spirocycle necessitate two-dimensional (2D) NMR experiments for unambiguous assignment. [3][4]These techniques reveal through-bond correlations between nuclei, which are crucial for piecing together the molecular structure. [5]
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment would reveal which protons on the cyclohexane ring are coupled to each other. This would help in assigning the specific multiplets of the cyclohexane system.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton with the carbon it is directly attached to. [6][7]It would definitively link the ¹H signals of the ethyl group and the cyclohexane ring to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying connections across multiple bonds (typically 2-3 bonds), including through quaternary carbons. [6][7]For our target molecule, HMBC would be critical to:
-
Confirm the assignment of the quaternary C8 by showing correlations from the protons on the adjacent cyclohexane carbons to C8.
-
Show correlations from the ethyl methylene protons to the ester carbonyl carbon, confirming the ester functionality.
-
Link the cyclohexane protons to the spiro carbon (C5'), confirming the spirocyclic junction.
-
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for detailed structural elucidation in solution, a comprehensive characterization often involves complementary techniques. [8]
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, dynamic processes in solution. | Unparalleled structural detail in solution. Non-destructive. | Requires soluble sample, relatively low sensitivity. |
| FT-IR Spectroscopy | Presence of functional groups (O-H, C=O, C-O). | Fast, inexpensive, requires minimal sample. | Provides limited connectivity information; complex spectra can be hard to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, provides molecular weight. [9] | Provides limited information on atom connectivity and no stereochemical information. Fragmentation can be complex. [10][11][12] |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths and angles. | Provides an unambiguous, definitive solid-state structure. [8][13][14]| Requires a suitable single crystal, which can be difficult to grow. [8]The solid-state conformation may differ from the solution-state. |
For this compound:
-
FT-IR would be expected to show a broad absorbance around 3400 cm⁻¹ for the O-H stretch of the alcohol, a strong C=O stretch for the ester around 1730 cm⁻¹, and C-O stretching bands for the ketal and ester functionalities.
-
High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₈O₅. The fragmentation pattern would likely involve the loss of the ethyl group, water, and potentially cleavage of the spirocycle.
-
X-ray Crystallography , if a suitable crystal could be obtained, would provide the definitive solid-state structure, confirming the connectivity and stereochemistry at the C8 position.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
Objective: To acquire high-resolution 1D and 2D NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 8 Hz).
-
Conclusion
The structural characterization of this compound relies heavily on the predictive power of NMR spectroscopy, built upon the foundation of its non-hydroxylated precursor. The anticipated spectra are dominated by the introduction of a hydroxyl group at C8, leading to the disappearance of the C8-H proton signal and a significant downfield shift of the C8 carbon signal into the 70-80 ppm range. While 1D NMR provides strong evidence for this transformation, the application of 2D techniques like COSY, HSQC, and particularly HMBC, is indispensable for the complete and unambiguous assignment of this complex spirocyclic structure. When combined with complementary data from FT-IR, mass spectrometry, and potentially X-ray crystallography, a full and confident structural elucidation can be achieved, providing the critical data needed for advancing research and development.
References
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Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 865-875. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxyisobutyrate. PubChem. Retrieved January 14, 2026, from [Link]
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Ghumro, S. A., Perry, M., Richardson, C., & Keller, P. A. (2018). Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. Retrieved from [Link]
-
Chegg. (2020, October 27). Draw the H-NMR spectra of both cyclohexanol and cyclohexene. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H18O5). Retrieved January 14, 2026, from [Link]
-
Chegg. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. PubChem. Retrieved January 14, 2026, from [Link]
-
Elyashberg, M., Williams, A. J., & Martin, G. E. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(3), 1043-1052. [Link]
- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-84.
-
Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved January 14, 2026, from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Quora. (2016, January 1). How many protons are on cyclohexanol nmr? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved January 14, 2026, from [Link]
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Navigating the Labyrinth of Mass Spectra: A Comparative Guide to the Fragmentation of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide delves into the mass spectral fragmentation of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a molecule featuring a confluence of functional groups—an ethyl ester, a hydroxyl group, and a spirocyclic ketal—that present a compelling case study in fragmentation analysis.
This technical guide will not only predict the fragmentation pathways of the title compound but also provide a comparative analysis against simpler, representative structures. By understanding the fragmentation of its constituent parts, researchers can more confidently interpret the mass spectra of this and other similarly complex molecules.
The Subject Molecule: A Multifunctional Scaffold
This compound (Molecular Weight: 214.26 g/mol ) is a versatile building block in organic synthesis.[1] Its structure, a cyclohexanone derivative protected as an ethylene ketal and further functionalized with hydroxyl and ethyl carboxylate groups, offers multiple reactive sites. Understanding its stability and fragmentation behavior under ionization is crucial for reaction monitoring and quality control.
Predicting the Fragmentation Symphony: A Mechanistic Approach
The fragmentation of this molecule is anticipated to be a complex interplay between the ethyl ester, the hydroxyl group, the spiroketal, and the cyclohexyl ring. Key fragmentation pathways are expected to include:
-
Alpha-Cleavage: The bond adjacent to the carbonyl group of the ester is susceptible to cleavage.[2]
-
McLafferty Rearrangement: A hallmark of esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.[3][4]
-
Loss of Small Neutral Molecules: Eliminations of water (from the hydroxyl group), ethylene (from the ethyl ester or the dioxolane ring), and carbon monoxide are common fragmentation events.[5][6]
-
Ring Opening and Cleavage: The spirocyclic and cyclohexyl rings can undergo ring-opening followed by subsequent fragmentations.
Below is a DOT graph illustrating the predicted primary fragmentation pathways of this compound.
Caption: Predicted Fragmentation of this compound.
A Comparative Analysis: Deconstructing Complexity
To provide a clearer understanding, we will compare the predicted fragmentation of our target molecule with the known fragmentation patterns of three simpler, related compounds: Ethyl acetate (a simple ester), Cyclohexanone (a cyclic ketone), and 1,4-Dioxaspiro[4.5]decane (a simple spiroketal).
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation | Dominant Fragmentation Pathways |
| Ethyl Acetate | 88 | 43 (CH3CO+, Acylium ion), 29 (C2H5+, Ethyl cation) | Alpha-cleavage, McLafferty rearrangement.[5][7] |
| Cyclohexanone | 98 | 55, 42 | Complex ring cleavage pathways.[6][8][9][10][11] |
| 1,4-Dioxaspiro[4.5]decane | 142 | 99, 86 | Ring opening of the dioxolane and cyclohexane rings. |
| This compound | 214 (predicted) | 169 ([M-OC2H5]+), 186 ([M-C2H4]+•), 196 ([M-H2O]+•), 168 ([M-C2H5OH]+•), 99, 86 | Combination of ester fragmentation, loss of water, and spiroketal ring opening. |
This comparative table highlights how the fragmentation of a complex molecule can be rationalized by understanding the behavior of its fundamental building blocks. The presence of the spiroketal introduces characteristic fragments at m/z 99 and 86, while the ethyl ester functionality will lead to losses of ethoxy radicals or ethanol. The hydroxyl group provides an additional pathway through the loss of water.
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to acquire and interpret the mass spectrum of this compound or similar compounds, the following experimental workflow is recommended.
Caption: Recommended workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity to avoid interference.
-
GC-MS Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A standard non-polar column (e.g., DB-5 or equivalent) is suitable for separation.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present).
-
Analyze the fragment ions and their relative abundances. Compare these with the predicted fragmentation pathways and spectral libraries (e.g., NIST).
-
Trustworthiness Through Self-Validation
The proposed analytical protocol is designed to be self-validating. The GC separation ensures the purity of the analyte entering the mass spectrometer, and the use of a standard 70 eV EI ionization allows for comparison with extensive spectral libraries. The consistency of the fragmentation pattern across multiple injections will further validate the results.
Conclusion: A Predictive and Comparative Framework
While a definitive experimental spectrum is the ultimate arbiter of a molecule's fragmentation, this guide provides a robust, mechanistically-grounded framework for predicting and interpreting the mass spectrum of this compound. By dissecting the molecule into its constituent functional groups and comparing their known fragmentation behaviors, researchers are empowered to approach the structural elucidation of complex molecules with greater confidence and insight. The provided experimental protocol offers a clear path to obtaining high-quality data for verification.
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ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of...[Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Introduction: The Analytical Imperative for a Novel Spirocyclic Compound
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a molecule of significant interest in synthetic and medicinal chemistry, featuring a unique combination of functional groups: a spiroketal, a tertiary alcohol, and an ethyl ester. This structural complexity presents distinct challenges and opportunities for analytical characterization. In drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[1][2] This guide provides an in-depth comparison of analytical techniques for assessing the purity of this specific spirocyclic compound, moving beyond mere protocols to explain the causal-driven choices that underpin a robust analytical strategy.
The presence of a thermally labile tertiary alcohol and the lack of a strong UV chromophore mean that no single "off-the-shelf" method is sufficient. A multi-faceted, orthogonal approach is required to build a complete and trustworthy purity profile. This document will compare the primary chromatographic and spectroscopic methods, providing field-tested protocols and the scientific rationale for their application.
Caption: High-level workflow for comprehensive purity assessment.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method must be tailored to the physicochemical properties of the analyte and the specific information required. For this compound, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
| Technique | Principle | Primary Use Case | Strengths | Limitations for This Compound |
| HPLC-UV/MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Routine purity, impurity profiling, and identification. | High resolution for non-volatile compounds; MS provides molecular weight for impurity identification.[3] | Lacks a strong native chromophore, requiring low UV wavelength or universal detectors (MS, CAD, ELSD). |
| GC-FID | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Orthogonal method for purity; analysis of volatile impurities. | High efficiency; FID provides uniform response for hydrocarbons.[4] | Requires derivatization to improve volatility and prevent on-column degradation of the tertiary alcohol. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination (assay) without a specific reference standard. | Primary method; highly accurate and precise; provides structural confirmation.[5] | Lower throughput; requires a certified internal standard; less sensitive for trace impurity detection. |
| Titration | Stoichiometric reaction with a titrant. | Not directly applicable for purity assay of the main compound. | Simple, inexpensive, and accurate for specific functional groups. | The target molecule lacks a readily titratable group (e.g., a primary amine or carboxylic acid). |
Deep Dive 1: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the cornerstone of purity analysis for most pharmaceutical compounds due to its versatility with non-volatile molecules.[6] For our target compound, its polarity and molecular weight make it an ideal candidate. The primary challenge is detection. The molecule's structure lacks a significant chromophore, meaning it will not absorb strongly at standard UV wavelengths (e.g., 254 nm).
Method Development Rationale:
-
Column Selection: A reversed-phase C18 column is the logical first choice. Its nonpolar stationary phase effectively retains the moderately polar analyte, allowing for separation from more polar (e.g., starting materials like ethylene glycol) and less polar (e.g., synthesis by-products) impurities.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a mild acid modifier (e.g., 0.1% formic acid) is employed. The gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring good peak shape. The acid suppresses the ionization of any potential acidic or basic impurities, leading to more consistent retention times.
-
Detector Selection:
-
UV (Low Wavelength): Detection at ~210 nm is possible due to the ester carbonyl group, but sensitivity may be limited, and many common solvents also absorb at this wavelength, leading to baseline instability.
-
Mass Spectrometry (MS): This is the superior choice. An MS detector provides universal detection for all ionizable compounds and delivers invaluable mass-to-charge ratio data, enabling the identification of unknown impurity peaks.[7][8]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are also excellent "universal" detector options if an MS is unavailable, providing a response proportional to the mass of the analyte.
-
Experimental Protocol: HPLC-UV/MS for Relative Purity
Objective: To separate the main component from potential process-related impurities and degradation products and to determine its purity based on relative peak area.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration is ~1 mg/mL.
-
-
HPLC-MS Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 25.0 95 30.0 95 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
UV Detector: 210 nm.
-
MS Detector (ESI+): Scan range 100-500 m/z.
-
-
System Suitability Test (SST):
-
Data Analysis:
-
Calculate the percent purity by dividing the peak area of the main component by the total area of all peaks (excluding the solvent front) and multiplying by 100.
-
Investigate any impurity peaks with a relative area >0.05% using the MS data to propose a molecular weight.[1]
-
Deep Dive 2: Gas Chromatography (GC) with Derivatization
Expertise & Causality: Employing a GC method provides an orthogonal approach to HPLC. Orthogonality—using two fundamentally different analytical methods—is a core principle in method validation, as it significantly increases confidence in the purity result.[11] A method is considered orthogonal if it relies on a different separation principle (e.g., volatility vs. polarity).
The direct injection of this compound into a GC is problematic. The tertiary alcohol can undergo dehydration at the high temperatures of the GC inlet, leading to the formation of artifacts and inaccurate quantification. To overcome this, derivatization is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), quantitatively converts the hydroxyl group into a trimethylsilyl (TMS) ether. This derivative is much more volatile and thermally stable.[12]
Experimental Protocol: GC-FID for Relative Purity
Objective: To provide an orthogonal confirmation of purity and to detect volatile or thermally stable impurities not well-resolved by HPLC.
-
Derivatization and Sample Preparation:
-
Accurately weigh ~5 mg of the compound into a 2 mL GC vial.
-
Add 500 µL of pyridine (as a catalyst and solvent).
-
Add 500 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
-
System Suitability Test (SST):
-
Inject a derivatized standard solution five times.
-
Acceptance Criteria: RSD for the peak area of the derivatized main component should be ≤ 2.0%.
-
-
Data Analysis:
-
Calculate percent purity using area normalization, similar to the HPLC method.[13] Compare this result with the HPLC purity value. Significant discrepancies would warrant further investigation into the nature of the impurities.
-
Deep Dive 3: Quantitative NMR (qNMR)
Expertise & Causality: While chromatographic methods provide relative purity (area %), qNMR provides an absolute purity value (w/w %) without requiring a pre-certified reference standard of the analyte itself.[5] This makes it an invaluable tool for characterizing a new chemical entity or for certifying an in-house primary standard. The principle is based on the fact that the integrated area of an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal. By comparing the integral of a unique analyte proton signal to the integral of a known amount of a certified internal standard, the absolute concentration and thus purity can be calculated.
Method Development Rationale:
-
Internal Standard Selection: The ideal standard must be of high purity (>99.9%), non-volatile, stable, and have proton signals that do not overlap with any signals from the analyte. For our target compound, Maleic Acid is a suitable choice. Its single sharp peak for the two vinyl protons appears around 6.2-6.5 ppm, a region that is typically clear in the spectrum of the target molecule.
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice.
-
Parameter Optimization: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is critical to ensure complete relaxation and accurate integration.
Experimental Protocol: qNMR for Absolute Purity Assay
Objective: To determine the absolute mass purity (w/w %) of the compound.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified Maleic Acid internal standard into the same NMR tube.
-
Record both weights precisely (to 0.01 mg).
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
NMR Acquisition (400 MHz or higher):
-
Acquire a standard proton (¹H) NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 30 seconds (ensure this is sufficient).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the ethyl ester's -CH2- quartet).
-
Integrate the vinyl proton signal from Maleic Acid.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., 2 for the -CH2- of the ethyl group; 2 for the vinyl protons of maleic acid)
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard (e.g., 99.95%)
-
-
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommended Strategy
Assessing the purity of this compound demands a scientifically rigorous and multi-faceted strategy. No single method can provide a complete picture.
-
For routine quality control and impurity profiling , a validated HPLC-MS method is the most powerful and appropriate choice. It provides excellent separation for potential non-volatile impurities and offers critical mass information for their identification.
-
To establish a truly validated purity claim, an orthogonal GC-FID method with prior derivatization should be developed. This confirms the purity value obtained by HPLC and ensures that no co-eluting or volatile impurities are missed.
-
For the definitive assignment of absolute purity , particularly when certifying a reference standard lot, qNMR is the gold standard. It is a primary method that provides a direct measure of mass purity, anchoring all other relative measurements.
By integrating these three techniques, researchers and drug development professionals can build a self-validating system that ensures a comprehensive and trustworthy assessment of purity, satisfying both scientific and regulatory requirements.[14]
References
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Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Vertex AI Search Result.9
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Validation of Analytical Methods: A Review. Gavin Publishers.15
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma.1
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). National Institutes of Health (NIH).7
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.14
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed.8
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Analytical method validation: A brief review. ResearchGate.10
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.2
-
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-
Impurity Synthesis And Identification. SpiroChem.17
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Structure Elucidation and NMR. Hypha Discovery.5
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate.3
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.6
-
How To Calculate Percent Purity From Gas Chromatography?. Chemistry For Everyone (YouTube).13
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.4
-
A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.12
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A Comparative Guide to the Structural Confirmation of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a molecule featuring a spiroketal system, a hydroxyl group, and an ester functional group, presents a unique analytical challenge. This guide provides an in-depth comparison of the essential spectroscopic and analytical techniques required for its complete structural elucidation, moving beyond a mere listing of methods to explain the causality behind experimental choices and the synergy between different analytical approaches.
The molecular formula of this compound is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol .[1] Its structure incorporates several key features that must be independently and collectively verified: the spirocyclic ketal, the cyclohexane ring, the ethyl ester, and the hydroxyl group.
The Analytical Imperative: A Multi-faceted Approach
No single technique can definitively confirm the structure of a molecule with the complexity of this compound. A robust structural confirmation relies on the convergence of data from multiple orthogonal techniques. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[2][3][4] For this compound, a suite of NMR experiments is necessary to piece together its carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton Environment Mapping
-
Core Directive: To identify all unique proton environments and their neighboring protons.
-
Expected Signals & Interpretation:
-
Ethyl Group: A characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-) will be observed, confirming the presence of the ethyl ester.
-
Cyclohexane Ring Protons: A complex multiplet region will be seen for the protons on the cyclohexane ring. The chemical shifts will be influenced by the neighboring hydroxyl, ester, and spiroketal functionalities.
-
Dioxolane Ring Protons: The four protons of the ethylene glycol ketal will likely appear as a multiplet, providing evidence for the 1,4-dioxaspiro moiety.
-
Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O, will confirm the presence of the -OH group.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Core Directive: To identify all unique carbon environments.
-
Expected Signals & Interpretation:
-
Ester Carbonyl: A signal in the range of 170-180 ppm, characteristic of an ester carbonyl carbon.
-
Spiroketal Carbon: A key signal, typically in the range of 90-110 ppm, which is indicative of a ketal carbon.
-
Carbons of the Ethyl Group: Two distinct signals for the -CH₂- and -CH₃ of the ethyl group.
-
Cyclohexane and Dioxolane Carbons: A series of signals in the aliphatic region corresponding to the carbons of the two rings.
-
2D NMR Techniques: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) reveal how they are connected.[5]
-
COSY: Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of the cyclohexane and ethyl protons.
-
HSQC: Correlates each proton to its directly attached carbon, definitively assigning the carbon signals.
-
HMBC: Reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the ethyl group and the ester carbonyl, and between the cyclohexane ring protons and the spiroketal carbon.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.[6][7]
Ionization Techniques: A Comparative Choice
-
Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation.[8] While the molecular ion peak (M⁺) may be weak or absent, the resulting fragments are highly informative for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, providing a clear confirmation of the molecular weight.
Expected Fragmentation Pattern
The fragmentation of this compound would likely proceed through several key pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters.[9]
-
Loss of ethylene oxide from the dioxolane ring.
-
Cleavage of the cyclohexane ring.
-
McLafferty rearrangement: If sterically feasible, this can be a characteristic fragmentation for esters.[8]
| Technique | Information Obtained | Strengths | Limitations |
| EI-MS | Fragmentation pattern, structural motifs | Provides a detailed fingerprint of the molecule. | Molecular ion may be absent. |
| ESI-MS | Accurate molecular weight | Clearly confirms the molecular formula. | Minimal fragmentation, less structural information. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. For the target compound, FTIR provides confirmatory evidence for the key functional groups.
Key Vibrational Frequencies
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indicator of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1750-1730 cm⁻¹ confirms the presence of the ester carbonyl group.[10][11]
-
C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region will be present, corresponding to the C-O bonds of the ester and the ketal.[10][12]
-
C-H Stretches: Absorption bands just below 3000 cm⁻¹ will indicate the presence of sp³ hybridized C-H bonds in the cyclohexane and ethyl groups.
Caption: Key FTIR absorptions for functional group identification.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule.[13][14][15] It is considered the "gold standard" for structural confirmation.
Protocol Overview
-
Crystallization: The primary challenge is often growing a single crystal of sufficient quality. This involves slowly evaporating a solution of the purified compound in an appropriate solvent or solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.
Advantages over Spectroscopic Methods
-
Unambiguous Connectivity: Provides a direct visualization of the atomic connectivity, leaving no doubt about the structure.
-
Stereochemistry: Determines the relative and absolute stereochemistry of chiral centers.
-
Conformational Information: Reveals the precise conformation of the molecule in the solid state.
While powerful, the requirement of a high-quality crystal can be a significant limitation.[13]
Synthesis and Conclusion: A Self-Validating System
References
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MDPI. (n.d.). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
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ACS Publications. (n.d.). 1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Single-crystal X-ray structure of the spirocyclic derivative 12. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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RSC Publishing. (n.d.). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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Whitman People. (n.d.). GCMS Section 6.14. Retrieved from [Link]
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Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). FTIR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
PubMed. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Strategic Insights for Researchers
In the landscape of pharmaceutical and materials science, the synthesis of complex molecular scaffolds is a critical endeavor. Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a molecule of significant interest due to its potential applications as a versatile building block, presents a unique synthetic challenge. This guide provides an in-depth comparison of two prominent synthetic strategies for its preparation, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic campaigns.
The synthesis of this target molecule initiates from the common and commercially available starting material, 1,4-cyclohexanedione. The first crucial step involves the selective protection of one of the ketone functionalities as an ethylene ketal, yielding 1,4-dioxaspiro[4.5]decan-8-one. This strategic protection is paramount to direct the subsequent carbon-carbon bond formation to the desired position. Several methods exist for this initial protection, including a notable environmentally friendly approach using a recyclable weakly acidic acrylic cation exchange resin as a catalyst in an aqueous medium, which can achieve yields of up to 65%[1]. Another method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, which can yield up to 80% of the desired monoketal under optimized acidic conditions[2].
With the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, in hand, this guide will explore two primary pathways for the introduction of the hydroxy and ethyl carboxylate moieties at the C8 position: the Reformatsky Reaction and the Cyanohydrin Formation followed by Hydrolysis and Esterification .
Overall Synthetic Workflow
Figure 1: High-level overview of the synthetic approach.
Strategy 1: The Reformatsky Reaction
The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc[3]. This reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which is less basic than the corresponding Grignard or organolithium reagents, thus minimizing side reactions such as self-condensation of the ester.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of ethyl bromoacetate, forming the organozinc reagent. This enolate then attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. A subsequent acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester, this compound.
Figure 2: Mechanism of the Reformatsky Reaction.
Experimental Protocol (Adapted from a general procedure[4])
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine.
-
Reaction Initiation: Add a small portion of a solution of ethyl bromoacetate (2.0 eq) in anhydrous toluene to the zinc suspension and warm gently to initiate the reaction, as indicated by the disappearance of the iodine color.
-
Addition of Reactants: Add the remaining ethyl bromoacetate solution dropwise to maintain a gentle reflux. After the addition is complete, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous toluene dropwise.
-
Reaction Completion: Stir the reaction mixture at 90°C for 30 minutes.
-
Workup: Cool the reaction to 0°C and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pros and Cons of the Reformatsky Reaction
| Pros | Cons |
| High tolerance for other functional groups: The organozinc reagent is relatively mild. | Activation of Zinc: The reaction can sometimes be difficult to initiate. |
| Direct formation of the β-hydroxy ester: A one-pot reaction from the ketone. | Stoichiometric Zinc: Requires a stoichiometric amount of zinc, which can lead to metal waste. |
| Good yields reported for similar ketones: Yields for analogous reactions can be high[4]. | Anhydrous conditions required: The organozinc reagent is sensitive to moisture. |
| Commercially available and relatively inexpensive reagents. | Potential for side reactions: Such as dehydration of the product under harsh workup conditions. |
Strategy 2: Cyanohydrin Formation, Hydrolysis, and Esterification
This two-step approach involves the initial formation of a cyanohydrin by the nucleophilic addition of a cyanide ion to the ketone, followed by the hydrolysis of the nitrile group to a carboxylic acid and subsequent esterification to the desired ethyl ester.
Mechanistic Rationale
The first step is the nucleophilic attack of the cyanide ion on the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one to form a tetrahedral intermediate. This is followed by protonation to yield the cyanohydrin. The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to a carboxylic acid. Finally, the carboxylic acid is esterified, for example, using a Fischer esterification or other methods like the Yamaguchi esterification for more sensitive substrates[5], to give the final product.
Figure 3: Mechanism of the Cyanohydrin Route.
Experimental Protocol (Conceptual, based on general procedures)
Part A: Cyanohydrin Formation
-
Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a suitable solvent like ethanol, add a solution of potassium cyanide (1.1 eq) in water at 0°C.
-
Acidification: Slowly add a solution of a weak acid (e.g., acetic acid) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a buffer solution and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The crude cyanohydrin may be used directly in the next step.
Part B: Hydrolysis and Esterification
-
Hydrolysis: Treat the crude cyanohydrin with a strong acid (e.g., concentrated HCl) and heat to reflux to hydrolyze the nitrile to a carboxylic acid.
-
Isolation of Carboxylic Acid: After cooling, the carboxylic acid may precipitate or can be extracted into an organic solvent.
-
Esterification: Dissolve the crude carboxylic acid in an excess of ethanol containing a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.
-
Workup and Purification: After the reaction is complete, neutralize the acid, remove the excess ethanol, and extract the ester. Purify by column chromatography.
Pros and Cons of the Cyanohydrin Route
| Pros | Cons |
| Readily available and inexpensive reagents. | Toxicity of Cyanide: Requires careful handling due to the high toxicity of cyanide reagents. |
| Well-established and high-yielding reactions for each step. | Multi-step process: Involves at least two distinct reaction steps, which can lower the overall yield. |
| Versatility of the cyanohydrin intermediate: Can be converted to other functional groups. | Harsh conditions for hydrolysis: The hydrolysis of the nitrile often requires strong acids or bases. |
| Avoids the use of metallic reagents. | Potential for side reactions during esterification. |
Comparative Analysis and Recommendations
| Feature | Reformatsky Reaction | Cyanohydrin Formation and Subsequent Reactions |
| Number of Steps | One-pot | Two to three steps |
| Key Reagents | Zinc, Ethyl bromoacetate | KCN/HCN, Strong Acid/Base, Ethanol |
| Safety Considerations | Handling of activated zinc and anhydrous conditions | High toxicity of cyanide reagents |
| Potential Yield | Moderate to High (based on analogous reactions) | Potentially lower overall yield due to multiple steps |
| Scalability | Can be challenging to initiate on a large scale | Scalable, but with stringent safety protocols for cyanide |
| Versatility | Specific to β-hydroxy ester synthesis | Cyanohydrin intermediate can be used for other syntheses |
Recommendation:
For laboratory-scale synthesis where a direct, one-pot transformation is preferred and the necessary precautions for handling activated zinc can be taken, the Reformatsky reaction presents a more streamlined approach. Its tolerance for various functional groups and the direct formation of the target molecule are significant advantages.
The cyanohydrin route is a viable alternative, particularly if the cyanohydrin intermediate is desired for other synthetic purposes. However, the multi-step nature of this pathway and the significant safety hazards associated with the use of cyanide reagents necessitate careful consideration and robust safety measures. For larger-scale production, the scalability of the cyanohydrin route might be more established, provided that appropriate engineering controls are in place for handling cyanide.
Ultimately, the choice of synthetic strategy will depend on the specific requirements of the research project, including the desired scale, available resources, and the safety infrastructure of the laboratory.
References
- (Reference for Reformatsky reaction mechanism and general procedure)
- (Reference for cyanohydrin form
- (Reference for another example of Reform
- (Reference for general information on Reform
- (Reference for Reform
- (Reference for synthesis of the starting m
- (Reference for another example of Reform
- (Reference for asymmetric synthesis of cyanohydrins)
- (Reference for a rel
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link][2]
-
Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. [1]
- (Reference for hydrolysis of spiro compounds)
- (Reference for a related spiro compound containing a cyano group)
- (Reference for another related spiro compound containing a cyano group)
- (Reference for a rel
-
Frontiers in Chemistry. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link][5]
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- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. PubChemLite - this compound (C11H18O5) [pubchemlite.lcsb.uni.lu]
Navigating the Analysis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide to HPLC and GC Method Development
In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of novel chemical entities is paramount. Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a molecule featuring a unique spiroketal structure combined with hydroxyl and ester functional groups, presents an interesting analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, offering evidence-based rationales for method development and providing detailed experimental protocols for consideration by researchers, scientists, and drug development professionals.
Understanding the Analyte: Physicochemical Properties at a Glance
A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. This compound (C₁₁H₁₈O₄, M.W.: 214.26 g/mol ) possesses a combination of features that influence the choice of analytical technique.[1] The presence of a hydroxyl group and an ester moiety imparts polarity, suggesting good solubility in polar organic solvents. Conversely, the spiroketal and cyclohexane core contribute to a degree of non-polarity. A critical parameter for chromatographic analysis is the compound's boiling point, reported to be approximately 293 °C.[2] This relatively high boiling point places it at the borderline for routine GC analysis, where volatility is a key requirement.[3][4]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely applicable technique for the analysis of a broad range of compounds, particularly those with limited volatility or thermal stability. Given the polarity and functional groups of this compound, HPLC, especially in the reversed-phase mode, stands out as a primary candidate for its analysis.
The Rationale for a Reversed-Phase HPLC Method
A reversed-phase HPLC method, utilizing a nonpolar stationary phase and a polar mobile phase, is the logical starting point for this analyte. The combination of polar (hydroxyl, ester) and non-polar (spiroketal, cyclohexane) moieties suggests that the compound will exhibit favorable retention and separation on a C18 or C8 column. The elution can be readily controlled by modulating the ratio of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. Furthermore, the presence of a chromophore is not a prerequisite for detection, as UV detection at low wavelengths (around 200-210 nm) is often feasible for compounds with ester groups, or more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.
Proposed HPLC Method Protocol
Objective: To develop a robust isocratic reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or ELSD/CAD detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (or ELSD/CAD)
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Justification of Parameters:
-
Column: A C18 column is a versatile and commonly used stationary phase that provides good retention for moderately polar compounds.
-
Mobile Phase: The acetonitrile/water ratio is a starting point and can be optimized to achieve a suitable retention time (typically between 3 and 10 minutes). The absence of a buffer is proposed initially for simplicity; however, if peak shape is poor, a small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase. This is particularly important as cyclic ketals can be susceptible to hydrolysis under strongly acidic conditions.[5][6][7]
-
Flow Rate and Temperature: Standard conditions are chosen for initial method development to ensure good efficiency and reproducibility.
Gas Chromatography (GC): A High-Resolution Alternative with Caveats
Gas chromatography offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS). However, its applicability is limited to compounds that are volatile and thermally stable.[3][4]
The Volatility and Thermal Stability Dilemma
With a boiling point of approximately 293 °C, this compound is at the upper limit of what is considered readily amenable to GC analysis. Direct injection could lead to issues such as broad peaks, poor sensitivity, and potential on-column degradation, especially of the thermally labile hydroxyl group.
To Derivatize or Not to Derivatize?
To overcome the challenges of low volatility and potential thermal degradation, derivatization of the hydroxyl group is a highly recommended strategy.[3][8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method to replace the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This derivatization will significantly increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.
Proposed GC Method Protocol (with Derivatization)
Objective: To develop a sensitive and robust GC-MS method for the analysis of this compound following derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (20:1)
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
Justification of Parameters:
-
Column: A low-polarity DB-5ms column is a good general-purpose column for a wide range of derivatized compounds.
-
Temperatures: The injector and oven temperatures are chosen to ensure efficient volatilization of the derivatized analyte without causing degradation. The temperature program allows for the separation of the analyte from any derivatizing agent byproducts or impurities.
-
Detector: MS detection provides high selectivity and sensitivity, and the resulting mass spectrum can be used for structural confirmation of the derivatized analyte.
Comparative Performance Analysis
| Feature | HPLC Method | GC Method (with Derivatization) |
| Sample Preparation | Simple dissolution in mobile phase. | Multi-step derivatization required. |
| Analysis Time | Typically 5-15 minutes per sample. | Longer due to derivatization and oven ramp time. |
| Sensitivity | Good, detector dependent (UV, ELSD, CAD). | Potentially higher with MS detection. |
| Selectivity | Good, can be optimized with mobile phase and column chemistry. | Excellent with MS detection. |
| Robustness | Generally high; less prone to matrix effects. | Derivatization can introduce variability. |
| Compound Stability | Low risk of degradation under typical conditions. | Potential for degradation if not derivatized; derivatization adds a chemical reaction step. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost (GC-MS). |
| Throughput | Higher due to simpler sample preparation and faster analysis time. | Lower due to the derivatization step. |
Visualizing the Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion and Recommendation
Both HPLC and GC methodologies can be successfully developed for the analysis of this compound. The choice between the two techniques will ultimately depend on the specific requirements of the analysis.
For routine quality control, where simplicity, robustness, and high throughput are critical, the proposed reversed-phase HPLC method is the recommended approach. It involves a straightforward sample preparation procedure and is less susceptible to the potential complications of derivatization.
For applications requiring higher sensitivity and definitive structural confirmation, such as in metabolite identification or trace impurity analysis, the GC-MS method with prior derivatization is the superior choice. While the sample preparation is more involved, the selectivity and sensitivity of mass spectrometric detection provide a level of analytical detail that is unmatched by conventional HPLC detectors.
This guide provides a solid foundation for the development and validation of analytical methods for this compound. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and suitability for its intended purpose.
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A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Chiral Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate Derivatives
In the landscape of modern drug development, the stereoisomeric composition of a therapeutic candidate is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological activity, safety, and pharmacokinetic profiles. For complex chiral molecules such as derivatives of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a versatile scaffold in medicinal chemistry, the robust validation of enantiomeric purity is a cornerstone of regulatory compliance and successful clinical outcomes. This guide provides an in-depth comparison of analytical techniques for this purpose, grounded in scientific principles and field-proven insights.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods used to determine the enantiomeric purity of drug substances.[1][2] This guide will explore and compare the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for validating enantiomeric purity is a multi-faceted decision, balancing resolution, speed, cost, and the specific chemical properties of the analyte. For derivatives of this compound, each of the following methods presents a unique set of advantages and disadvantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[3][4] | Similar to HPLC, but utilizes supercritical CO2 as the primary mobile phase, offering unique selectivity and efficiency. | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences between enantiomers.[5] |
| Throughput | Moderate; typical run times can range from 10-30 minutes. | High; often 3-5 times faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[6] | Low to moderate; sample preparation is simple, but data acquisition and processing can be more time-consuming per sample. |
| Resolution | Generally high, with a wide variety of commercially available CSPs offering excellent enantioselectivity.[3] | Often provides superior or complementary resolution to HPLC, especially for complex mixtures. | Dependent on the degree of chemical shift non-equivalence induced by the CSA; may not be suitable for all compounds.[7] |
| "Green" Chemistry | Moderate to low; often employs significant volumes of organic solvents. | High; utilizes recycled CO2, significantly reducing organic solvent consumption. | High; requires only small amounts of deuterated solvent and chiral solvating agent. |
| Cost | Moderate; instrumentation is widely available, but chiral columns can be expensive. | High; instrumentation is more specialized and expensive than HPLC. | High; requires a high-field NMR spectrometer. |
| Method Development | Can be time-consuming due to the empirical nature of CSP selection.[4] | Often faster than HPLC due to rapid column equilibration times. | Can be rapid if a suitable CSA is readily identified. |
| Regulatory Acceptance | High; a well-established and widely accepted technique for quality control.[1][2] | Growing acceptance, particularly for preparative separations, with increasing use in analytical applications. | Primarily used as a complementary or orthogonal technique for confirmation. |
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique, tailored for the validation of the enantiomeric purity of this compound derivatives. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis.[4] The direct approach, using a chiral stationary phase (CSP), is the most common and effective method.[3] Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[2][8]
Illustrative HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Protocol for Chiral HPLC Analysis
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is a suitable starting point.[1]
-
Mobile Phase: A typical normal-phase eluent would be a mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v).[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at 25°C.
-
Detection: Monitor the elution profile at a wavelength of 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: Inject 10 µL of the sample solution.
-
System Suitability:
-
Prepare a solution of the racemic mixture.
-
Inject the solution in replicate (n=5).
-
The resolution between the enantiomeric peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) of the peak areas for the major enantiomer should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering faster separations and a greener footprint.[6] The principles of chiral separation in SFC are similar to HPLC, with the primary difference being the use of supercritical CO2 as the main component of the mobile phase.
Illustrative SFC Method Development Workflow
Caption: Workflow for SFC method development.
Protocol for Chiral SFC Analysis
-
Instrumentation: Use an SFC system with a UV detector and a back-pressure regulator.
-
Chiral Stationary Phase: Polysaccharide-based columns are also widely used in SFC.
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic co-solvent (e.g., methanol or ethanol) is typically used. A starting condition could be 80% CO2 and 20% methanol.
-
Flow Rate: A flow rate of 2-3 mL/min is common.
-
Back Pressure: Maintain a back pressure of 100-150 bar.
-
Column Temperature: Set the column temperature to 35-40°C.
-
Detection: Monitor the elution at an appropriate UV wavelength.
-
Sample Preparation: Dissolve the sample in the co-solvent.
-
System Suitability and Data Analysis: Follow similar procedures as outlined for HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach to determining enantiomeric purity.[5] In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes, leading to separate, quantifiable signals in the NMR spectrum.[5] This method is particularly useful as an orthogonal technique to confirm results from chromatographic methods.
Illustrative NMR/CSA Experimental Workflow
Caption: Workflow for NMR analysis with a Chiral Solvating Agent.
Protocol for NMR Analysis with a CSA
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: The choice of CSA is crucial and depends on the functional groups present in the analyte. For a hydroxyl-containing compound like the target molecule, a Pirkle's alcohol-type CSA or a chiral acid could be effective.
-
Sample Preparation:
-
Accurately weigh the analyte (e.g., 5-10 mg) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum of the analyte alone.
-
Add an equimolar amount of the CSA to the NMR tube.
-
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum of the analyte-CSA mixture.
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved and shows clear splitting into two signals in the presence of the CSA.
-
Carefully integrate the two diastereotopically resolved signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
Conclusion and Future Perspectives
The validation of enantiomeric purity for chiral drug candidates like this compound derivatives is a non-negotiable aspect of pharmaceutical development. While chiral HPLC remains the gold standard, chiral SFC offers significant advantages in terms of speed and environmental impact. NMR spectroscopy with chiral solvating agents provides a valuable orthogonal method for confirmation. The selection of the most appropriate technique will depend on a variety of factors, including the stage of development, available instrumentation, and the specific physicochemical properties of the molecule. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to develop and validate robust analytical methods, ensuring the quality and safety of novel therapeutics.
References
-
W. Pirkle, "Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy," Chirality, vol. 15, no. 3, pp. 256-270, 2003. [Link]
- P. Wrezel, I. Chion, and D. W. Weissmueller, "System Suitability and Validation for Chiral Purity Assays of Drug Substances," LCGC North America, 2006.
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P. Wrezel, I. Chion, R. Pakula, and D. W. Weissmueller, "System Suitability and Validation for Chiral Purity Assays of Drug Substances," Semantic Scholar, 2006. [Link]
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-
ResearchGate, "NMR determination of enantiomeric excess," ResearchGate, 2025. [Link]
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T. Sugahara, et al., "NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules," The Journal of Physical Chemistry B, vol. 122, no. 19, pp. 5114-5120, 2018. [Link]
-
LCGC International, "Application Notes: Chiral," LCGC International. [Link]
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ResearchGate, "Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents," ResearchGate. [Link]
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M. Mitrović, et al., "System Suitability and Validation for Chiral Purity Assays of Drug Substances," Semantic Scholar, 2025. [Link]
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ResearchGate, "Chiral Separations by High-Performance Liquid Chromatography," ResearchGate. [Link]
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UNIPI, "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide," UNIPI, 2022. [Link]
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D. E. Pivonka, "Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules," PubMed, 2003. [Link]
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LCGC International, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International. [Link]
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ResearchGate, "Chiral Separation of Spiro-compounds and Determination Configuration," ResearchGate, 2025. [Link]
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M. G. Donato, et al., "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods," PMC, 2024. [Link]
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Taylor & Francis, "CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS," Taylor & Francis. [Link]
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-
ResearchGate, "Synthesis of 1,4-dioxaspira[4.5]decan-8-one," ResearchGate, 2025. [Link]
-
MDPI, "HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC," MDPI, 2020. [Link]
-
ResearchGate, "Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC," ResearchGate, 2019. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
